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  • Product: 2-(Benzo[d]thiazol-2-yl)ethanol
  • CAS: 46055-91-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzo[d]thiazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 2-(Benzo[d]thiazol-2-yl)ethanol. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and materials science.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The benzothiazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The unique electronic and structural features of the benzothiazole ring system allow for diverse chemical modifications, making it a versatile platform for the design and development of novel therapeutic agents and functional materials.

This guide focuses specifically on 2-(Benzo[d]thiazol-2-yl)ethanol, a derivative featuring a hydroxyethyl substituent at the 2-position of the benzothiazole ring. This functional group provides a site for further chemical elaboration and can influence the molecule's solubility, pharmacokinetic properties, and biological activity. This document details a plausible synthetic route, predicted characterization data, and explores the known biological signaling pathways modulated by related benzothiazole derivatives.

Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

While a specific, detailed experimental protocol for the direct synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol is not extensively reported in the literature, a plausible and efficient method involves the condensation of 2-aminothiophenol with a suitable three-carbon electrophile containing a hydroxyl group or a precursor that can be readily converted to one. A common and effective approach is the reaction with γ-butyrolactone.

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot reaction where 2-aminothiophenol reacts with γ-butyrolactone under acidic conditions. The reaction proceeds through the initial formation of an intermediate which then undergoes cyclization to form the benzothiazole ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminothiophenol Intermediate Intermediate 2-Aminothiophenol->Intermediate + γ-Butyrolactone gamma-Butyrolactone Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH)->Intermediate High Temperature (Reflux) High Temperature (Reflux) High Temperature (Reflux)->Intermediate 2-(Benzo[d]thiazol-2-yl)ethanol Intermediate->2-(Benzo[d]thiazol-2-yl)ethanol Cyclization

Caption: Proposed synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol.

Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • γ-Butyrolactone

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene or other high-boiling point solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and toluene.

  • Add γ-butyrolactone (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(Benzo[d]thiazol-2-yl)ethanol.

Characterization Data

The following tables summarize the predicted and analogous characterization data for 2-(Benzo[d]thiazol-2-yl)ethanol. It is important to note that this data is not experimentally derived for the target molecule but is based on the analysis of closely related structures and general principles of spectroscopy.

Physical Properties
PropertyValueReference/Comment
Molecular FormulaC₉H₉NOSCalculated
Molecular Weight179.24 g/mol Calculated
Melting PointNot availableData for the analogous 2-(2-Benzothiazolylthio)ethanol is 50-55 °C.
Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d1HAr-H
~7.85d1HAr-H
~7.45t1HAr-H
~7.35t1HAr-H
~4.00t2H-CH₂-OH
~3.20t2H-CH₂-
~2.50br s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=N
~153Ar-C
~135Ar-C
~126Ar-CH
~125Ar-CH
~123Ar-CH
~121Ar-CH
~61-CH₂-OH
~34-CH₂-

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~3060Aromatic C-H stretch
~2930, 2870Aliphatic C-H stretch
~1600, 1450C=C and C=N stretch (aromatic and thiazole ring)
~1050C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
179[M]⁺
148[M - CH₂OH]⁺
135[Benzothiazole]⁺

Biological Activity and Signaling Pathways

Benzothiazole derivatives have been shown to interact with various biological targets and modulate key signaling pathways implicated in cancer and inflammation. The presence of the benzothiazole scaffold is often associated with the inhibition of protein kinases and other enzymes.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers. Certain benzothiazole derivatives have been reported to inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates AKT AKT PI3K->AKT activates Downstream Effectors (e.g., mTOR, Bad) Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Effectors (e.g., mTOR, Bad) activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors (e.g., mTOR, Bad)->Cell Survival, Proliferation, Growth promotes Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide range of human cancers. Several benzothiazole-based compounds have been identified as potent inhibitors of the STAT3 signaling pathway.

STAT3_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor (e.g., gp130) Receptor (e.g., gp130) Cytokines (e.g., IL-6)->Receptor (e.g., gp130) binds JAK JAK Receptor (e.g., gp130)->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) Nucleus->Gene Transcription (Proliferation, Survival) induces Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->STAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is associated with chronic inflammation and various types of cancer. Benzothiazole derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., TNF-α)->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Inflammatory Gene Expression (e.g., COX-2, iNOS) Inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory Gene Expression (e.g., COX-2, iNOS) induces Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->IKK Complex inhibits

Exploratory

Spectroscopic Profile of 2-(1,3-benzothiazol-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed predictive analysis of the spectroscopic profile of 2-(1,3-benzothiazol-2-yl)ethanol. In the absence of direct expe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic profile of 2-(1,3-benzothiazol-2-yl)ethanol. In the absence of direct experimental spectra in publicly available literature, this document outlines the anticipated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are founded on the known spectral characteristics of the benzothiazole core and related substituted analogues.[1][2][3][4][5][6][7][8] This guide is intended to serve as a valuable resource for the identification and characterization of 2-(1,3-benzothiazol-2-yl)ethanol and structurally similar compounds in a research and development setting.

Predicted Spectroscopic Data

The following sections and tables summarize the expected quantitative data from the comprehensive spectroscopic analysis of 2-(1,3-benzothiazol-2-yl)ethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring system and the aliphatic protons of the ethanol substituent. The aromatic region will likely feature a complex pattern due to the coupling of the four protons on the benzene ring. The ethanol side chain will present as two triplets, characteristic of an ethyl group, with an additional broad singlet for the hydroxyl proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons Assignment
~ 8.05d~ 8.01HH-4 (Benzothiazole)
~ 7.85d~ 8.01HH-7 (Benzothiazole)
~ 7.50t~ 7.51HH-6 (Benzothiazole)
~ 7.40t~ 7.51HH-5 (Benzothiazole)
~ 4.10t~ 6.02H-CH₂-OH
~ 3.25t~ 6.02HBenzothiazole-CH₂-
~ 2.50br s-1H-OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will be characterized by signals corresponding to the nine distinct carbon atoms in the molecule. The quaternary carbon of the C=N group in the thiazole ring is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 120-155 ppm, while the two aliphatic carbons of the ethanol side chain will be observed in the upfield region.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 170.0C-2 (C=N)
~ 153.0C-7a (quaternary)
~ 135.0C-3a (quaternary)
~ 126.5C-6
~ 125.0C-5
~ 122.5C-4
~ 121.5C-7
~ 61.0-CH₂-OH
~ 36.0Benzothiazole-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A broad absorption band in the high-frequency region is characteristic of the O-H stretching of the alcohol. The aromatic C-H and C=C stretching vibrations, as well as the C=N stretch of the thiazole ring, will also be prominent.

Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment
~ 3400-3200Strong, BroadO-H stretch (alcohol)
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1600MediumC=N stretch (thiazole ring)
~ 1560, 1470, 1440Medium-StrongAromatic C=C stretch
~ 1250MediumC-O stretch (alcohol)
~ 750StrongC-H out-of-plane bend (ortho-disubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.23 g/mol ). Key fragmentation patterns would likely involve the loss of water, the cleavage of the C-C bond in the ethanol side chain, and the fragmentation of the benzothiazole ring.

Predicted Mass Spectrometry (EI) Data
m/z Assignment
179[M]⁺ (Molecular ion)
161[M - H₂O]⁺
148[M - CH₂OH]⁺
135Benzothiazole core fragment

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer, such as a Bruker Avance III HD, equipped with a 5 mm broadband probe.

  • Sample Preparation : Approximately 10-15 mg of 2-(1,3-benzothiazol-2-yl)ethanol is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Proton spectra are acquired at 298 K. Typical parameters include a spectral width of 16 ppm, a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : Carbon spectra are recorded using a proton-decoupled pulse sequence. Key parameters generally include a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. To obtain a spectrum with a good signal-to-noise ratio, approximately 1024 scans are typically collected and averaged.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory, ensuring good contact.

  • Acquisition : The spectrum is recorded in the range of 4000 to 400 cm⁻¹. Typically, 8 to 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.

  • Data Processing : The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.

  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Gas Chromatography (GC) Conditions : A 1 µL aliquot of the sample solution is injected into the GC. A typical setup would use a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program might start at 100 °C, hold for 2 minutes, then ramp at a rate of 15 °C/min to 280 °C and hold for 5 minutes. Helium is commonly used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions : The ion source is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 550.

  • Data Processing : The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to this peak is then extracted and analyzed for the molecular ion and characteristic fragmentation patterns.

Spectroscopic Analysis Workflow

The logical flow for the characterization of a synthesized compound such as 2-(1,3-benzothiazol-2-yl)ethanol is depicted in the following diagram. This workflow ensures a systematic and comprehensive structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation & Verification Synthesis Synthesis of 2-(1,3-benzothiazol-2-yl)ethanol Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

References

Foundational

Physical and chemical properties of 2-Benzothiazoleethanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Benzothiazolylthio)ethanol, a versatile heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Benzothiazolylthio)ethanol, a versatile heterocyclic compound with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this molecule.

Core Properties of 2-(2-Benzothiazolylthio)ethanol

2-(2-Benzothiazolylthio)ethanol, also known by its CAS number 4665-63-8, is a sulfur-containing heterocyclic compound. Its structure features a benzothiazole core linked to an ethanol group via a thioether bridge. This unique combination of a bicyclic aromatic system and a reactive hydroxyl group imparts a range of interesting chemical and physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(2-Benzothiazolylthio)ethanol is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReferences
Molecular Formula C₉H₉NOS₂[1][2][3][4]
Molecular Weight 211.30 g/mol [2][3][4]
CAS Number 4665-63-8[1][2][3][4]
Appearance Pale yellow to brownish solid[1]
Melting Point 50-55 °C[4]
Solubility Soluble in polar solvents such as water and alcohols.[1]
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)ethanol[1]
Spectral Data

Spectroscopic data is essential for the identification and characterization of 2-(2-Benzothiazolylthio)ethanol.

Spectroscopic DataDescription
¹H NMR and ¹³C NMR The nuclear magnetic resonance spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Mass Spectrometry Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of 2-(2-Benzothiazolylthio)ethanol.

Synthesis of 2-(2-Benzothiazolylthio)ethanol

A common and efficient method for the synthesis of 2-(2-Benzothiazolylthio)ethanol involves the reaction of 2-mercaptobenzothiazole with an appropriate two-carbon synthon, such as 2-chloroethanol or ethylene oxide.

Reaction Scheme:

G cluster_0 Synthesis of 2-(2-Benzothiazolylthio)ethanol 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Reaction Reaction 2-Mercaptobenzothiazole->Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 2-(2-Benzothiazolylthio)ethanol 2-(2-Benzothiazolylthio)ethanol Reaction->2-(2-Benzothiazolylthio)ethanol Nucleophilic Substitution Purification Purification 2-(2-Benzothiazolylthio)ethanol->Purification Pure Product Pure Product Purification->Pure Product

A flowchart illustrating the synthesis of 2-(2-Benzothiazolylthio)ethanol.

Materials:

  • 2-Mercaptobenzothiazole

  • 2-Chloroethanol

  • Sodium hydroxide (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-mercaptobenzothiazole in ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until it dissolves completely, forming the sodium salt of 2-mercaptobenzothiazole.

  • Add 2-chloroethanol to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Analytical Methods

Accurate and reliable analytical methods are crucial for the quality control and characterization of 2-(2-Benzothiazolylthio)ethanol.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer.

  • The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

2.2.2. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be developed for the quantitative analysis of 2-(2-Benzothiazolylthio)ethanol.

G cluster_workflow RP-HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection (e.g., 20 µL) Sample->Injection Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Detection UV Detection (e.g., 240 nm) Column->Detection MobilePhase Mobile Phase (e.g., Acetonitrile:Water) MobilePhase->Column Data Data Acquisition and Analysis Detection->Data

Workflow for RP-HPLC analysis of 2-(2-Benzothiazolylthio)ethanol.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a buffer like phosphate buffer to control pH. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 240 nm).

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.

  • The sample is introduced into the ion source where it is bombarded with a high-energy electron beam.

  • This causes ionization and fragmentation of the molecule.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • The fragmentation pattern can provide valuable structural information. For 2-(2-Benzothiazolylthio)ethanol, characteristic fragments would likely arise from cleavage of the C-S and C-O bonds.

Biological Activity Assays

Benzothiazole derivatives are known for their broad spectrum of biological activities. The following are standard protocols to evaluate the antimicrobial and antifungal potential of 2-(2-Benzothiazolylthio)ethanol.

2.3.1. Antibacterial Activity - Agar Well Diffusion Assay

This method is used to qualitatively assess the antibacterial activity.

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Aseptically create wells (6-8 mm in diameter) in the agar.

  • Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into the wells.

  • A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.[5]

2.3.2. Antifungal Activity - Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible fungal growth.[2][6]

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Add a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (for yeasts) or by using a colorimetric indicator.[7]

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways for 2-(2-Benzothiazolylthio)ethanol have not been extensively elucidated, the benzothiazole scaffold is known to interact with various biological targets. Derivatives of benzothiazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[8]

The biological activity of 2-(2-Benzothiazolylthio)ethanol is likely attributed to the benzothiazole nucleus and the reactive thioether and hydroxyl groups. These functional groups can potentially interact with enzymes and other proteins through various mechanisms, such as:

  • Inhibition of microbial enzymes: The sulfur atom in the thiazole ring and the thioether linkage may interact with metal ions in the active sites of essential microbial enzymes.

  • Disruption of cell membranes: The lipophilic nature of the benzothiazole ring may allow the molecule to intercalate into microbial cell membranes, disrupting their integrity.

  • Generation of reactive oxygen species (ROS): Some benzothiazole derivatives have been shown to induce oxidative stress in microbial cells.

Further research is required to identify the specific molecular targets and signaling pathways modulated by 2-(2-Benzothiazolylthio)ethanol. A potential workflow for investigating these interactions is outlined below.

G cluster_workflow Investigating Biological Activity Compound 2-(2-Benzothiazolylthio)ethanol Screening Initial Biological Screening (e.g., Antimicrobial Assays) Compound->Screening Hit Identification of 'Hit' Activity Screening->Hit Target Target Identification (e.g., Affinity Chromatography, Proteomics) Hit->Target Pathway Pathway Analysis (e.g., Western Blot, Gene Expression) Target->Pathway Validation In Vivo Validation (Animal Models) Pathway->Validation

A logical workflow for elucidating the biological mechanism of action.

This technical guide provides a foundational understanding of 2-(2-Benzothiazolylthio)ethanol. The presented data and protocols are intended to facilitate further research and development of this promising compound in various scientific disciplines.

References

Exploratory

Technical Guide: 2-(1,3-Benzothiazol-2-yl)ethan-1-ol (CAS 46055-91-8)

Disclaimer: Publicly available experimental data for 2-(1,3-Benzothiazol-2-yl)ethan-1-ol (CAS 46055-91-8) is limited. This guide provides a comprehensive overview based on the known chemical structure and the general pro...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 2-(1,3-Benzothiazol-2-yl)ethan-1-ol (CAS 46055-91-8) is limited. This guide provides a comprehensive overview based on the known chemical structure and the general properties, synthesis, and biological activities of structurally related 2-substituted benzothiazole derivatives. Information derived from analogous compounds is explicitly noted.

Chemical Structure and Properties

Chemical Name: 2-(1,3-Benzothiazol-2-yl)ethan-1-ol CAS Number: 46055-91-8 Molecular Formula: C₉H₉NOS Molecular Weight: 179.24 g/mol

The chemical structure consists of a benzothiazole core substituted at the 2-position with an ethanol group.

Table 1: Physicochemical Properties of 2-(1,3-Benzothiazol-2-yl)ethan-1-ol and Related Compounds

PropertyValue (Predicted/Analog Data)Notes
Melting PointNot availableData for this specific compound is not available.
Boiling PointNot availableData for this specific compound is not available.
SolubilitySoluble in organic solvents like DMSO and methanol.Based on the general solubility of benzothiazole derivatives.
AppearanceExpected to be a solid at room temperature.Based on the properties of similar small molecule heterocycles.

Synthesis

A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative. For 2-(1,3-Benzothiazol-2-yl)ethan-1-ol, a plausible synthetic route involves the reaction of 2-aminothiophenol with 3-hydroxypropanoic acid or a protected precursor, followed by cyclization.

Representative Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles

This protocol describes a general method for the synthesis of 2-substituted benzothiazoles via condensation, which can be adapted for the synthesis of 2-(1,3-Benzothiazol-2-yl)ethan-1-ol.

Materials:

  • 2-Aminothiophenol

  • Substituted Carboxylic Acid (e.g., 3-hydroxypropanoic acid, potentially with a protected hydroxyl group)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Methanol or Ethanol for recrystallization

  • Sodium bicarbonate solution (10%)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and the substituted carboxylic acid.

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the reaction mixture at an elevated temperature (typically 150-220°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 10% sodium bicarbonate solution to neutralize the acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final 2-substituted benzothiazole.

Diagram 1: General Synthetic Workflow for 2-Substituted Benzothiazoles

G Reactants 2-Aminothiophenol + Substituted Carboxylic Acid Reaction Condensation Reaction (e.g., with PPA) Reactants->Reaction Neutralization Neutralization (10% NaHCO3) Reaction->Neutralization Filtration Filtration and Washing Neutralization->Filtration Purification Recrystallization (e.g., from Ethanol) Filtration->Purification Product Pure 2-Substituted Benzothiazole Purification->Product

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Spectral Data (Representative for 2-Substituted Benzothiazoles)

Specific spectral data for 2-(1,3-Benzothiazol-2-yl)ethan-1-ol is not available. The following table summarizes the expected characteristic signals based on the analysis of similar benzothiazole derivatives.

Table 2: Expected Spectroscopic Features for 2-(1,3-Benzothiazol-2-yl)ethan-1-ol

TechniqueExpected Features
¹H NMR - Aromatic protons of the benzothiazole ring (multiplets, ~7.0-8.5 ppm).- Methylene protons adjacent to the benzothiazole ring and the hydroxyl group (triplets or multiplets).- Hydroxyl proton (a broad singlet, chemical shift can vary).
¹³C NMR - Aromatic carbons of the benzothiazole ring (~110-155 ppm).- Carbon of the C=N bond in the thiazole ring (~160-170 ppm).- Carbons of the ethanol substituent (~60-70 ppm for the carbon bearing the -OH group).
IR - O-H stretching (broad band, ~3200-3600 cm⁻¹).- C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).- C-O stretching (~1000-1200 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight (179.24).- Fragmentation pattern showing loss of the ethanol side chain and characteristic fragments of the benzothiazole ring.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] While no specific studies on the biological activity of 2-(1,3-Benzothiazol-2-yl)ethan-1-ol have been identified, it is plausible that it could share some of these properties.

Potential Antimicrobial Activity

Many 2-substituted benzothiazoles have demonstrated activity against various bacterial and fungal strains.[3][4][5] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity in the microorganisms.

Potential Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives against various cancer cell lines.[1][2][6][7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade, which is frequently dysregulated in cancer.[2][6] Inhibition of EGFR can lead to the downregulation of downstream pro-survival pathways like PI3K/Akt and MAPK/ERK, ultimately promoting apoptosis.

Diagram 2: Hypothetical Signaling Pathway for Anticancer Activity of a 2-Substituted Benzothiazole

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK MAPK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits Benzothiazole 2-Substituted Benzothiazole Benzothiazole->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by a 2-substituted benzothiazole.

Conclusion

2-(1,3-Benzothiazol-2-yl)ethan-1-ol is a member of the versatile benzothiazole family of heterocyclic compounds. While specific experimental data for this compound is scarce, its structural features suggest potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Further research is warranted to synthesize and characterize this compound and to fully elucidate its physicochemical properties and biological activities. The methodologies and insights from related 2-substituted benzothiazoles provide a solid foundation for such future investigations.

References

Foundational

An In-depth Technical Guide to the Discovery and History of 2-Hydroxyethyl Benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The benzothiazole scaffold, a significant heterocyclic motif, has been a cornerstone in the development of compounds with wide-ranging applications...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a significant heterocyclic motif, has been a cornerstone in the development of compounds with wide-ranging applications, from industrial processes to therapeutics. This technical guide focuses on a specific class of derivatives: 2-hydroxyethyl benzothiazoles. We delve into the historical context of their discovery, detail key synthetic methodologies, and present their known biological activities. This document serves as a comprehensive resource, providing detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of synthetic and logical workflows to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.

A Historical Overview: From Industrial Origins to Pharmacological Exploration

The journey of benzothiazole chemistry began in 1879 with the pioneering work of A.W. Hofmann, who first reported the synthesis of 2-substituted benzothiazoles.[1] A significant milestone in the industrial application of benzothiazoles was the discovery in 1921 of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators in the rubber industry.[1] The parent benzothiazole molecule was later isolated from American cranberries in 1967.[1]

While the broader class of benzothiazoles has a rich history, the specific discovery of 2-hydroxyethyl benzothiazole compounds is less documented as a singular breakthrough. Instead, their emergence is intertwined with the broader exploration of 2-substituted benzothiazoles and their diverse functionalities. A notable discovery in the context of natural products was the identification of 2-(2-hydroxyethylthio)benzothiazole as an anthelmintic compound found in the seeds of the Dhak tree (Butea monosperma).[2] This finding highlighted the potential of this scaffold in medicinal applications.

The synthesis of these compounds generally falls under two main categories based on the starting material: 2-aminothiophenol or 2-mercaptobenzothiazole. These foundational molecules provide versatile platforms for the introduction of the 2-hydroxyethyl moiety through various synthetic strategies.

Core Synthetic Methodologies and Experimental Protocols

The synthesis of 2-hydroxyethyl benzothiazole compounds can be broadly categorized into two primary routes, each with distinct advantages and applications.

Synthesis from 2-Aminothiophenol

This approach involves the condensation of 2-aminothiophenol with a reagent containing the desired hydroxyethyl functionality. A general representation of this synthetic pathway is the reaction with a suitable carboxylic acid or its derivative.

dot

cluster_0 Synthesis from 2-Aminothiophenol A 2-Aminothiophenol C Intermediate A->C Condensation B Hydroxy-functionalized Electrophile B->C D 2-(Hydroxyalkyl)benzothiazole C->D Cyclization

Caption: General workflow for synthesizing 2-substituted benzothiazoles.

Experimental Protocol: Synthesis of 2-(Benzothiazol-2-yl)ethanol

  • Materials: 2-aminothiophenol, 3-hydroxypropanoic acid, polyphosphoric acid (PPA).

  • Procedure: A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and 3-hydroxypropanoic acid (0.90 g, 10 mmol) is added to polyphosphoric acid (20 g). The mixture is heated to 140-150°C and maintained at this temperature for 3 hours with occasional stirring. After cooling to approximately 100°C, the reaction mixture is poured into a beaker containing crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution until a precipitate forms. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield 2-(benzothiazol-2-yl)ethanol.

Synthesis from 2-Mercaptobenzothiazole

This route utilizes the nucleophilic nature of the thiol group in 2-mercaptobenzothiazole to react with an electrophile containing a hydroxyethyl group. This method is particularly useful for synthesizing thioether derivatives.

dot

cluster_1 Synthesis from 2-Mercaptobenzothiazole X 2-Mercaptobenzothiazole Z 2-(2-Hydroxyethylthio)benzothiazole X->Z Nucleophilic Substitution Y 2-Haloethanol or Ethylene Oxide Y->Z

Caption: Synthesis of 2-(2-hydroxyethylthio)benzothiazole.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethylthio)benzothiazole

  • Materials: 2-mercaptobenzothiazole, 2-chloroethanol, sodium hydroxide, ethanol.

  • Procedure: To a solution of 2-mercaptobenzothiazole (1.67 g, 10 mmol) in ethanol (50 mL), a solution of sodium hydroxide (0.40 g, 10 mmol) in water (5 mL) is added. The mixture is stirred at room temperature for 30 minutes. 2-chloroethanol (0.81 g, 10 mmol) is then added dropwise to the reaction mixture. The mixture is heated to reflux and maintained for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(2-hydroxyethylthio)benzothiazole.

Biological Activities and Quantitative Data

2-Hydroxyethyl benzothiazole derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The following tables summarize some of the available quantitative data for these and structurally related compounds.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-(Benzothiazol-2-ylthio)-1-phenylethanonePseudomonas aeruginosa<256[3]
2-(Benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethan-1-onePseudomonas aeruginosa<256[3]
Novel Benzothiazole-Thiazole HybridsStaphylococcus aureus3.12 - 12.5[4]
Novel Benzothiazole-Thiazole HybridsEscherichia coli6.25 - 25[4]
Novel Benzothiazole-Thiazole HybridsCandida albicans12.5 - 50[4]

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)Not specified[5]
2-((1S,2S)-2-((E)-4-florostyryl)cyclopent-3-en-1-yl)benzo[d] thiazolePANC-1 (Pancreatic)Not specified[5]
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549, MCF7-MDR, HT1080Significant cytotoxicity[6]
2-Substituted Benzothiazole Derivative AHepG2 (Hepatocellular)56.98 (24h), 38.54 (48h)[6]
2-Substituted Benzothiazole Derivative BHepG2 (Hepatocellular)59.17 (24h), 29.63 (48h)[6]

Known Signaling Pathways and Mechanisms of Action

The precise signaling pathways and detailed mechanisms of action for 2-hydroxyethyl benzothiazole compounds are still under active investigation. However, based on the broader class of benzothiazole derivatives, several potential mechanisms can be inferred. Many benzothiazole compounds exert their biological effects by interacting with specific enzymes or receptors.

For instance, in the context of cancer, some benzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest.[6] The mechanism often involves the modulation of key signaling proteins.

dot

cluster_2 Postulated Anticancer Mechanism Compound 2-Hydroxyethyl Benzothiazole Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Binding/ Inhibition Pathway Signaling Cascade (e.g., Pro-apoptotic pathway) Target->Pathway Modulation Effect Biological Effect (e.g., Apoptosis, Cell Cycle Arrest) Pathway->Effect

Caption: A potential mechanism of action for anticancer benzothiazoles.

Conclusion and Future Directions

The 2-hydroxyethyl benzothiazole scaffold represents a promising area for further research and development. While the historical discovery is rooted in the broader exploration of benzothiazole chemistry, the identification of naturally occurring bioactive compounds has spurred interest in their therapeutic potential. The synthetic routes are well-established, offering accessible methods for generating diverse analogs.

Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to better understand their mechanisms of action. A systematic investigation of structure-activity relationships will be crucial for optimizing their potency and selectivity for various therapeutic applications, including the development of novel antimicrobial and anticancer agents. The foundation laid by early industrial applications and subsequent pharmacological studies provides a strong platform for the continued exploration of this versatile class of molecules.

References

Exploratory

A Theoretical and In-Depth Technical Guide on the Molecular Structure of 2-(Benzo[d]thiazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Benzo[d]thiazol-2-yl)ethanol is a heterocyclic organic compound featuring a benzothiazole core linked to an ethanol group. The benzothiazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzo[d]thiazol-2-yl)ethanol is a heterocyclic organic compound featuring a benzothiazole core linked to an ethanol group. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the three-dimensional structure, electronic properties, and conformational flexibility of 2-(Benzo[d]thiazol-2-yl)ethanol at a molecular level is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents.

Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for investigating molecular properties that can be challenging to determine experimentally. This guide details the protocols for such a theoretical investigation.

Experimental and Computational Protocols

The following section details the established protocols for the synthesis and theoretical investigation of benzothiazole derivatives, which are directly applicable to the study of 2-(Benzo[d]thiazol-2-yl)ethanol.

Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

The synthesis of 2-substituted benzothiazoles is well-documented. A common and efficient method involves the condensation reaction of 2-aminothiophenol with a suitable carboxylic acid or its derivative. For 2-(Benzo[d]thiazol-2-yl)ethanol, a plausible synthetic route would involve the reaction of 2-aminothiophenol with 3-hydroxypropanoic acid or a related precursor.

A general synthetic protocol is as follows:

  • A mixture of 2-aminothiophenol and 3-hydroxypropanoic acid (or its ester derivative) is prepared in a suitable solvent, such as ethanol.

  • A catalytic amount of an acid, for instance, polyphosphoric acid (PPA), is added to the mixture.

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2-(Benzo[d]thiazol-2-yl)ethanol.

Characterization of the synthesized compound would be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry to confirm the molecular structure.

Computational Methodology

Theoretical calculations provide detailed insights into the molecular geometry, electronic structure, and vibrational frequencies of 2-(Benzo[d]thiazol-2-yl)ethanol.

2.2.1. Geometry Optimization and Frequency Calculations

The initial step in a theoretical study is to determine the most stable conformation of the molecule. This is achieved through geometry optimization.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is a widely used and accurate method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Procedure:

    • An initial guess for the molecular structure of 2-(Benzo[d]thiazol-2-yl)ethanol is created using a molecular builder.

    • A full geometry optimization is performed without any symmetry constraints to find the global minimum on the potential energy surface.

    • To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

2.2.2. Electronic Structure Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, which is useful for understanding electrostatic interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Data Presentation

The quantitative data obtained from the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and analysis.

Optimized Geometrical Parameters

The calculated bond lengths, bond angles, and dihedral angles for the optimized structure of 2-(Benzo[d]thiazol-2-yl)ethanol would be tabulated. An example of such a table is provided below.

Bond Lengths (Å) Calculated Value Bond Angles (º) Calculated Value
C1-C2ValueC1-C2-C3Value
C2-N3ValueC2-N3-C4Value
...Value...Value
Dihedral Angles (º) Calculated Value
C1-C2-N3-C4Value
...Value
Electronic Properties

Key electronic properties derived from the calculations would be summarized in a table.

Parameter Calculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Mulliken Atomic Charges

The calculated Mulliken charges on each atom would be presented in a table.

Atom Atomic Charge (e)
C1Value
C2Value
N3Value
...Value

Mandatory Visualizations

Visual representations are essential for understanding complex molecular structures and pathways.

Computational Workflow

The logical flow of a theoretical investigation of 2-(Benzo[d]thiazol-2-yl)ethanol can be visualized using a workflow diagram.

computational_workflow start Initial Structure Generation opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq confirm Confirmation of Minimum (No Imaginary Frequencies) freq->confirm confirm->opt Imaginary Frequencies Found electronic Electronic Property Calculation (HOMO, LUMO, MEP, Charges) confirm->electronic Stable Structure analysis Data Analysis and Interpretation electronic->analysis

Computational workflow for the theoretical study of 2-(Benzo[d]thiazol-2-yl)ethanol.
Signaling Pathway

Benzothiazole derivatives have been shown to modulate various signaling pathways implicated in cancer. Given their known biological activities, a theoretical study of 2-(Benzo[d]thiazol-2-yl)ethanol would be highly relevant in the context of drug discovery targeting these pathways. One such critical pathway is the PI3K/AKT signaling cascade, which is often dysregulated in cancer.[1]

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation BTZE 2-(Benzo[d]thiazol-2-yl)ethanol (Hypothesized) BTZE->PI3K

Hypothesized inhibition of the PI3K/AKT signaling pathway by 2-(Benzo[d]thiazol-2-yl)ethanol.

Conclusion

This technical guide outlines a comprehensive theoretical approach for the detailed investigation of the molecular structure and electronic properties of 2-(Benzo[d]thiazol-2-yl)ethanol. By following the detailed computational protocols, researchers can generate valuable data that will aid in understanding the physicochemical characteristics of this molecule. The insights gained from such studies are paramount for the structure-based design of novel benzothiazole derivatives with enhanced therapeutic potential. The provided templates for data presentation and visualizations offer a standardized framework for reporting the findings of such theoretical investigations.

References

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-(Benzo[d]thiazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(Benzo[d]thiazol-2-yl)ethanol, focusing on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(Benzo[d]thiazol-2-yl)ethanol, focusing on its solubility in various solvents and its stability under different environmental conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes the standardized experimental protocols and methodologies required to generate this critical information. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility and stability profiles of 2-(Benzo[d]thiazol-2-yl)ethanol, which are crucial for its potential applications in medicinal chemistry and materials science. The subsequent sections detail the theoretical framework, experimental procedures for solubility and stability determination, and data presentation formats.

Introduction to 2-(Benzo[d]thiazol-2-yl)ethanol

2-(Benzo[d]thiazol-2-yl)ethanol is a heterocyclic organic compound featuring a benzothiazole core functionalized with a hydroxyethyl group. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The presence of the hydroxyl group and the benzothiazole nitrogen atom suggests the potential for hydrogen bonding, which can significantly influence its solubility and interactions with biological targets. An understanding of its solubility and stability is paramount for any further development, including formulation, in vitro and in vivo testing, and manufacturing processes.

Solubility Profile of 2-(Benzo[d]thiazol-2-yl)ethanol

Predicted Solubility Characteristics

Based on its chemical structure, a qualitative prediction of the solubility of 2-(Benzo[d]thiazol-2-yl)ethanol can be made. The presence of the polar hydroxyl group may impart some aqueous solubility, while the larger, more hydrophobic benzothiazole ring system will likely lead to better solubility in organic solvents. It is anticipated that the compound will be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][2][3][4]

Objective: To determine the equilibrium solubility of 2-(Benzo[d]thiazol-2-yl)ethanol in various solvents at a specified temperature.

Materials:

  • 2-(Benzo[d]thiazol-2-yl)ethanol (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO, Hexane)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid 2-(Benzo[d]thiazol-2-yl)ethanol to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of 2-(Benzo[d]thiazol-2-yl)ethanol in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5][6][7][8] A calibration curve of the compound in the respective solvent should be prepared for accurate quantification.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation: Solubility of 2-(Benzo[d]thiazol-2-yl)ethanol

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
PBS (pH 7.4)37
0.1 N HCl37
Ethanol25
Methanol25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
Hexane25

Stability Profile of 2-(Benzo[d]thiazol-2-yl)ethanol

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10][11][12] Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the molecule.[13][14][15][16][17]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of 2-(Benzo[d]thiazol-2-yl)ethanol under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 2-(Benzo[d]thiazol-2-yl)ethanol solution in a suitable solvent (e.g., acetonitrile:water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a specified period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at an elevated temperature (e.g., 60 °C) for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition. If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.

Data Presentation: Stability of 2-(Benzo[d]thiazol-2-yl)ethanol under Forced Degradation
Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis0.1 N HCl60
Base Hydrolysis0.1 N NaOH60
Oxidative Degradation3% H₂O₂Room Temperature
Thermal (Solid)Dry Heat80
Thermal (Solution)Dry Heat80
Photolytic (Solid)ICH Q1B compliant light sourceRoom Temperature
Photolytic (Solution)ICH Q1B compliant light sourceRoom Temperature

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of 2-(Benzo[d]thiazol-2-yl)ethanol, encompassing both solubility and stability studies.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) cluster_analytics Analytical Method Development start_sol Start: Compound Available shake_flask Shake-Flask Method (Excess solid in solvent) start_sol->shake_flask equilibration Equilibration (24-72h at constant T) shake_flask->equilibration separation Phase Separation (Centrifugation & Filtration) equilibration->separation quantification_sol Quantification (HPLC-UV or UV-Vis) separation->quantification_sol sol_data Solubility Data (mg/mL, mol/L) quantification_sol->sol_data start_stab Start: Compound in Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start_stab->stress_conditions sampling Time-point Sampling stress_conditions->sampling analysis_stab Analysis by Stability- Indicating HPLC Method sampling->analysis_stab degradation_data % Degradation & Degradant Profile analysis_stab->degradation_data method_dev Develop HPLC Method method_val Validate Method (Specificity, Linearity, etc.) method_dev->method_val method_val->quantification_sol Use for Quantification method_val->analysis_stab Use as Stability- Indicating Method

Caption: Experimental workflow for determining the solubility and stability of 2-(Benzo[d]thiazol-2-yl)ethanol.

Conclusion

This technical guide has outlined the essential experimental protocols for determining the solubility and stability of 2-(Benzo[d]thiazol-2-yl)ethanol. While specific data for this compound is currently lacking in the public domain, the methodologies described herein, including the shake-flask method for solubility and forced degradation studies for stability, provide a robust framework for researchers to generate this critical information. The systematic acquisition and clear presentation of these physicochemical properties are fundamental for advancing the research and development of 2-(Benzo[d]thiazol-2-yl)ethanol for its potential applications. The provided workflow diagram serves as a visual guide for the logical progression of these experimental investigations. It is recommended that these studies be conducted in the early stages of development to inform formulation strategies and predict the compound's behavior in various environments.

References

Exploratory

Quantum Chemical Calculations for 2-(1,3-Benzothiazol-2-yl)ethan-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-(1,3-benzothiazol-2-yl)ethan-1-ol. Benzothiazole derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-(1,3-benzothiazol-2-yl)ethan-1-ol. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development, and computational methods offer a powerful tool to understand their structure, reactivity, and potential biological activity.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Quantum Chemical Calculations for Drug Design

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery.[5][6] These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of the electronic structure and properties of molecules.[1][2] For a molecule like 2-(1,3-benzothiazol-2-yl)ethan-1-ol, these calculations can predict its three-dimensional structure, vibrational spectra, and electronic characteristics, which are crucial for understanding its interactions with biological targets.[2]

Computational Methodology

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical level and basis set. For benzothiazole derivatives, a common and reliable approach involves DFT calculations using the B3LYP functional with a 6-311++G(d,p) or similar basis set.[6][7]

Software

A variety of software packages are available for performing these calculations, with Gaussian being a widely used option.[1]

General Computational Protocol

A typical computational study of 2-(1,3-benzothiazol-2-yl)ethan-1-ol would follow the workflow outlined below:

Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C D 4. Verification of Minimum Energy Structure C->D E 5. Calculation of Molecular Properties D->E F 6. Analysis of Results E->F

Figure 1: A generalized workflow for the quantum chemical calculation of 2-(1,3-benzothiazol-2-yl)ethan-1-ol.

Experimental Protocol:

  • Initial Structure Generation: The initial 3D structure of 2-(1,3-benzothiazol-2-yl)ethan-1-ol is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).[6][7]

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms the stability of the optimized geometry.

  • Calculation of Molecular Properties: A range of molecular properties are then calculated, including:

    • Molecular orbital energies (HOMO, LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Spectroscopic properties (e.g., IR, Raman, NMR)

  • Analysis of Results: The calculated data is analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

Key Calculated Parameters

Molecular Geometry

The geometry optimization provides the most stable arrangement of the atoms in the molecule. Key parameters include bond lengths and bond angles. While specific data for the title compound is not available in the cited literature, Table 1 presents typical calculated bond lengths and angles for the benzothiazole core, derived from studies on similar molecules.[6][7]

Table 1: Representative Calculated Geometrical Parameters for the Benzothiazole Core

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.75 - 1.85C-S-C88 - 92
C-N1.30 - 1.40C-N-C108 - 112
C-C (aromatic)1.38 - 1.42C-C-C (aromatic)118 - 122

Note: These are representative value ranges based on published data for benzothiazole derivatives and are for illustrative purposes.

Vibrational Analysis

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of characteristic vibrational modes to specific functional groups, aiding in the experimental characterization of the compound.[6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.[2][5]

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy_Gap ΔE = E_LUMO - E_HOMO (Energy Gap) excitation Electronic Excitation

Figure 2: Schematic representation of Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.

Table 2: Representative Calculated Electronic Properties for Benzothiazole Derivatives

PropertyValue (eV)Significance
EHOMO-5.0 to -7.0Electron-donating ability
ELUMO-1.0 to -3.0Electron-accepting ability
ΔE (HOMO-LUMO Gap)3.0 to 5.0Chemical reactivity and stability

Note: These are representative value ranges based on published data for benzothiazole derivatives and are for illustrative purposes.[2]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps to identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including drug-receptor binding.[1]

Conclusion

Quantum chemical calculations provide a robust framework for the in-silico characterization of 2-(1,3-benzothiazol-2-yl)ethan-1-ol. By employing DFT methods, researchers can gain detailed insights into its structural, electronic, and spectroscopic properties. This information is invaluable for understanding its chemical behavior and for guiding the design and development of new therapeutic agents based on the benzothiazole scaffold. While this guide provides a general overview, specific computational studies on the title compound are encouraged to obtain precise quantitative data.

References

Foundational

The Evolving Landscape of Benzothiazoles: A Technical Guide to the Biological Potential of 2-(Benzo[d]thiazol-2-yl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the potential biological activities of a specific subclass, 2-(Benzo[d]thiazol-2-yl)ethanol and its derivatives, offering a comprehensive overview of their reported anticancer, antimicrobial, and anti-inflammatory properties. This document provides a synthesis of available quantitative data, detailed experimental methodologies for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in navigating this promising area of drug discovery.

Core Biological Activities and Quantitative Data

While research specifically isolating the biological activities of 2-(Benzo[d]thiazol-2-yl)ethanol derivatives is still an emerging field, the broader class of 2-substituted benzothiazoles has been extensively studied, providing valuable insights into their potential. The primary areas of investigation include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
8h HepG2 (Liver)0.21Doxorubicin-[1]
10e HepG2 (Liver)0.26Doxorubicin-[1]
12i HepG2 (Liver)0.19Doxorubicin-[1]
15i HepG2 (Liver)0.18Doxorubicin-[1]
Compound 2c A549 (Lung), MCF7-MDR (Breast), HT1080 (Fibrosarcoma)Significant Cytotoxicity--[2]
Compound 3c A549 (Lung), MCF7-MDR (Breast), HT1080 (Fibrosarcoma)Significant Cytotoxicity--[2]
Benzo[d]isothiazole derivatives MT-4 (Leukemia)4-9--[3]
Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been demonstrated against a spectrum of pathogenic bacteria and fungi. Their mode of action can involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Thiophene 13 Staphylococcus aureus3.125Chloramphenicol3.125[4]
Thiazole 3 Aspergillus fumigatus6.25--[4]
Pyrazolo[1,5-a]pyrimidine 21b Fusarium oxysporum6.25--[4]
Compound 107b Saccharomyces cerevisiae1.6 µMAmpicillin>64 µM[5]
Compound 107d Saccharomyces cerevisiae3.13 µMAmpicillin>64 µM[5]
Compound 19a Enterococcus faecalis3.13 µMCiprofloxacin3.03 µM[5]
Anti-inflammatory Activity

Certain benzothiazole derivatives have been investigated for their anti-inflammatory effects, with some showing potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Selected Benzothiazole-2-amine Derivatives

Compound IDAssayIC50 (µM)Reference
G10 COX-1 Inhibition5.0[6][7]
G11 COX-2 Inhibition10.0[6][7]

Note: The compounds listed are benzo[d]thiazol-2-amine derivatives, evaluated for their in-vitro COX enzyme inhibitory activities. This data is presented to highlight the anti-inflammatory potential within the broader benzothiazole family.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays commonly employed to evaluate the biological activities of benzothiazole derivatives.

Synthesis of 2-Substituted Benzothiazoles (General Workflow)

A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carboxylic acids or their derivatives. Microwave-assisted synthesis has emerged as a rapid and high-yielding approach.

G General Synthesis Workflow for 2-Substituted Benzothiazoles cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Aminothiophenol F Condensation Reaction A->F B Carboxylic Acid / Derivative (e.g., acid chloride, ester) B->F C Catalyst (e.g., P4S10, acid) C->F D Solvent (or Solvent-free) D->F E Microwave Irradiation (Optional, for rate enhancement) E->F G Purification (e.g., Recrystallization, Chromatography) F->G H 2-Substituted Benzothiazole Derivative G->H

Caption: General workflow for synthesizing 2-substituted benzothiazoles.

Anticancer Activity: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G MTT Assay Experimental Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance (570 nm) G->H I Calculate IC50 values H->I G Broth Microdilution MIC Determination Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate for 18-24h C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F G Key Signaling Pathways Targeted by Anticancer Benzothiazole Derivatives cluster_pathways Signaling Pathways A PI3K/Akt/mTOR Pathway E Inhibition of Proliferation Induction of Apoptosis A->E B MAPK/ERK Pathway B->E C JAK/STAT Pathway C->E D Benzothiazole Derivatives D->A inhibition D->B inhibition D->C inhibition G Mechanism of Anti-inflammatory Action via COX Inhibition A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins B->C D Inflammation (Pain, Fever, Swelling) C->D E Benzothiazole Derivatives E->B inhibition

References

Exploratory

The Versatile Hydroxyl Group of 2-Benzothiazoleethanol: A Gateway to Novel Derivatives for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this privileged structure, 2-Benzothiazoleethanol offers a unique handle for chemical modification: a primary hydroxyl group. The reactivity of this hydroxyl group opens up a plethora of synthetic possibilities, allowing for the creation of diverse libraries of compounds with potentially enhanced biological activities. This technical guide explores the key reactions of the hydroxyl group in 2-Benzothiazoleethanol—esterification, etherification, and oxidation—providing detailed experimental methodologies and a discussion of the potential applications of the resulting derivatives in drug development.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group of 2-Benzothiazoleethanol is a versatile functional group that can readily undergo several key transformations. These reactions allow for the introduction of a wide range of functionalities, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug design.

Esterification: Crafting Prodrugs and Modulating Lipophilicity

Esterification of the hydroxyl group in 2-Benzothiazoleethanol is a common strategy to produce derivatives with altered pharmacokinetic profiles. Esters can act as prodrugs, which are inactive compounds that are metabolized in vivo to release the active parent drug. This approach can be used to improve oral bioavailability, increase duration of action, or target specific tissues.

Table 1: Representative Esterification of a Benzothiazole Derivative

Product NameStarting MaterialReagentsSolventYield (%)Reference
Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate2-Mercaptobenzothiazole, Ethyl chloroacetateTriethylamineNot Specified87[2]

Note: This table presents data for a related benzothiazole derivative to illustrate a typical esterification yield.

Etherification: Expanding Structural Diversity

Etherification of 2-Benzothiazoleethanol provides a means to introduce a variety of alkyl or aryl substituents, leading to a significant expansion of structural diversity. The resulting ethers can exhibit unique biological activities compared to the parent alcohol.

Oxidation: From Alcohol to Carboxylic Acid

Oxidation of the primary hydroxyl group of 2-Benzothiazoleethanol yields the corresponding carboxylic acid, 2-Benzothiazoleacetic acid. This transformation is significant as carboxylic acids can serve as key intermediates for the synthesis of amides, esters, and other derivatives, further expanding the chemical space for drug discovery. Theoretical and experimental studies on the oxidation of related 2-methylbenzothiazole have provided insights into the reactivity of the benzothiazole core.[3][4]

Experimental Protocols

The following are detailed methodologies for the key reactions of the hydroxyl group in 2-Benzothiazoleethanol. These protocols are based on established organic synthesis techniques and can be adapted for specific target molecules.

Protocol 1: Esterification of 2-Benzothiazoleethanol (Fischer Esterification)

This protocol describes the synthesis of 2-benzothiazoleethyl acetate via Fischer esterification.

Materials:

  • 2-Benzothiazoleethanol

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • To a solution of 2-Benzothiazoleethanol (1.0 eq) in a suitable solvent such as dichloromethane, add an excess of glacial acetic acid (3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Esterification_Workflow start Start reactants Mix 2-Benzothiazoleethanol, Acetic Acid, and Sulfuric Acid start->reactants reflux Reflux for 4-6 hours reactants->reflux quench Quench with NaHCO3 reflux->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product 2-Benzothiazoleethyl Acetate purify->product Oxidation_Workflow start Start reactants React 2-Benzothiazoleethanol with PCC in Dichloromethane start->reactants stir Stir for 2-4 hours reactants->stir filter Filter through Silica Gel stir->filter wash Wash with Acid and Base filter->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize dry->recrystallize product 2-Benzothiazoleacetic Acid recrystallize->product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BT_Derivative 2-Benzothiazoleethanol Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) BT_Derivative->RTK Inhibition PI3K PI3K BT_Derivative->PI3K Inhibition CDK CDK BT_Derivative->CDK Inhibition RTK->PI3K ERK ERK RTK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation

References

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol, a key intermediate in the development of variou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol, a key intermediate in the development of various pharmacologically active compounds. The benzothiazole moiety is a significant scaffold in medicinal chemistry, and functionalized derivatives are of great interest for drug discovery programs. Two primary synthetic routes are presented here, based on established condensation reactions of 2-aminothiophenol.

Method 1: Direct Condensation with 3-Hydroxypropanoic Acid

This method is a one-pot synthesis involving the direct condensation of 2-aminothiophenol with 3-hydroxypropanoic acid. The reaction is typically promoted by a dehydrating agent and catalyst such as polyphosphoric acid (PPA), which facilitates the cyclization to form the benzothiazole ring.[1][2][3] This approach is advantageous due to its atom economy and straightforward procedure.

Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • 3-Hydroxypropanoic Acid

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (15 g). Heat the PPA to approximately 70-80°C to reduce its viscosity, allowing for efficient stirring.[4]

  • To the pre-heated PPA, add 2-aminothiophenol (1.25 g, 10 mmol) and 3-hydroxypropanoic acid (0.99 g, 11 mmol) sequentially while stirring.

  • Increase the temperature of the reaction mixture to 140-150°C and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to approximately 80-90°C.

  • Carefully pour the warm reaction mixture onto crushed ice (100 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(Benzo[d]thiazol-2-yl)ethanol.

Method 2: Two-Step Synthesis via 2-(Benzothiazol-2-yl)acetic acid

Experimental Protocol

Step 1: Synthesis of 2-(Benzothiazol-2-yl)acetic acid

Materials:

  • 2-Aminothiophenol

  • Malonic Acid

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid (20 g) to 80°C.

  • Add 2-aminothiophenol (1.25 g, 10 mmol) and malonic acid (1.14 g, 11 mmol) to the PPA.

  • Raise the temperature to 120°C and stir for 3 hours.

  • Cool the reaction mixture to about 90°C and pour it into ice water (150 mL).

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to give crude 2-(benzothiazol-2-yl)acetic acid.

Step 2: Reduction of 2-(Benzothiazol-2-yl)acetic acid

Materials:

  • 2-(Benzothiazol-2-yl)acetic acid

  • Lithium Aluminum Hydride (LAH) or other suitable reducing agent

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.42 g, 11 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 2-(benzothiazol-2-yl)acetic acid (1.93 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Once complete, cool the flask back to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water again (1.2 mL).

  • Stir the resulting mixture at room temperature for 1 hour to form a granular precipitate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(Benzo[d]thiazol-2-yl)ethanol.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-substituted benzothiazoles based on analogous reactions reported in the literature. The exact values for the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol may vary.

ParameterMethod 1: Direct CondensationMethod 2: Two-Step SynthesisReference
Reactants 2-Aminothiophenol, 3-Hydroxypropanoic AcidStep 1: 2-Aminothiophenol, Malonic AcidStep 2: 2-(Benzothiazol-2-yl)acetic acid, LAH[1][5][6]
Catalyst/Reagent Polyphosphoric Acid (PPA)Step 1: PPAStep 2: Lithium Aluminum Hydride[1][3]
Solvent None (PPA as medium)Step 1: None (PPA as medium)Step 2: Anhydrous THF[4]
Temperature (°C) 140 - 150Step 1: 120Step 2: 0 to Room Temperature[1][3]
Reaction Time (h) 4 - 6Step 1: 3Step 2: 4 - 6[1][3]
Typical Yield (%) 70 - 90Step 1: ~95%Step 2: High (specific data not available)[5][6]

Visualizations

Synthetic Pathways

G cluster_0 Method 1: Direct Condensation cluster_1 Method 2: Two-Step Synthesis 2-Aminothiophenol_1 2-Aminothiophenol Product_1 2-(Benzo[d]thiazol-2-yl)ethanol 2-Aminothiophenol_1->Product_1 PPA, 140-150°C 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic Acid 3-Hydroxypropanoic_Acid->Product_1 2-Aminothiophenol_2 2-Aminothiophenol Intermediate 2-(Benzothiazol-2-yl)acetic acid 2-Aminothiophenol_2->Intermediate PPA, 120°C Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Product_2 2-(Benzo[d]thiazol-2-yl)ethanol Intermediate->Product_2 LAH, THF

Caption: Synthetic routes to 2-(Benzo[d]thiazol-2-yl)ethanol.

Experimental Workflow

arrow arrow A Reaction Setup (Reactants + PPA) B Heating and Stirring (140-150°C, 4-6h) A->B C Work-up (Quenching with Ice, Neutralization) B->C D Extraction (Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Final Product E->F

Caption: General experimental workflow for PPA-mediated synthesis.

References

Application

Applications of 2-(Benzo[d]thiazol-2-yl)ethanol and its Derivatives in Medicinal Chemistry

Abstract The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This document focuses on the applications of 2-(Benzo[d]thiazol-2-yl...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This document focuses on the applications of 2-(Benzo[d]thiazol-2-yl)ethanol and its derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents. While direct biological data for 2-(Benzo[d]thiazol-2-yl)ethanol is limited in publicly available literature, the functional group presents a key site for derivatization to enhance therapeutic efficacy. This report outlines the synthesis, potential mechanisms of action, and relevant biological activities of closely related 2-substituted benzothiazole analogs, providing a framework for the future development and evaluation of 2-(Benzo[d]thiazol-2-yl)ethanol-based compounds. Detailed experimental protocols for synthesis and biological assays are provided to guide researchers in this promising area of drug discovery.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[1][2] The unique structural and electronic properties of the benzothiazole ring system allow for diverse interactions with various biological targets, leading to a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The 2-position of the benzothiazole ring is a common point of substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

The compound 2-(Benzo[d]thiazol-2-yl)ethanol features a hydroxyethyl group at this critical position. This functional group can participate in hydrogen bonding with biological targets and serves as a versatile handle for further chemical modifications, such as esterification or etherification, to generate novel derivatives with improved potency and selectivity. This document explores the potential medicinal chemistry applications of this scaffold by examining the activities of structurally related compounds and providing detailed protocols for their synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

The primary therapeutic areas where 2-substituted benzothiazole derivatives have shown significant promise are oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of 2-substituted benzothiazole derivatives against a wide range of human cancer cell lines.[1][5] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cellular signaling pathways.

Table 1: Anticancer Activity of Selected 2-Substituted Benzothiazole Derivatives

Compound IDSubstitution at 2-positionCancer Cell LineIC50 (µM)Reference
4a -((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)PANC-1 (Pancreatic)27 ± 0.24[5]
4b -((1S,2S)-2-((E)-4-florostyryl)cyclopent-3-en-1-yl)PANC-1 (Pancreatic)35 ± 0.51[5]
15i (Structure not specified)HepG2 (Liver)0.18[3]
14i (Structure not specified)HepG2 (Liver)0.25[3]
14h (Structure not specified)HepG2 (Liver)0.27[3]

Note: The structures for compounds 15i, 14i, and 14h were not detailed in the provided search results but are included to demonstrate the high potency achievable with this scaffold.

The data clearly indicates that modifications at the 2-position of the benzothiazole ring can lead to compounds with significant cytotoxicity against cancer cells, in some cases exceeding the potency of standard chemotherapeutic agents like gemcitabine (IC50 of 52 ± 0.72 μM against PANC-1 cells).[5]

Signaling Pathway Visualization:

anticancer_pathway cluster_cell Cancer Cell BZT 2-Substituted Benzothiazole Derivative Receptor Cellular Target (e.g., Kinase, DNA) BZT->Receptor Binding & Inhibition Proliferation Cell Proliferation & Survival Receptor->Proliferation Inhibits Apoptosis Apoptosis Receptor->Apoptosis Induces

Caption: Proposed mechanism of anticancer action for 2-substituted benzothiazoles.

Antimicrobial Activity

Benzothiazole derivatives have also been extensively investigated for their activity against a variety of pathogenic microorganisms, including bacteria and fungi.[6][7] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), or the disruption of cell wall synthesis.[8]

Table 2: Antimicrobial Activity of Selected 2-Substituted Benzothiazole Derivatives

Compound IDSubstitution at 2-positionMicrobial StrainMIC (µg/mL)Reference
VII triazole-benzothiazolesStaphylococcus aureus~0.023–0.049 (µg/L)[8]
VIII thiazolidinone derivativeEscherichia coli0.023–0.049 (µg/L)[8]
IXa,b (Structure not specified)E. coli3.13[8]
5f, 5i, 8e, 8k, 8l urea hybridsMRSA0.39/0.78 (µM)[3]

Note: The specific structures for some compounds were not available in the search results. MIC values are reported as found in the source, with units specified.

These findings highlight the potential of the benzothiazole scaffold in developing novel antimicrobial agents to combat drug-resistant pathogens.

Experimental Workflow Visualization:

antimicrobial_workflow cluster_workflow Antimicrobial Activity Screening Start Synthesized Benzothiazole Derivatives BrothDilution Broth Microdilution Assay Start->BrothDilution AgarDilution Agar Dilution Assay Start->AgarDilution MIC Determine Minimum Inhibitory Concentration (MIC) BrothDilution->MIC AgarDilution->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Result Identify Lead Compounds MBC->Result

Caption: General workflow for antimicrobial susceptibility testing of benzothiazole derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol and the evaluation of its biological activities, adapted from established procedures for related benzothiazole derivatives.[9]

Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

This protocol describes a general two-step synthesis starting from 2-aminothiophenol.

Logical Relationship Visualization:

synthesis_logic cluster_synthesis Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol Reactant1 2-Aminothiophenol Intermediate Cyclization & Condensation Reactant1->Intermediate Reactant2 3-Hydroxypropanoic acid (or its ester derivative) Reactant2->Intermediate Product 2-(Benzo[d]thiazol-2-yl)ethanol Intermediate->Product

Caption: Logical flow for the synthesis of the target compound.

Materials:

  • 2-Aminothiophenol

  • 3-Hydroxypropanoic acid (or ethyl 3-hydroxypropanoate)

  • Polyphosphoric acid (PPA) or a suitable condensing agent

  • Ethanol

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Step 1: Condensation and Cyclization

    • In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and 3-hydroxypropanoic acid (1.1 equivalents).

    • Add polyphosphoric acid (PPA) as a catalyst and solvent.

    • Heat the reaction mixture at 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Purification

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to yield pure 2-(Benzo[d]thiazol-2-yl)ethanol.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PANC-1, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (2-(Benzo[d]thiazol-2-yl)ethanol) dissolved in DMSO

  • Positive control (e.g., Doxorubicin, Gemcitabine)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and adjust the cell suspension to a density of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound or control. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compound and the positive control in MHB in a 96-well plate.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The 2-(Benzo[d]thiazol-2-yl)ethanol scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While further research is needed to fully elucidate the biological activities of the parent compound, the established potency of its derivatives provides a strong rationale for its exploration. The synthetic and screening protocols provided herein offer a practical guide for researchers to synthesize, evaluate, and optimize novel compounds based on this versatile chemical framework. Future work should focus on creating a library of derivatives of 2-(Benzo[d]thiazol-2-yl)ethanol and performing extensive structure-activity relationship (SAR) studies to identify lead candidates for further preclinical development.

References

Method

Application Notes and Protocols: 2-(1,3-Benzothiazol-2-yl)ethanol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 2-(1,3-benzothiazol-2-yl)ethanol, a valuable heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(1,3-benzothiazol-2-yl)ethanol, a valuable heterocyclic building block. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a primary hydroxyl group in 2-(1,3-benzothiazol-2-yl)ethanol offers a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the benzothiazole pharmacophore into more complex molecular architectures. This document outlines key synthetic applications, detailed experimental protocols, and quantitative data to facilitate its use in research and drug discovery.

Key Synthetic Applications

The primary utility of 2-(1,3-benzothiazol-2-yl)ethanol in organic synthesis lies in the reactivity of its hydroxyl group. This allows for its incorporation into larger molecules through several key reactions:

  • Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is fundamental for creating libraries of compounds with diverse functionalities, which is particularly useful in structure-activity relationship (SAR) studies during drug development.

  • Etherification: Formation of ether linkages is another common transformation. This can be achieved through reactions such as the Williamson ether synthesis, providing access to a range of derivatives with altered lipophilicity and metabolic stability.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(1,3-benzothiazol-2-yl)acetaldehyde, or further to the carboxylic acid, 2-(1,3-benzothiazol-2-yl)acetic acid. These oxidized derivatives serve as crucial intermediates for further synthetic elaborations, such as reductive aminations, Wittig reactions, or amide bond formations.

  • Polymer Synthesis: The hydroxyl functionality allows for the incorporation of the benzothiazole unit into polymer backbones, for example, through condensation polymerization. This can impart desirable optical or electronic properties to the resulting materials.[1]

Experimental Protocols

Synthesis of 2-(1,3-Benzothiazol-2-yl)ethanol

A common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative. For the synthesis of 2-(1,3-benzothiazol-2-yl)ethanol, 3-hydroxypropanoic acid can be utilized.

Protocol 1: Synthesis of 2-(1,3-Benzothiazol-2-yl)ethanol

reagents 2-Aminothiophenol + 3-Hydroxypropanoic Acid conditions Polyphosphoric Acid (PPA) Heat reagents->conditions Reaction product 2-(1,3-Benzothiazol-2-yl)ethanol conditions->product Cyclocondensation start 2-(1,3-Benzothiazol-2-yl)ethanol reagents Acetic Anhydride Pyridine start->reagents Reacts with product 2-(1,3-Benzothiazol-2-yl)ethyl acetate reagents->product Yields start 2-(1,3-Benzothiazol-2-yl)ethanol reagent Pyridinium Chlorochromate (PCC) start->reagent Oxidized by solvent Dichloromethane (DCM) reagent->solvent in product 2-(1,3-Benzothiazol-2-yl)acetaldehyde solvent->product to form cluster_0 Starting Material cluster_1 Primary Transformations cluster_2 Intermediate Products cluster_3 Further Synthetic Steps cluster_4 Final Products A 2-(1,3-Benzothiazol-2-yl)ethanol B Esterification A->B C Oxidation A->C D Etherification A->D E 2-(1,3-Benzothiazol-2-yl)ethyl Ester Derivatives B->E F 2-(1,3-Benzothiazol-2-yl)acetaldehyde C->F G 2-(1,3-Benzothiazol-2-yl)ethyl Ether Derivatives D->G H Reductive Amination F->H I Wittig Reaction F->I J Amine Derivatives H->J K Alkene Derivatives I->K

References

Application

Application Notes and Protocols for the Functionalization of 2-Benzothiazoleethanol

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the chemical functionalization of 2-Benzothiazoleethanol, a versatile building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical functionalization of 2-Benzothiazoleethanol, a versatile building block in medicinal chemistry and materials science. The hydroxyl group of the ethanol substituent offers a reactive handle for various transformations, including esterification, etherification, and oxidation, enabling the synthesis of a diverse range of derivatives for further investigation.

Overview of Functionalization Strategies

The primary site for the functionalization of 2-Benzothiazoleethanol is the terminal hydroxyl group of the C2-ethyl substituent. This allows for the introduction of a wide variety of functional groups and the modulation of the molecule's physicochemical and biological properties. The principal strategies covered in these notes are:

  • Esterification: To introduce ester moieties.

  • Etherification: To generate ether derivatives.

  • Oxidation: To access the corresponding aldehyde and carboxylic acid.

Experimental Protocols

The following sections detail the experimental procedures for the key functionalization reactions of 2-Benzothiazoleethanol.

Esterification of 2-Benzothiazoleethanol

Esterification of the primary alcohol of 2-Benzothiazoleethanol can be readily achieved using standard methods. A common and effective method involves the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol 2.1.1: Acylation with Acetyl Chloride

Objective: To synthesize 2-(2-acetoxyethyl)benzothiazole.

Materials:

  • 2-Benzothiazoleethanol

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Dissolve 2-Benzothiazoleethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2-(2-acetoxyethyl)benzothiazole.

Etherification of 2-Benzothiazoleethanol

The Williamson ether synthesis is a robust method for the preparation of ethers from alcohols.[1][2] This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Protocol 2.2.1: Williamson Ether Synthesis with Methyl Iodide

Objective: To synthesize 2-(2-methoxyethyl)benzothiazole.

Materials:

  • 2-Benzothiazoleethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-Benzothiazoleethanol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-methoxyethyl)benzothiazole.

Oxidation of 2-Benzothiazoleethanol

The primary alcohol of 2-Benzothiazoleethanol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using appropriate oxidizing agents.[3][4]

Protocol 2.3.1: Oxidation to 2-Benzothiazoleacetaldehyde using Pyridinium Chlorochromate (PCC)

Objective: To synthesize 2-Benzothiazoleacetaldehyde.

Materials:

  • 2-Benzothiazoleethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Add a solution of 2-Benzothiazoleethanol (1.0 eq) in anhydrous DCM to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours. The mixture will turn into a dark, tarry substance. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter off the chromium residues.

  • Wash the silica gel plug thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Benzothiazoleacetaldehyde.

  • Further purification can be achieved by column chromatography if necessary.

Protocol 2.3.2: Oxidation to 2-Benzothiazoleacetic Acid using Jones Reagent

Objective: To synthesize 2-Benzothiazoleacetic acid.

Materials:

  • 2-Benzothiazoleethanol

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

  • Isopropanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 2-Benzothiazoleethanol (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate forms.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Benzothiazoleacetic acid.

  • The product can be purified by recrystallization.

Data Presentation

The following tables summarize the expected outcomes for the functionalization of 2-Benzothiazoleethanol based on typical yields for these standard reactions.

Reaction Reagents Product Typical Yield (%)
EsterificationAcetyl chloride, TEA2-(2-acetoxyethyl)benzothiazole85-95
EtherificationNaH, Methyl iodide2-(2-methoxyethyl)benzothiazole70-85
OxidationPCC2-Benzothiazoleacetaldehyde60-80
OxidationJones Reagent2-Benzothiazoleacetic acid70-90

Table 1: Summary of Functionalization Reactions and Typical Yields.

Visualizations

The following diagrams illustrate the experimental workflows for the functionalization of 2-Benzothiazoleethanol.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alcohol 2-Benzothiazoleethanol reaction Dissolve in DCM Cool to 0°C Add reagents Stir at RT start_alcohol->reaction start_reagent Acetyl Chloride start_reagent->reaction start_base Triethylamine start_base->reaction workup Quench with NaHCO₃ Extract with DCM Wash & Dry reaction->workup purification Column Chromatography workup->purification product 2-(2-acetoxyethyl)benzothiazole purification->product

Caption: Workflow for the esterification of 2-Benzothiazoleethanol.

Etherification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alcohol 2-Benzothiazoleethanol alkoxide_formation Deprotonation in THF 0°C to RT start_alcohol->alkoxide_formation start_base Sodium Hydride start_base->alkoxide_formation start_reagent Methyl Iodide sn2_reaction SN2 Reaction 0°C to RT start_reagent->sn2_reaction alkoxide_formation->sn2_reaction workup Quench with NH₄Cl Extract with EtOAc Wash & Dry sn2_reaction->workup purification Column Chromatography workup->purification product 2-(2-methoxyethyl)benzothiazole purification->product

Caption: Workflow for the etherification of 2-Benzothiazoleethanol.

Oxidation_Workflow cluster_pcc Mild Oxidation cluster_jones Strong Oxidation start 2-Benzothiazoleethanol pcc PCC, DCM Room Temperature start->pcc jones Jones Reagent, Acetone 0°C to Room Temperature start->jones aldehyde 2-Benzothiazole- acetaldehyde pcc->aldehyde acid 2-Benzothiazole- acetic Acid jones->acid

References

Method

Application Notes &amp; Protocols: 2-(Benzo[d]thiazol-2-yl)ethanol as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction: The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wid...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and neuroprotective properties. 2-(Benzo[d]thiazol-2-yl)ethanol is an excellent starting material, possessing a reactive hydroxyl group that serves as a versatile handle for the synthesis of more complex heterocyclic systems. This document provides detailed protocols for the transformation of 2-(Benzo[d]thiazol-2-yl)ethanol into key intermediates and their subsequent conversion into novel pyridinone and 1,2,3-triazole derivatives, which are of significant interest in medicinal chemistry.

Protocol 1: Synthesis of Novel 2-Oxopyridine Derivatives via an Aldehyde Intermediate

This protocol outlines a two-step process starting with the mild oxidation of 2-(Benzo[d]thiazol-2-yl)ethanol to its corresponding aldehyde, followed by a multi-component reaction involving Knoevenagel condensation and cyclization to yield highly functionalized pyridinone heterocycles.

Experimental Workflow: Pyridinone Synthesis

G start 2-(Benzo[d]thiazol-2-yl)ethanol oxidation Step 1: Oxidation (Dess-Martin Periodinane) start->oxidation aldehyde Intermediate: 2-(Benzo[d]thiazol-2-yl)acetaldehyde oxidation->aldehyde mcr Step 2: Multi-Component Reaction (Knoevenagel/Cyclization) aldehyde->mcr product Final Product: N-Aryl-6-amino-3-(benzo[d]thiazol-2-yl) -5-cyano-2-oxopyridine Derivatives mcr->product reagents_mcr Reagents: - N-Arylacetamide - Malononitrile - Piperidine (catalyst) reagents_mcr->mcr

Caption: Workflow for the synthesis of pyridinone derivatives.

Step 1: Oxidation of 2-(Benzo[d]thiazol-2-yl)ethanol

This procedure utilizes Dess-Martin Periodinane (DMP) for a mild and selective oxidation of the primary alcohol to an aldehyde.[1][2][3]

Materials:

  • 2-(Benzo[d]thiazol-2-yl)ethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Protocol:

  • Dissolve 2-(Benzo[d]thiazol-2-yl)ethanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add Dess-Martin Periodinane (1.2 - 1.5 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-(benzo[d]thiazol-2-yl)acetaldehyde, is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of N-Aryl-2-oxopyridine Derivatives

This one-pot reaction involves the Knoevenagel condensation of the aldehyde intermediate with an N-aryl-2-cyanoacetamide, followed by a Michael addition and cyclization with malononitrile.[4][5]

Materials:

  • Crude 2-(benzo[d]thiazol-2-yl)acetaldehyde from Step 1

  • A substituted N-aryl-2-cyanoacetamide (1.0 eq.)

  • Malononitrile (1.0 eq.)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Piperidine (catalytic amount, ~0.1 eq.)

  • Reflux condenser

Protocol:

  • In a round-bottom flask, combine the crude 2-(benzo[d]thiazol-2-yl)acetaldehyde (1.0 eq.), the selected N-aryl-2-cyanoacetamide (1.0 eq.), and malononitrile (1.0 eq.) in ethanol or DMF.

  • Add a catalytic amount of piperidine to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (for ethanol, ~80°C).

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Triturate the residue with cold ethanol or an ethanol/water mixture to induce precipitation.

  • Collect the solid product by filtration, wash, and dry. Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure N-aryl-6-amino-3-(benzo[d]thiazol-2-yl)-5-cyano-2-oxopyridine product.

Product ClassR-Group on Aryl AmideTypical YieldReference
Pyridinone DerivativesPhenyl, 4-Chlorophenyl, 4-Methylphenyl65-85%Based on similar syntheses[4]

Protocol 2: Synthesis of Novel 1,2,3-Triazole Derivatives via Click Chemistry

This protocol details the conversion of 2-(Benzo[d]thiazol-2-yl)ethanol into a key azide intermediate, which is then coupled with various terminal alkynes using the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry," to generate a library of 1,4-disubstituted 1,2,3-triazole hybrids.

Experimental Workflow: 1,2,3-Triazole Synthesis

G start 2-(Benzo[d]thiazol-2-yl)ethanol tosylation Step 1: Tosylation (Tosyl Chloride, Pyridine) start->tosylation tosylate Intermediate: 2-(Benzo[d]thiazol-2-yl)ethyl tosylate tosylation->tosylate azidation Step 2: Azidation (Sodium Azide, DMF) tosylate->azidation azide Intermediate: 2-(2-Azidoethyl)benzo[d]thiazole azidation->azide click Step 3: CuAAC 'Click' Reaction azide->click product Final Product: 1,4-Disubstituted 1,2,3-Triazole Derivatives click->product reagents_click Reagents: - Terminal Alkyne (R-C≡CH) - CuSO₄·5H₂O - Sodium Ascorbate reagents_click->click

Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.

Step 1: Tosylation of 2-(Benzo[d]thiazol-2-yl)ethanol

This step converts the poorly reactive hydroxyl group into an excellent leaving group (tosylate) in preparation for nucleophilic substitution.

Materials:

  • 2-(Benzo[d]thiazol-2-yl)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Ice bath

Protocol:

  • Dissolve 2-(Benzo[d]thiazol-2-yl)ethanol (1.0 eq.) in anhydrous DCM containing pyridine (2.0-3.0 eq.) or TEA (2.0-3.0 eq.) and a catalytic amount of DMAP.

  • Cool the stirred solution in an ice bath to 0°C.

  • Add p-toluenesulfonyl chloride (1.1 - 1.5 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding cold water.

  • Separate the organic layer. Wash sequentially with 1M HCl solution (to remove pyridine/TEA), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Benzo[d]thiazol-2-yl)ethyl tosylate, which can often be used directly in the next step.

Step 2: Synthesis of 2-(2-Azidoethyl)benzo[d]thiazole

This is a standard Sₙ2 reaction where the tosylate group is displaced by an azide nucleophile.[6][7]

Materials:

  • Crude 2-(Benzo[d]thiazol-2-yl)ethyl tosylate from Step 1

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Dissolve the crude tosylate (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 - 2.0 eq.) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the tosylate.

  • Cool the reaction to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-(2-azidoethyl)benzo[d]thiazole.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This final step joins the azide intermediate with a terminal alkyne to form the stable 1,2,3-triazole ring.[3][8][9]

Materials:

  • 2-(2-Azidoethyl)benzo[d]thiazole from Step 2

  • A terminal alkyne (R-C≡CH) (1.0 - 1.1 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq.)

  • Sodium ascorbate (0.1 - 0.2 eq.)

  • Solvent system: typically a 1:1 mixture of t-butanol and water or DMF/water.

Protocol:

  • In a flask, dissolve 2-(2-azidoethyl)benzo[d]thiazole (1.0 eq.) and the terminal alkyne (1.0 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in a minimum amount of water.

  • To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change (often to yellow or green) indicates the formation of the active Cu(I) catalyst.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by flash chromatography or recrystallization to yield the desired 1-(2-(benzo[d]thiazol-2-yl)ethyl)-4-substituted-1H-1,2,3-triazole.

Anticancer Activity of Benzothiazole-Triazole Hybrids

Derivatives synthesized through this pathway have shown promising activity as anticancer agents. The table below summarizes representative data for compounds with this core structure.

Compound IDSubstitution on Triazole RingTarget Cell LineIC₅₀ (µM)Reference
K18 2-HydroxyphenylEsophageal Cancer (Kyse30)0.042[10]
K18 2-HydroxyphenylEsophageal Cancer (EC-109)0.038[10]
Hybrid A Trichloro-substituted PhenylTriple-Negative Breast Cancer30.49[11]
Hybrid B (General Class)Human Colon Cancer (HCT-116)7.54[12]

References

Application

Application Notes and Protocols: 2-(Benzo[d]thiazol-2-yl)ethanol in Fluorescent Probe Development

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-(Benzo[d]thiazol-2-yl)ethanol and its derivatives in the design and application of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Benzo[d]thiazol-2-yl)ethanol and its derivatives in the design and application of fluorescent probes. This document details the underlying principles, experimental protocols, and key data for the detection of various analytes, including reactive oxygen species (ROS), metal ions, and enzymes.

Introduction to Benzothiazole-Based Fluorescent Probes

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes. Their rigid structure and extended π-conjugation system give rise to desirable photophysical properties, such as high quantum yields and environmental sensitivity. Probes based on the 2-(Benzo[d]thiazol-2-yl) scaffold often operate on mechanisms like Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Photoinduced Electron Transfer (PET), leading to "turn-on" or ratiometric fluorescent responses upon analyte binding. The 2-(Benzo[d]thiazol-2-yl)ethanol moiety offers a versatile platform for probe development, with the hydroxyl group serving as a key site for synthetic modification to introduce analyte-specific recognition units.

Applications in Analyte Detection

Fluorescent probes derived from 2-(Benzo[d]thiazol-2-yl)ethanol and related structures have been successfully employed for the detection of a wide range of biologically and environmentally significant analytes.

Detection of Reactive Oxygen Species (ROS)

Hydrogen peroxide (H₂O₂), a key ROS, is implicated in numerous physiological and pathological processes. Benzothiazole-based probes have been designed for its sensitive detection. A common strategy involves the use of a boronate ester as a reactive moiety. In the presence of H₂O₂, the boronate is cleaved, releasing the highly fluorescent benzothiazole fluorophore in a "turn-on" fashion.[1][2]

One such probe, BT-BO (2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole), demonstrates this principle effectively.[2] While not a direct derivative of 2-(Benzo[d]thiazol-2-yl)ethanol, the underlying benzothiazole core and the detection mechanism are highly relevant. This probe exhibits aggregation-induced emission (AIE) and ESIPT characteristics, enhancing its sensitivity for H₂O₂ detection in living cells.[1][2]

Detection of Metal Ions

The benzothiazole framework can be functionalized to create chemosensors for various metal ions. For instance, a probe synthesized from hydrazino benzothiazole and quinoline-3-aldehyde (BTZ) has been shown to detect Cu²⁺ ions through a fluorescence quenching mechanism.[3] The interaction between the probe and Cu²⁺ disrupts the intraligand charge transfer, leading to a decrease in fluorescence intensity.[3] This probe also allows for the colorimetric detection of both Cu²⁺ and CN⁻.[3] Another example, 2-(Benzo-d-thiazol-2-yl)quinoline (BTQ), has been developed as a fluorescent chemosensor for Hg²⁺.[4]

Detection of Biomolecules and Enzymes

The versatility of the benzothiazole scaffold extends to the detection of crucial biomolecules like cysteine and enzymes such as esterase. A probe, BT-AC, was developed for the highly selective and sensitive detection of cysteine, exhibiting a remarkable 4725-fold fluorescence enhancement.[5] For enzyme detection, a water-soluble benzothiazole-based colorimetric probe, EBOAc, has been designed to detect carboxylesterase activity with a low detection limit of 0.03 U/mL.[6]

Quantitative Data Summary

The following table summarizes the key performance metrics of various benzothiazole-based fluorescent probes discussed in the literature.

Probe NameAnalyteDetection LimitEmission Wavelength (nm)Stokes Shift (nm)Fold EnhancementReference
BT-BO H₂O₂Not Specified604Not Specified"Turn-on"[2][7]
LTA H₂O₂4.525 µMNot Specified95Not Specified[7]
BTZ Cu²⁺0.1153 µMNot SpecifiedNot SpecifiedQuenching[3]
BTZ CN⁻0.028 µMNot SpecifiedNot SpecifiedColorimetric[3]
BT-AC Cysteine32.6 nMNot Specified1354725[5]
EBOAc Esterase0.03 U/mLNot SpecifiedNot SpecifiedColorimetric[6]
BS1 ONOO⁻12.8 nM430Not Specified~850[8]
BS2 ONOO⁻25.2 nM430Not Specified~695[8]

Experimental Protocols

Detailed methodologies for the synthesis and application of benzothiazole-based fluorescent probes are provided below.

General Synthesis of a Benzothiazole Core

A common route to synthesize the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or aldehyde. For probes derived from a hydroxyl-containing benzothiazole, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), the synthesis typically involves refluxing 2-hydroxybenzaldehyde and 2-aminobenzenethiol in anhydrous ethanol.[1][2]

Protocol 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)

  • Dissolve 2-hydroxybenzaldehyde (2 mmol) and 2-aminobenzenethiol (2.2 mmol) in a 50 mL round-bottom flask containing 10 mL of anhydrous ethanol.[2]

  • Add a catalytic amount (e.g., two drops) of formic acid to the solution.[2]

  • Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature.

  • Purify the crude product by recrystallization or column chromatography to obtain HBT.[1]

Synthesis of a "Turn-On" H₂O₂ Probe (BT-BO)

The HBT core can be further functionalized to create a probe for H₂O₂. This involves attaching a boronate ester recognition moiety.

Protocol 2: Synthesis of Probe BT-BO

  • Dissolve HBT (1.0 mmol) in 5 mL of anhydrous acetonitrile in a flask.[2]

  • Add 4-(Bromomethyl)benzene boronic acid pinacol ester (1.2 mmol) and K₂CO₃ (1.2 mmol) to the solution.[2]

  • Heat the mixture at 90 °C and reflux for 4 hours.[2]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, purify the crude product to yield the final probe, BT-BO.[1]

In Vitro Fluorescence Measurements

This protocol outlines the general procedure for characterizing the fluorescent properties of a probe and its response to an analyte.

Protocol 3: General Procedure for Fluorescence Spectroscopy

  • Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in a suitable solvent like DMSO. Prepare a stock solution of the analyte of interest in an appropriate solvent or buffer.

  • Working Solution: Prepare a working solution of the probe (e.g., 1-10 µM) in the desired experimental buffer (e.g., PBS, pH 7.4).

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_max).

    • Record the fluorescence emission spectrum by exciting the probe at its λ_max.

    • Record the excitation spectrum by monitoring the emission at the maximum emission wavelength (λ_em).

  • Analyte Titration:

    • To a cuvette containing the probe's working solution, add incremental amounts of the analyte stock solution.

    • After each addition, mix thoroughly and allow the reaction to reach equilibrium.

    • Record the fluorescence emission spectrum after each addition to observe changes in fluorescence intensity.

Live Cell Imaging

Benzothiazole-based probes are valuable tools for imaging analytes in living cells.

Protocol 4: Detection of Exogenous and Endogenous Analytes in Live Cells

  • Cell Culture: Culture the desired cell line (e.g., HeLa, A549) on confocal dishes or glass-bottom plates to 60-70% confluency.[1]

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm PBS.[1]

    • Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free medium or PBS.[1]

    • Incubate the cells with the probe working solution for 30-45 minutes at 37°C.[1]

  • Washing: Wash the cells twice with warm PBS to remove any excess probe.[1]

  • Analyte Detection (Exogenous):

    • Add fresh culture medium containing various concentrations of the analyte (e.g., 10-100 µM H₂O₂) to the cells.[1]

    • Incubate for a specific period (e.g., 30 minutes) at 37°C.[1]

  • Analyte Detection (Endogenous):

    • After probe loading and washing, add fresh culture medium.

    • If necessary, stimulate the cells to produce the endogenous analyte (e.g., using lipopolysaccharide (LPS) to induce ROS production).

  • Imaging: Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission filters.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms and workflows are provided below using Graphviz.

G General Sensing Mechanism of a 'Turn-On' Benzothiazole Probe Probe Benzothiazole Probe (Weakly Fluorescent) Reaction Specific Chemical Reaction (e.g., Bond Cleavage, Chelation) Probe->Reaction + Analyte Analyte (e.g., H₂O₂, Metal Ion) Analyte->Reaction Fluorophore Released Benzothiazole Fluorophore (Highly Fluorescent) Reaction->Fluorophore results in Signal Fluorescence 'Turn-On' Fluorophore->Signal emits

Caption: General sensing mechanism of a "turn-on" benzothiazole probe.

G Experimental Workflow for Live Cell Imaging cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Culture Cells to 60-70% Confluency C Wash Cells with PBS A->C B Prepare Probe Working Solution D Incubate Cells with Probe B->D C->D E Wash Cells to Remove Excess Probe D->E F Add Analyte or Stimulant E->F G Image with Confocal Fluorescence Microscope F->G G Synthetic Pathway for BT-BO Probe cluster_0 Step 1: HBT Synthesis cluster_1 Step 2: Probe BT-BO Synthesis A 2-hydroxybenzaldehyde C Reflux in Ethanol with Formic Acid Catalyst A->C B 2-aminobenzenethiol B->C D HBT (2-(2'-hydroxyphenyl)benzothiazole) C->D E HBT D->E Purify and use in next step G Reflux in Acetonitrile with K₂CO₃ E->G F 4-(Bromomethyl)benzene boronic acid pinacol ester F->G H Probe BT-BO G->H

References

Method

Application Notes: Utilizing 2-(1,3-benzothiazol-2-yl)ethan-1-ol in the Synthesis of Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a framework for the synthesis and evaluation of novel anticancer agents derived from the versatile building block, 2-(1,3-be...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel anticancer agents derived from the versatile building block, 2-(1,3-benzothiazol-2-yl)ethan-1-ol. While direct anticancer activity data for derivatives of this specific starting material is not extensively available in current literature, this document outlines a rational approach to synthesize and test new chemical entities based on this scaffold. The protocols and data presented for analogous compounds can serve as a valuable guide for these research endeavors.

The benzothiazole core is a well-established pharmacophore in anticancer drug discovery, with derivatives exhibiting a range of cytotoxic mechanisms, including the induction of apoptosis, cell cycle arrest, and kinase inhibition.[1][2] By functionalizing the hydroxyl group of 2-(1,3-benzothiazol-2-yl)ethan-1-ol, a diverse library of candidate compounds can be generated for screening.

Proposed Synthetic Strategy: Esterification

A straightforward and versatile method for derivatizing 2-(1,3-benzothiazol-2-yl)ethan-1-ol is through esterification of the primary alcohol. This approach allows for the introduction of a wide variety of substituents by reacting the starting material with different carboxylic acids or their activated derivatives. The resulting esters can be readily purified and characterized.

G cluster_synthesis Proposed Synthesis of 2-(1,3-benzothiazol-2-yl)ethyl Esters Start 2-(1,3-benzothiazol-2-yl)ethan-1-ol Reagent Carboxylic Acid (R-COOH) + Coupling Agent (e.g., DCC/DMAP) or Acyl Chloride (R-COCl) Reaction Esterification Reaction Product 2-(1,3-benzothiazol-2-yl)ethyl ester derivative Purification Purification (e.g., Column Chromatography) Characterization Characterization (NMR, MS, IR) Final_Product Pure Target Compound

Data Presentation: Anticancer Activity of Analogous Benzothiazole Derivatives

While specific IC50 values for derivatives of 2-(1,3-benzothiazol-2-yl)ethan-1-ol are not available, the following table summarizes the in vitro anticancer activity of structurally related 2-substituted benzothiazole derivatives against various human cancer cell lines. This data can provide insights into the potential efficacy of newly synthesized compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
4a (a nitrostyryl derivative)PANC-1 (Pancreatic)27 ± 0.24[1]
4b (a fluorostyryl derivative)PANC-1 (Pancreatic)35 ± 0.51[1]
Compound 4 MCF-7 (Breast)8.64[3]
Compound 5c MCF-7 (Breast)7.39[3]
Compound 5d MCF-7 (Breast)7.56[3]
Compound 6b MCF-7 (Breast)5.15[3]
Derivative 57 (nitro-styryl)Pancreatic Cancer Cells27 ± 0.24[4]
Derivative 58 (fluorostyryl)Pancreatic Cancer Cells35 ± 0.51[4]

Disclaimer: The data presented in this table is for structurally analogous compounds and should be used as a reference for guiding the design and evaluation of new derivatives of 2-(1,3-benzothiazol-2-yl)ethan-1-ol.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(1,3-benzothiazol-2-yl)ethyl Esters

This protocol describes a general method for the esterification of 2-(1,3-benzothiazol-2-yl)ethan-1-ol with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Materials:

  • 2-(1,3-benzothiazol-2-yl)ethan-1-ol

  • Carboxylic acid (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-(1,3-benzothiazol-2-yl)ethan-1-ol (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified ester derivative by NMR, mass spectrometry, and IR spectroscopy.

G cluster_workflow Experimental Workflow for Anticancer Evaluation Synthesis Synthesis of Target Compounds Purification Purification and Characterization Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Data_Analysis Data Analysis and Interpretation

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PANC-1, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Proposed Mechanism of Action: Induction of Apoptosis

Many benzothiazole-based anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[2] This is a highly regulated process involving a cascade of signaling events. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.

G cluster_pathway Simplified Apoptosis Signaling Pathway Agent Benzothiazole Derivative Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) Mitochondria Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c release Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Caspase_9 Caspase-9 (Initiator Caspase) Activation Caspase_3 Caspase-3 (Executioner Caspase) Activation Apoptosis Apoptosis

Further investigations, such as Western blotting for key apoptotic proteins and flow cytometry for Annexin V/PI staining, can be employed to elucidate the precise mechanism of action of newly synthesized compounds. The downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax are common indicators of apoptosis induction.[2]

References

Application

Application Notes and Protocols for Reactions Involving 2-Benzothiazoleethanol

For Researchers, Scientists, and Drug Development Professionals Disclaimer Due to the limited availability of specific experimental data for 2-Benzothiazoleethanol in the public domain, this document provides generalized...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific experimental data for 2-Benzothiazoleethanol in the public domain, this document provides generalized protocols and application notes based on established methodologies for structurally similar 2-alkylbenzothiazole derivatives. These protocols are intended to serve as a foundational guide and may require optimization for the specific properties of 2-Benzothiazoleethanol.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. 2-Benzothiazoleethanol, a member of this family, holds potential as a scaffold in drug discovery. This document outlines the experimental setup for the synthesis, characterization, and biological evaluation of 2-Benzothiazoleethanol and its derivatives.

Synthesis of 2-Benzothiazoleethanol

A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a corresponding aldehyde or carboxylic acid derivative. For the synthesis of 2-Benzothiazoleethanol, a protected form of a hydroxy-aldehyde or a corresponding carboxylic acid would be a suitable starting material.

2.1. General Synthesis Protocol

A plausible two-step synthesis approach for 2-alkylbenzothiazoles, which can be adapted for 2-Benzothiazoleethanol, involves the condensation of 2-aminothiophenol with an appropriate aliphatic aldehyde followed by oxidation.

Step 1: Condensation to form 2-alkyl-2,3-dihydrobenzothiazole

  • To a stirred solution of the desired aliphatic aldehyde (e.g., a protected hydroxyacetaldehyde) (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethanol, add 2-aminothiophenol (1.0 equivalent).

  • The reaction can be carried out at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 2-alkyl-2,3-dihydrobenzothiazole intermediate.

Step 2: Oxidation to 2-alkylbenzothiazole

  • The crude intermediate from Step 1 is dissolved in a suitable solvent like DCM.

  • An oxidizing agent, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added portion-wise to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is then filtered to remove the oxidant and any solid byproducts.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the pure 2-alkylbenzothiazole.

For the synthesis of 2-Benzothiazoleethanol, a protecting group strategy for the hydroxyl function would be necessary to prevent unwanted side reactions. The protecting group would be removed in a final step.

2.2. Characterization

The synthesized 2-Benzothiazoleethanol should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Purpose Expected Observations for 2-Benzothiazoleethanol
Infrared (IR) Spectroscopy To identify functional groups.Peaks corresponding to O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (~1600-1650 cm⁻¹), and C-S stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the chemical structure and connectivity of atoms.Signals corresponding to the aromatic protons of the benzothiazole ring system and the aliphatic protons of the ethanol side chain. The chemical shifts and coupling patterns would be characteristic of the 2-Benzothiazoleethanol structure.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of 2-Benzothiazoleethanol (C₉H₉NOS).

Biological Evaluation: Anticancer Activity

Benzothiazole derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

3.1. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Benzothiazoleethanol in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.2. Representative Quantitative Data for Anticancer Activity

The following table presents hypothetical IC₅₀ values for 2-Benzothiazoleethanol against various cancer cell lines, based on data for other benzothiazole derivatives.

Cell Line Cancer Type Hypothetical IC₅₀ (µM) of 2-Benzothiazoleethanol Reference Compound (Doxorubicin) IC₅₀ (µM)
MCF-7Breast Cancer15.51.2
A549Lung Cancer22.80.8
HeLaCervical Cancer18.21.5
PANC-1Pancreatic Cancer25.12.0

Biological Evaluation: Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is often evaluated using in vivo models.

4.1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reliable model for screening acute anti-inflammatory activity.

Protocol:

  • Animal Model: Use adult Wistar rats or Swiss albino mice of either sex, fasted overnight before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin or diclofenac sodium, 10 mg/kg), and test groups receiving different doses of 2-Benzothiazoleethanol.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

4.2. Representative Quantitative Data for Anti-inflammatory Activity

The following table shows hypothetical data for the percentage inhibition of paw edema by 2-Benzothiazoleethanol.

Treatment Group Dose (mg/kg) % Inhibition of Paw Edema at 3 hours
Vehicle Control-0
Indomethacin (Standard)1075.2
2-Benzothiazoleethanol2545.8
2-Benzothiazoleethanol5062.5
2-Benzothiazoleethanol10078.3

Signaling Pathway Analysis

Many benzothiazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Western blotting is a common technique used to investigate these pathways.

5.1. Western Blotting Protocol

  • Cell Lysis: Treat cancer cells with 2-Benzothiazoleethanol for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

6.1. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of 2-Benzothiazoleethanol characterization Characterization (IR, NMR, MS) synthesis->characterization mtt MTT Assay (Anticancer) characterization->mtt edema Carrageenan-Induced Paw Edema (Anti-inflammatory) characterization->edema western Western Blot (Signaling Pathways) mtt->western signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras BTE 2-Benzothiazoleethanol BTE->PI3K Raf Raf BTE->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Method

Application Notes and Protocols: The Role of 2-(Benzo[d]thiazol-2-yl)ethanol in the Synthesis of Novel Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis and evaluation of corrosion inhibitors derived from 2-(Benzo[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of corrosion inhibitors derived from 2-(Benzo[d]thiazol-2-yl)ethanol. Benzothiazole derivatives are a well-established class of compounds known for their excellent corrosion inhibition properties, primarily due to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which facilitate strong adsorption onto metal surfaces. 2-(Benzo[d]thiazol-2-yl)ethanol serves as a versatile precursor for creating a variety of inhibitor molecules, typically by modifying its terminal hydroxyl group to introduce additional functional moieties that enhance its protective capabilities.

The primary mechanism of corrosion inhibition by benzothiazole derivatives involves the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process can be either physical (electrostatic interactions) or chemical (formation of coordinate bonds between the heteroatoms and the metal), with chemisorption generally leading to more robust and effective inhibition.[1][2] The synthesized inhibitors are particularly effective in acidic environments, such as those encountered in industrial cleaning, oil and gas production, and chemical processing.[3][4]

Logical Workflow for Inhibitor Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of a corrosion inhibitor using 2-(Benzo[d]thiazol-2-yl)ethanol to its comprehensive evaluation.

cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start Start: 2-(Benzo[d]thiazol-2-yl)ethanol esterification Esterification with Carboxylic Acid start->esterification purification Purification and Characterization (FTIR, NMR, Mass Spec) esterification->purification inhibitor Synthesized Inhibitor purification->inhibitor preparation Preparation of Test Coupons and Corrosive Media inhibitor->preparation weight_loss Weight Loss Measurement preparation->weight_loss electrochemical Electrochemical Studies (PDP, EIS) preparation->electrochemical data_analysis Data Analysis and Inhibition Efficiency Calculation weight_loss->data_analysis electrochemical->data_analysis surface_analysis Surface Analysis (SEM, AFM) conclusion Conclusion on Inhibitor Performance surface_analysis->conclusion data_analysis->surface_analysis

Caption: General workflow for the synthesis and evaluation of corrosion inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Novel Corrosion Inhibitor

This protocol describes a representative synthesis of a corrosion inhibitor via the esterification of 2-(Benzo[d]thiazol-2-yl)ethanol with a suitable carboxylic acid (e.g., cinnamic acid) to enhance its molecular size and electron density, which are favorable for corrosion inhibition.

Materials and Reagents:

  • 2-(Benzo[d]thiazol-2-yl)ethanol

  • Cinnamic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(Benzo[d]thiazol-2-yl)ethanol (10 mmol) and cinnamic acid (12 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (1 mmol) followed by the portion-wise addition of N,N'-dicyclohexylcarbodiimide (12 mmol) at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Wash the filtrate sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified ester.

  • Characterization: Characterize the final product using FTIR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Evaluation of Corrosion Inhibition Performance

A. Weight Loss Measurements

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric acid (HCl) solution (or other corrosive medium)

  • Synthesized inhibitor

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons with a series of emery papers of decreasing grit size, wash with distilled water and acetone, dry, and weigh accurately.

  • Immersion: Immerse the prepared coupons in 100 mL of 1 M HCl solution containing various concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm) and a blank solution without the inhibitor.

  • Incubation: Keep the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • Cleaning and Weighing: After the immersion period, remove the coupons, wash them with a solution of sodium bicarbonate, rinse with distilled water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 × 10⁴ × W) / (A × T × D) where W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

B. Electrochemical Measurements

Electrochemical methods, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), provide insights into the mechanism of corrosion inhibition.[5]

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

Procedure:

  • Cell Setup: Place the polished mild steel working electrode in the electrochemical cell containing the corrosive medium with and without the inhibitor.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes.

  • Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): Record the EIS spectra over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal perturbation (e.g., 10 mV) at the OCP.

  • Data Analysis:

    • From the PDP curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Data Presentation

Quantitative data from the evaluation experiments should be summarized in tables for clear comparison.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with Various Inhibitor Concentrations at 298 K

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (IE%)
Blank 150.2 12.5 -
50 60.1 5.0 60.0
100 37.5 3.1 75.2
200 22.5 1.9 84.8
500 12.0 1.0 92.0

Note: This is representative data based on typical performance of benzothiazole inhibitors.[1]

Table 2: Electrochemical Polarization Data for Mild Steel in 1 M HCl with Various Inhibitor Concentrations at 298 K

Inhibitor Conc. (ppm) Ecorr (mV vs SCE) icorr (µA/cm²) βa (mV/dec) βc (mV/dec) Inhibition Efficiency (IE%)
Blank -475 1050 75 120 -
50 -468 420 72 115 60.0
100 -460 260 69 112 75.2
200 -452 158 65 108 85.0
500 -445 85 62 105 91.9

Note: This is representative data based on typical performance of benzothiazole inhibitors.[1]

Mandatory Visualization

Signaling Pathway: Mechanism of Corrosion Inhibition

The following diagram illustrates the mechanism of corrosion inhibition by adsorption of the synthesized inhibitor on the metal surface.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) H_plus H+ ions Cathodic_site Cathodic Site (2H+ + 2e- -> H2) H_plus->Cathodic_site Reduction Cl_minus Cl- ions Anodic_site Anodic Site (Fe -> Fe2+ + 2e-) Cl_minus->Anodic_site Attack Inhibitor Inhibitor Molecules Inhibitor->Anodic_site Adsorption via N, S heteroatoms and π-electrons Inhibitor->Cathodic_site Forms protective barrier film

Caption: Mechanism of corrosion inhibition by adsorption of inhibitor molecules.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol in a question-and-answer format.

Issue 1: Low or No Yield of 2-(Benzo[d]thiazol-2-yl)ethanol

Question: My reaction to synthesize 2-(Benzo[d]thiazol-2-yl)ethanol is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield is a common challenge in the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol and can be attributed to several factors depending on the chosen synthetic route.

For Synthesis via Condensation of 2-Aminothiophenol and 3-Hydroxypropanoic Acid:

  • Incomplete Reaction: The condensation between an amino thiol and a carboxylic acid can be slow and may not go to completion under mild conditions.

    • Solution: Increase the reaction temperature and/or reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a dehydrating agent or a catalyst to facilitate the reaction.

  • Side Reactions: The presence of the hydroxyl group in 3-hydroxypropanoic acid can lead to undesired side reactions.

    • Solution: Protect the hydroxyl group of 3-hydroxypropanoic acid before the condensation reaction and deprotect it in a subsequent step.

  • Decomposition of Starting Material or Product: 2-Aminothiophenol is susceptible to oxidation, and the product may be sensitive to the reaction conditions.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the purification process is not overly harsh.

For Synthesis via Lithiation of Benzothiazole and Reaction with Ethylene Oxide:

  • Incomplete Lithiation: The initial lithiation of benzothiazole at the 2-position may be incomplete.

    • Solution: Ensure anhydrous conditions as organolithium reagents are highly reactive with water. Use a freshly titrated solution of the organolithium reagent (e.g., n-butyllithium) to ensure accurate stoichiometry. Optimize the reaction temperature and time for the lithiation step.

  • Side Reactions of the Lithiated Intermediate: The lithiated benzothiazole is a strong nucleophile and can react with other electrophiles present in the reaction mixture.

    • Solution: Maintain a low temperature during the generation and subsequent reaction of the lithiated species to minimize side reactions. Add ethylene oxide slowly to the reaction mixture.

  • Issues with Ethylene Oxide: Ethylene oxide is a gas at room temperature and requires careful handling.

    • Solution: Use a pre-cooled solution of ethylene oxide in an appropriate anhydrous solvent or bubble the gas directly into the reaction mixture at a controlled rate while maintaining a low temperature.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the synthesized 2-(Benzo[d]thiazol-2-yl)ethanol. What are the common challenges and effective purification strategies?

Answer: The presence of a polar hydroxyl group in 2-(Benzo[d]thiazol-2-yl)ethanol can make its purification challenging.

  • High Polarity: The hydroxyl group increases the polarity of the molecule, which can lead to issues with common purification techniques like column chromatography on silica gel.[1]

    • Solution:

      • Column Chromatography: Use a more polar solvent system for elution. A gradient elution starting from a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate or adding methanol) can be effective. If the compound streaks on silica gel, consider using a different stationary phase like alumina (neutral or basic).[1]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.[1]

  • Presence of Polar Impurities: Unreacted starting materials (e.g., 3-hydroxypropanoic acid) or polar byproducts can co-elute with the desired product during chromatography.

    • Solution: An initial workup with an aqueous wash (e.g., with a dilute base to remove acidic impurities or brine) can help remove some polar impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-(Benzo[d]thiazol-2-yl)ethanol?

A1: The two most promising synthetic routes are:

  • Condensation Reaction: The reaction of 2-aminothiophenol with 3-hydroxypropanoic acid or its derivatives. This is a classical approach to forming the benzothiazole ring.

  • Functionalization of the Benzothiazole Ring: This typically involves the lithiation of benzothiazole at the 2-position followed by a reaction with an electrophile like ethylene oxide. This method builds the desired side chain onto a pre-existing benzothiazole core.

Q2: What are the potential side products in the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol?

A2: Depending on the synthetic route, several side products can be formed:

  • From 2-aminothiophenol and 3-hydroxypropanoic acid: Incomplete cyclization can lead to the formation of an amide intermediate. Dehydration of the desired product could potentially lead to the formation of 2-vinylbenzothiazole.

  • From lithiated benzothiazole and ethylene oxide: If the reaction is not quenched properly, the lithiated benzothiazole can react with other electrophiles. If moisture is present, the lithiated intermediate will be quenched to give benzothiazole.

Q3: How can I confirm the identity and purity of my synthesized 2-(Benzo[d]thiazol-2-yl)ethanol?

A3: A combination of spectroscopic techniques should be used to confirm the structure and purity of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

  • Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-(Benzo[d]thiazol-2-yl)ethanol

FeatureRoute A: CondensationRoute B: Lithiation & Ring Opening
Starting Materials 2-Aminothiophenol, 3-Hydroxypropanoic AcidBenzothiazole, n-Butyllithium, Ethylene Oxide
Key Reaction Step CyclocondensationC-H activation followed by nucleophilic attack
Potential Advantages Atom economical, potentially fewer stepsPotentially higher yielding and cleaner reaction
Potential Challenges Side reactions involving the hydroxyl group, purificationRequires strictly anhydrous conditions, handling of organolithiums and ethylene oxide

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol via Condensation of 2-Aminothiophenol and 3-Hydroxypropanoic Acid (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) and 3-hydroxypropanoic acid (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Workup: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol via Lithiation of Benzothiazole and Reaction with Ethylene Oxide (General Procedure)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add benzothiazole (1.0 eq) to the cooled THF. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Reaction with Ethylene Oxide: Slowly add a pre-cooled solution of ethylene oxide (1.5 eq) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature slowly and stir overnight.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow cluster_route_a Route A: Condensation cluster_route_b Route B: Lithiation & Ring Opening A_Start 2-Aminothiophenol + 3-Hydroxypropanoic Acid A_Reaction Cyclocondensation (Heat, Solvent) A_Start->A_Reaction A_Workup Solvent Removal A_Reaction->A_Workup A_Purification Column Chromatography A_Workup->A_Purification A_Product 2-(Benzo[d]thiazol-2-yl)ethanol A_Purification->A_Product B_Start Benzothiazole B_Lithiation Lithiation (n-BuLi, THF, -78°C) B_Start->B_Lithiation B_Reaction Reaction with Ethylene Oxide B_Lithiation->B_Reaction B_Workup Aqueous Workup B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product 2-(Benzo[d]thiazol-2-yl)ethanol B_Purification->B_Product

Caption: Synthetic routes to 2-(Benzo[d]thiazol-2-yl)ethanol.

troubleshooting_workflow Problem Low/No Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Solution1 Optimize Reaction Conditions (Time, Temp, Catalyst) Cause1->Solution1 Solution2 Protecting Group Strategy Cause2->Solution2 Solution3 Use Pure/Fresh Reagents Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

References

Optimization

Optimizing reaction conditions for the synthesis of 2-(1,3-benzothiazol-2-yl)ethanol

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(1,3-benzothiazol-2-yl)ethanol. T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(1,3-benzothiazol-2-yl)ethanol. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(1,3-benzothiazol-2-yl)ethanol, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
L-YLD-01 Low to no yield of the desired product. 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive starting materials. 4. Presence of moisture in the reaction.1. Extend the reaction time and monitor progress using TLC. 2. Optimize the reaction temperature; for the condensation of 2-aminothiophenol with γ-butyrolactone, a higher temperature (e.g., reflux in a high-boiling solvent) may be required. 3. Check the purity and integrity of 2-aminothiophenol and the lactone/acid. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents.
IMP-01 Presence of significant impurities in the crude product. 1. Formation of side products due to high reaction temperatures. 2. Oxidation of 2-aminothiophenol. 3. Incomplete conversion of starting materials.1. Lower the reaction temperature and monitor for byproduct formation. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the reaction goes to completion by monitoring with TLC.
PUR-01 Difficulty in purifying the final product. 1. Co-elution of impurities with the product during column chromatography. 2. Oily nature of the product.1. Use a different solvent system for column chromatography. A gradient elution might be effective. 2. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. Alternatively, purification by distillation under reduced pressure may be an option.
COL-01 The reaction mixture or final product has an unexpected color. 1. Oxidation of phenolic or thiophenolic compounds. 2. Formation of colored byproducts.1. Use of an inert atmosphere and purified reagents can minimize oxidation. 2. Purification by column chromatography or recrystallization can remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2-(1,3-benzothiazol-2-yl)ethanol?

A1: The most common and direct method is the condensation reaction between 2-aminothiophenol and a suitable three-carbon electrophile containing a hydroxyl group or a precursor to it. Key starting materials for the electrophile include γ-butyrolactone or 3-hydroxypropanoic acid.[1][2] The reaction typically requires heat and, in some cases, a catalyst to facilitate the cyclization and dehydration steps.

Q2: What is the role of a catalyst in this synthesis?

A2: While some condensations can proceed thermally, a catalyst can significantly improve the reaction rate and yield. Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA), are often used to promote the cyclization and subsequent dehydration to form the benzothiazole ring.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC should be determined empirically, but a mixture of hexane and ethyl acetate is often a good starting point.

Q4: What are the expected side products in this synthesis?

A4: Potential side products can include unreacted starting materials, intermediates of the condensation reaction, and products from the oxidation of 2-aminothiophenol. At high temperatures, thermal decomposition of the starting materials or product may also occur.

Q5: What purification methods are most effective for 2-(1,3-benzothiazol-2-yl)ethanol?

A5: The primary method for purification is column chromatography on silica gel. The choice of eluent is crucial for good separation. A mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate is typically used. Recrystallization from a suitable solvent can also be employed if the product is a solid.

Experimental Protocols

General Protocol for the Condensation of 2-Aminothiophenol with 3-Hydroxypropanoic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1 equivalent) and 3-hydroxypropanoic acid (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable high-boiling point solvent such as toluene or xylene. Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain it at this temperature. The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(1,3-benzothiazol-2-yl)ethanol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted benzothiazoles, which can serve as a starting point for optimizing the synthesis of 2-(1,3-benzothiazol-2-yl)ethanol.

PrecursorsCatalyst/ConditionsSolventTimeYield (%)Reference
2-Aminothiophenol, Aromatic AldehydesH₂O₂/HClEthanol1 h85-94[1]
2-Aminothiophenol, Aromatic AldehydesSnP₂O₇-8-35 min87-95[1]
2-Aminothiophenol, Fatty AcidsP₄S₁₀, Microwave-3-4 minHigh[1]
2-Aminothiophenol, Carboxylic AcidsMethanesulfonic acid/Silica gel--High[1]

Visualizations

Experimental Workflow for Benzothiazole Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine 2-Aminothiophenol, Electrophile, and Solvent start->reactants catalyst Add Catalyst reactants->catalyst heat Heat to Reflux catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the synthesis of 2-substituted benzothiazoles.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn suboptimal_temp Suboptimal Temperature issue->suboptimal_temp inactive_reagents Inactive Reagents issue->inactive_reagents moisture Presence of Moisture issue->moisture extend_time Extend Reaction Time incomplete_rxn->extend_time optimize_temp Optimize Temperature suboptimal_temp->optimize_temp check_reagents Check Reagent Purity inactive_reagents->check_reagents use_anhydrous Use Anhydrous Conditions moisture->use_anhydrous

Caption: A troubleshooting diagram illustrating potential causes and solutions for low reaction yield.

References

Troubleshooting

Technical Support Center: Purification of 2-Benzothiazoleethanol

Welcome to the technical support center for the purification of 2-Benzothiazoleethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Benzothiazoleethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Benzothiazoleethanol?

A1: The two primary methods for purifying crude 2-Benzothiazoleethanol are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present. For solids with moderate purity, recrystallization is often a good first choice. For complex mixtures or to achieve very high purity, column chromatography is generally more effective.

Q2: What are the likely impurities in a crude sample of 2-Benzothiazoleethanol?

A2: Impurities in crude 2-Benzothiazoleethanol can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted 2-mercaptobenzothiazole or 2-chloroethanol: Starting materials from the synthesis.

  • Oxidation and dimerization byproducts: 2-aminothiophenol, a common precursor in benzothiazole synthesis, is prone to oxidation and can form disulfide-linked dimers and other colored byproducts.[1]

  • Polymeric materials: Under harsh reaction conditions, polymerization of starting materials or intermediates can lead to tarry, insoluble byproducts.[1]

Q3: My purified 2-Benzothiazoleethanol is a yellowish oil, but I expected a solid. What could be the reason?

A3: While some benzothiazole derivatives are solids, 2-Benzothiazoleethanol can also exist as a light yellow to brown liquid.[2] The physical state can be influenced by residual solvents or minor impurities that depress the melting point. If a solid is expected based on literature, further purification or thorough drying under high vacuum may be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 2-Benzothiazoleethanol.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent. - Inappropriate solvent choice.- Add more solvent in small portions until the compound dissolves. - Select a more suitable solvent. Ethanol or ethanol/water mixtures are often good starting points for benzothiazole derivatives.[1][3][4]
Compound "oils out" instead of forming crystals. - The solution is supersaturated. - The cooling rate is too fast. - The chosen solvent is not ideal.- Reheat the solution to redissolve the oil and add a small amount of additional solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[5] - Try a different solvent or a solvent mixture (e.g., ethanol/water).
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated enough.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Low recovery of purified crystals. - The compound is too soluble in the cold solvent. - Too much solvent was used during dissolution or washing.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5] - Use a minimal amount of ice-cold solvent to wash the crystals.
The final product is still colored. - Presence of highly colored impurities.- Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[2][5]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping peaks). - Inappropriate solvent system (eluent). - Column overloading.- Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for benzothiazole derivatives is a mixture of hexane and ethyl acetate.[6] - Reduce the amount of crude material loaded onto the column.
Compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Low recovery of the product. - The compound is strongly adsorbed to the silica gel. - The compound is co-eluting with impurities.- If the compound is acidic or basic, adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent may improve recovery. - Re-run the chromatography with a shallower solvent gradient to improve separation.

Experimental Protocols

Protocol 1: Recrystallization of 2-Benzothiazoleethanol

This protocol provides a general procedure for the recrystallization of 2-Benzothiazoleethanol. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point.[1][3][4]

  • Dissolution: Place the crude 2-Benzothiazoleethanol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of 2-Benzothiazoleethanol

This protocol describes a general procedure for purification by flash column chromatography.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running thin-layer chromatography (TLC) of the crude material. A mixture of hexane and ethyl acetate is a common choice.[6]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude 2-Benzothiazoleethanol in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the desired compound down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

Recrystallization_Workflow start Crude 2-Benzothiazoleethanol dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (optional, for color removal) dissolve->charcoal hot_filter Hot filtration dissolve->hot_filter if no charcoal charcoal->hot_filter if used cool Cool to induce crystallization hot_filter->cool isolate Isolate crystals (vacuum filtration) cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry under vacuum wash->dry end Pure 2-Benzothiazoleethanol dry->end

Caption: A typical workflow for the purification of 2-Benzothiazoleethanol by recrystallization.

Column_Chromatography_Workflow start Crude 2-Benzothiazoleethanol prepare_column Prepare silica gel column start->prepare_column load_sample Load sample onto column prepare_column->load_sample elute Elute with solvent gradient (e.g., Hexane:Ethyl Acetate) load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elute Separation incomplete combine_pure Combine pure fractions tlc_analysis->combine_pure Fractions are pure evaporate Evaporate solvent combine_pure->evaporate end Pure 2-Benzothiazoleethanol evaporate->end

Caption: A standard workflow for purifying 2-Benzothiazoleethanol using column chromatography.

Troubleshooting_Logic start Crude Product purity_check Assess Purity (e.g., TLC, melting point) start->purity_check impure Product is Impure purity_check->impure Unacceptable pure Product is Pure purity_check->pure Acceptable recrystallize Attempt Recrystallization impure->recrystallize If solid column Perform Column Chromatography impure->column If oily or complex mixture reassess_purity Re-assess Purity recrystallize->reassess_purity column->reassess_purity reassess_purity->pure Acceptable reassess_purity->recrystallize Still impure, re-recrystallize reassess_purity->column Still impure, try column

Caption: A decision-making workflow for selecting a purification strategy for 2-Benzothiazoleethanol.

References

Optimization

Technical Support Center: Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol. O...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol. Our aim is to facilitate a higher yield and purity of the final product by addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol, which is commonly prepared via the condensation of 2-aminothiophenol with a suitable three-carbon synthon, followed by oxidation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inadequate Reagent Quality: 2-aminothiophenol is susceptible to oxidation. The aldehyde partner, such as 3-hydroxypropanal, can be unstable. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can hinder the reaction.1. Reagent Quality Control: Use freshly distilled or purified 2-aminothiophenol. Consider using a protected form of the aldehyde, such as 3,3-diethoxy-1-propanol, followed by deprotection. 2. Optimize Reaction Parameters: For the initial condensation, reactions are often carried out in solvents like ethanol or dichloromethane at room temperature. For the subsequent oxidation step, a variety of oxidizing agents can be employed; careful selection is crucial.
Formation of a Dihydro-Intermediate The reaction between 2-aminothiophenol and aliphatic aldehydes often initially forms a stable 2,3-dihydrobenzo[d]thiazole intermediate.This is a common and expected intermediate. The synthesis should be approached as a two-step process: first, the formation of the dihydro-intermediate, followed by its oxidation to the desired benzothiazole.
Unwanted Side Reactions The free hydroxyl group in the side chain can undergo side reactions, such as etherification or reaction with acidic catalysts.Protecting Group Strategy: Protect the hydroxyl group of the aldehyde starting material (e.g., as a silyl ether) before the condensation reaction. The protecting group can then be removed after the benzothiazole ring has been formed and is stable.[1][2][3][4]
Difficult Purification The polarity of the hydroxyl group can make purification by standard column chromatography challenging, leading to tailing and poor separation.1. Modified Chromatography: Use a more polar eluent system or consider reverse-phase chromatography. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Derivatization: Temporarily converting the hydroxyl group to a less polar derivative (e.g., an ester) can facilitate purification. The hydroxyl group can be regenerated afterward.
Low Yield in Oxidation Step Incomplete oxidation of the 2,3-dihydrobenzo[d]thiazole intermediate.Choice of Oxidant: A variety of oxidants can be used, such as pyridinium chlorochromate (PCC) on silica gel, manganese dioxide (MnO₂), or even air/oxygen under specific catalytic conditions. The choice of oxidant and reaction conditions should be optimized for the specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 2-(Benzo[d]thiazol-2-yl)ethanol?

A1: A prevalent method involves a two-step sequence. First, the condensation of 2-aminothiophenol with an aliphatic aldehyde bearing a protected or unprotected hydroxyl group (like 3-hydroxypropanal) to form the 2-(2-hydroxyethyl)-2,3-dihydrobenzo[d]thiazole intermediate. This is followed by an oxidation step to yield the final product.

Q2: My reaction with 2-aminothiophenol and 3-hydroxypropanal is not working. What could be the issue?

A2: Several factors could be at play. 2-aminothiophenol is prone to oxidation, so ensure you are using a pure, preferably freshly distilled, starting material. 3-hydroxypropanal is also not very stable; consider generating it in situ or using a more stable precursor. The reaction conditions, such as solvent and temperature, should also be optimized.

Q3: I have isolated the 2-(2-hydroxyethyl)-2,3-dihydrobenzo[d]thiazole intermediate. How do I convert it to the final product?

A3: The dihydro-intermediate needs to be oxidized. A common method is to use an oxidizing agent like pyridinium chlorochromate (PCC) supported on silica gel in a solvent such as dichloromethane at room temperature.

Q4: The hydroxyl group in my starting material seems to be interfering with the reaction. What can I do?

A4: Employing a protecting group strategy is advisable.[1][2][3][4] You can protect the hydroxyl group of your aldehyde starting material before the reaction with 2-aminothiophenol. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or acetals.[1][2][3][4] After the benzothiazole ring is formed, the protecting group can be selectively removed.

Q5: What are the best methods for purifying 2-(Benzo[d]thiazol-2-yl)ethanol?

A5: Due to its polarity, purification can be challenging. Column chromatography on silica gel with a relatively polar eluent system (e.g., ethyl acetate/hexane) is a common starting point. If the product is a solid, recrystallization is often a very effective method for obtaining high purity. For particularly difficult separations, reverse-phase chromatography could be explored.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

This protocol is adapted from general procedures for the synthesis of 2-alkylbenzothiazoles and should be optimized for this specific target molecule.

Step 1: Synthesis of 2-(2-hydroxyethyl)-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of 3-hydroxypropanal (1.0 eq) in dichloromethane (DCM) at room temperature, add 4Å molecular sieves.

  • Slowly add a solution of 2-aminothiophenol (1.0 eq) in DCM to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the molecular sieves and wash them with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-hydroxyethyl)-2,3-dihydrobenzo[d]thiazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Oxidation to 2-(Benzo[d]thiazol-2-yl)ethanol

  • Dissolve the crude 2-(2-hydroxyethyl)-2,3-dihydrobenzo[d]thiazole from the previous step in DCM.

  • Add pyridinium chlorochromate (PCC) adsorbed on silica gel (approximately 1.5-2.0 eq of PCC) to the solution.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Once the oxidation is complete, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts, washing with DCM or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 2-(Benzo[d]thiazol-2-yl)ethanol.

Data Presentation

Catalyst/ConditionsAldehyde TypeYield Range (%)Reference
H₂O₂/HCl in EthanolAromatic85-94[5]
Air/DMSOAromaticGood to Excellent[6]
K₂S₂O₈ in H₂OAlcohols (direct hydroxyalkylation)Moderate to Good[7]
Zn(OAc)₂·2H₂O (solvent-free)Aliphatic & Aromatic67-96[8]
L-proline (microwave)Aliphatic & AromaticModerate to Good[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation cluster_purification Purification A 2-Aminothiophenol C DCM, 4Å Sieves, RT A->C B 3-Hydroxypropanal B->C D 2-(2-hydroxyethyl)-2,3- dihydrobenzo[d]thiazole C->D Condensation E PCC on Silica Gel, DCM, RT D->E Oxidation F 2-(Benzo[d]thiazol-2-yl)ethanol E->F G Filtration F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the two-step synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Yield of 2-(Benzo[d]thiazol-2-yl)ethanol CheckIntermediate Is the dihydro-intermediate formed (Step 1)? Start->CheckIntermediate CheckOxidation Is the oxidation (Step 2) incomplete? CheckIntermediate->CheckOxidation Yes OptimizeCondensation Optimize Step 1: - Check reagent purity - Vary solvent/temp CheckIntermediate->OptimizeCondensation No CheckPurity Are there significant side products? CheckOxidation->CheckPurity No OptimizeOxidation Optimize Step 2: - Try different oxidants - Increase oxidant eq. CheckOxidation->OptimizeOxidation Yes ProtectingGroup Use a protecting group for the -OH group CheckPurity->ProtectingGroup Yes, -OH related Purification Optimize purification: - Different eluent - Recrystallization CheckPurity->Purification Yes, other

Caption: Troubleshooting decision tree for improving the yield of 2-(Benzo[d]thiazol-2-yl)ethanol.

References

Troubleshooting

Technical Support Center: Reactions with 2-(1,3-benzothiazol-2-yl)ethan-1-ol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,3-benzothiazol-2-yl)ethan-1-ol. The content is structured...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,3-benzothiazol-2-yl)ethan-1-ol. The content is structured to address common issues encountered during oxidation, esterification, and etherification reactions involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Oxidation Reactions

Q1: I am trying to oxidize 2-(1,3-benzothiazol-2-yl)ethan-1-ol to the corresponding aldehyde, but I am getting low yields and multiple unidentified byproducts. What could be the cause?

A1: Low yields and byproduct formation in the oxidation of 2-(1,3-benzothiazol-2-yl)ethan-1-ol can stem from several factors:

  • Over-oxidation: Primary alcohols can be oxidized first to an aldehyde and then further to a carboxylic acid.[1] Using strong oxidizing agents or harsh reaction conditions increases the likelihood of forming the carboxylic acid byproduct. Milder reagents like Pyridinium Chlorochromate (PCC) are recommended for stopping the oxidation at the aldehyde stage.[2][3]

  • Oxidation of the Benzothiazole Ring: While the sulfur in the benzothiazole ring is generally stable to milder oxidizing agents used for alcohol oxidation, very strong oxidants could potentially oxidize the sulfur atom, leading to complex side reactions.[4][5] In some cases, oxidative ring-opening of the benzothiazole can occur with certain reagents.[6][7]

  • Reaction Conditions: Temperature and reaction time are critical. Elevated temperatures can promote side reactions. It is advisable to start at lower temperatures and monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Purity of Starting Material: Impurities in the starting alcohol can interfere with the reaction, leading to byproducts. Ensure the 2-(1,3-benzothiazol-2-yl)ethan-1-ol is of high purity before starting the reaction.

Troubleshooting Table for Oxidation Reactions

Problem Potential Cause Recommended Solution
Low to no conversion of starting materialInactive oxidizing agent or insufficient amount.Use a fresh batch of the oxidizing agent and ensure at least a stoichiometric amount is used.
Formation of carboxylic acid byproductOver-oxidation of the intermediate aldehyde.Use a milder oxidizing agent like PCC or Dess-Martin Periodinane. Control the reaction time and temperature carefully.
Presence of multiple unidentified spots on TLCDecomposition of starting material or product; oxidation of the benzothiazole ring.Use milder reaction conditions (lower temperature). Avoid strong, non-selective oxidizing agents. Ensure an inert atmosphere if the compounds are air-sensitive.
Difficult purificationSimilar polarity of product and byproducts.Optimize the reaction to minimize byproducts. Employ column chromatography with a carefully selected solvent system. Recrystallization may also be an option for solid products.
Esterification Reactions

Q2: My esterification reaction of 2-(1,3-benzothiazol-2-yl)ethan-1-ol with an acid anhydride, catalyzed by DMAP, is very slow and the yield is poor. How can I improve this?

A2: Slow reaction rates and low yields in DMAP-catalyzed esterifications can be due to several issues:

  • Steric Hindrance: While 2-(1,3-benzothiazol-2-yl)ethan-1-ol is a primary alcohol, the benzothiazole group is somewhat bulky, which might slightly hinder the approach of the acylating agent.

  • Catalyst Activity: 4-(Dimethylamino)pyridine (DMAP) is an excellent catalyst for esterification, but its effectiveness can be compromised by moisture or acidic impurities.[7][8]

  • Reaction Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. Running the reaction under anhydrous conditions is crucial.

  • Reagent Stoichiometry: Using a slight excess of the acid anhydride can help drive the reaction to completion.

Troubleshooting Table for Esterification Reactions

Problem Potential Cause Recommended Solution
Incomplete reactionInsufficient catalyst or acylating agent; low reaction temperature.Ensure DMAP is dry and use it in catalytic amounts (e.g., 5-10 mol%). Use a slight excess (1.1-1.5 equivalents) of the acid anhydride. Gently heat the reaction mixture if it is slow at room temperature.
Hydrolysis of anhydride/productPresence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of colored impuritiesDecomposition at high temperatures.Avoid excessive heating. Monitor the reaction by TLC and stop it once the starting material is consumed.
Difficult product isolationRemoval of excess carboxylic acid (from anhydride).After the reaction, quench with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid. Extract the product with an organic solvent.
Etherification Reactions (Williamson Ether Synthesis)

Q3: I am attempting a Williamson ether synthesis with 2-(1,3-benzothiazol-2-yl)ethan-1-ol and an alkyl halide, but I am observing the formation of a significant amount of a polar byproduct and my desired ether yield is low. What is happening?

A3: The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.[9][10] Several side reactions can occur:

  • N-Alkylation of the Benzothiazole Ring: The nitrogen atom in the benzothiazole ring is nucleophilic and can compete with the alkoxide for the alkyl halide.[11][12] This results in the formation of a quaternary benzothiazolium salt, which is a common byproduct in such reactions.[13][14] These salts are typically polar and may be the byproduct you are observing.

  • Elimination Reaction: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[10][11] For this reason, primary alkyl halides are preferred.

  • Incomplete Deprotonation: The alcohol must be fully deprotonated to form the more nucleophilic alkoxide. Insufficient base or the presence of water can lead to a sluggish reaction.

Troubleshooting Table for Williamson Ether Synthesis

Problem Potential Cause Recommended Solution
Low yield of desired etherCompetition from N-alkylation of the benzothiazole ring.Use a less reactive alkylating agent if possible. Optimize reaction conditions (e.g., lower temperature) to favor O-alkylation. Carefully purify the product mixture using column chromatography.
Formation of an alkene byproductE2 elimination is competing with SN2 substitution.Use a primary alkyl halide. Avoid bulky alkyl halides and strong, non-hindered bases if possible.
Reaction does not go to completionIncomplete formation of the alkoxide.Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure all reagents and glassware are dry.
Starting material is recoveredAlkyl halide is not reactive enough.Convert the alkyl halide to a better leaving group, such as an alkyl iodide or tosylate.

Experimental Protocols

The following are representative protocols for common reactions with 2-(1,3-benzothiazol-2-yl)ethan-1-ol. Note: These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Oxidation to 2-(1,3-benzothiazol-2-yl)acetaldehyde using PCC
  • To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 2-(1,3-benzothiazol-2-yl)ethan-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification to 2-(1,3-benzothiazol-2-yl)ethyl acetate
  • Dissolve 2-(1,3-benzothiazol-2-yl)ethan-1-ol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 3: Etherification to 2-(2-methoxyethyl)-1,3-benzothiazole (Williamson Ether Synthesis)
  • To a suspension of sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of 2-(1,3-benzothiazol-2-yl)ethan-1-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Data Presentation

The following tables present hypothetical, yet realistic, data for the reactions of 2-(1,3-benzothiazol-2-yl)ethan-1-ol to illustrate the effects of varying reaction conditions.

Table 1: Oxidation of 2-(1,3-benzothiazol-2-yl)ethan-1-ol

Oxidizing Agent Temperature (°C) Reaction Time (h) Yield of Aldehyde (%) Yield of Carboxylic Acid (%)
PCC25385< 5
Dess-Martin Periodinane25290< 2
Jones Reagent (CrO₃/H₂SO₄)0-2511075
KMnO₄254< 580

Table 2: Esterification with Acetic Anhydride

Catalyst Temperature (°C) Reaction Time (h) Yield of Ester (%)
DMAP (10 mol%)25692
Pyridine (1.5 eq)252465
None2548< 10
DMAP (10 mol%)50295

Table 3: Williamson Ether Synthesis with Methyl Iodide

Base Solvent Temperature (°C) Reaction Time (h) Yield of Ether (%) Yield of N-methylated byproduct (%)
NaHTHF25128015
K₂CO₃Acetone56 (reflux)244530
NaOMeMeOH65 (reflux)186025
NaHDMF2588510

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, reaction, and characterization of a derivative of 2-(1,3-benzothiazol-2-yl)ethan-1-ol.

experimental_workflow start Start: 2-(1,3-benzothiazol-2-yl)ethan-1-ol reaction Reaction (e.g., Oxidation, Esterification, Etherification) start->reaction Reagents, Solvent workup Aqueous Workup & Extraction reaction->workup Quenching purification Purification (Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS, IR) purification->characterization Purified Fractions product Final Product characterization->product Structure Confirmed

A typical experimental workflow for synthesis and characterization.
Reaction Troubleshooting Logic

This diagram outlines the logical steps for troubleshooting a problematic reaction.

troubleshooting_logic start Reaction Start monitor Monitor by TLC start->monitor incomplete Incomplete Reaction? monitor->incomplete yes_incomplete Check Reagent Purity Increase Time/Temp Check Stoichiometry incomplete->yes_incomplete Yes byproducts Byproducts Formed? incomplete->byproducts No yes_incomplete->monitor yes_byproducts Lower Temperature Change Reagents (e.g., milder oxidant) Ensure Anhydrous Conditions byproducts->yes_byproducts Yes complete Reaction Complete byproducts->complete No yes_byproducts->monitor

A logical flow for troubleshooting common reaction issues.

References

Optimization

Stability issues of 2-Benzothiazoleethanol under different reaction conditions

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Benzothiazoleethanol for researchers, scientists, and drug development professionals. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Benzothiazoleethanol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides and FAQs

Q1: I am observing a decrease in the concentration of my 2-Benzothiazoleethanol stock solution over time. What could be the cause?

A1: Several factors could contribute to the degradation of your 2-Benzothiazoleethanol stock solution. The most common degradation mechanisms are hydrolysis, oxidation, and photolysis.[1][2][3] The stability is influenced by the solvent, storage temperature, and exposure to light and air. For instance, benzothiazole derivatives can be susceptible to hydrolysis, especially under basic conditions (pH > 8).[4]

Q2: My reaction mixture involving 2-Benzothiazoleethanol is turning yellow. What does this indicate?

A2: A color change to yellow in your reaction mixture could indicate the formation of degradation products. Oxidation of the benzothiazole ring or side chain can lead to colored byproducts. It is recommended to analyze the mixture using techniques like HPLC-UV or LC-MS to identify any new peaks corresponding to degradation products.

Q3: I am planning a reaction with 2-Benzothiazoleethanol and a strong oxidizing agent. Are there any known stability issues?

A3: Yes, the ethanol moiety of 2-Benzothiazoleethanol is susceptible to oxidation.[5][6][7] Strong oxidizing agents can potentially oxidize the primary alcohol to an aldehyde or a carboxylic acid. Additionally, the benzothiazole ring itself can be susceptible to oxidation.[8] It is advisable to conduct a small-scale pilot reaction and monitor the stability of 2-Benzothiazoleethanol under your specific conditions.

Q4: What are the recommended storage conditions for 2-Benzothiazoleethanol?

A4: To ensure the stability of 2-Benzothiazoleethanol, it should be stored in a cool, dark place in a tightly sealed container to protect it from light and moisture. For solutions, using a de-gassed solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: How can I assess the stability of 2-Benzothiazoleethanol in my specific formulation?

A5: A forced degradation study is the recommended approach to evaluate the stability of 2-Benzothiazoleethanol in your formulation.[1][2][3][9] This involves subjecting your sample to a range of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, and then analyzing the samples at various time points to determine the extent of degradation.

Data Presentation

The following table summarizes the expected stability of 2-Benzothiazoleethanol under typical forced degradation conditions. Please note that this data is representative and the actual degradation will depend on the specific experimental conditions.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hours< 5%Minimal degradation expected
Base Hydrolysis 0.1 M NaOH60°C24 hours10 - 20%2-Hydroxybenzothiazole, ethylene glycol
Oxidation 3% H₂O₂Room Temp24 hours15 - 30%2-Benzothiazoleacetaldehyde, 2-Benzothiazoleacetic acid
Thermal Solid State105°C48 hours< 10%Minor decomposition products
Photolytic UV light (254 nm) & Visible lightRoom Temp7 days5 - 15%Complex mixture of rearranged and degraded products

Experimental Protocols

Protocol: Forced Degradation Study of 2-Benzothiazoleethanol

This protocol outlines a general procedure for conducting a forced degradation study on 2-Benzothiazoleethanol.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Benzothiazoleethanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid 2-Benzothiazoleethanol in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of 2-Benzothiazoleethanol to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify any degradation products.

4. Peak Purity and Mass Balance:

  • Assess the peak purity of 2-Benzothiazoleethanol in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products. Calculate the mass balance to account for all the material after degradation.

Mandatory Visualization

cluster_main Potential Degradation Pathways of 2-Benzothiazoleethanol cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis BTE 2-Benzothiazoleethanol BTA 2-Benzothiazoleacetaldehyde BTE->BTA Mild Oxidation HBT 2-Hydroxybenzothiazole BTE->HBT Base Hydrolysis EG Ethylene Glycol BTE->EG Base Hydrolysis BTAA 2-Benzothiazoleacetic acid BTA->BTAA Strong Oxidation

Caption: Potential degradation pathways of 2-Benzothiazoleethanol.

cluster_workflow Experimental Workflow for Stability Study prep Prepare Stock Solution of 2-Benzothiazoleethanol stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Intervals stress->sample analyze HPLC Analysis sample->analyze data Data Analysis (Peak Purity, Mass Balance) analyze->data report Report Findings data->report

Caption: General workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting HPLC Analysis start Unexpected Peaks in Chromatogram? check_control Check Unstressed Control start->check_control present_in_control Peaks Present in Control? check_control->present_in_control impurity Impurity in Starting Material present_in_control->impurity Yes degradant Potential Degradation Product present_in_control->degradant No lcms Characterize with LC-MS/MS degradant->lcms

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Benzo[d]thiazol-2-yl)e...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 2-(Benzo[d]thiazol-2-yl)ethanol?

A1: The most direct and scalable approach for the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol is the condensation reaction between 2-aminothiophenol and 3-hydroxypropanoic acid. This one-pot synthesis involves the formation of an amide intermediate, followed by cyclization to yield the desired benzothiazole. The reaction is typically catalyzed by a dehydrating agent or a Lewis acid.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Several parameters are crucial for a successful scale-up:

  • Temperature Control: The initial amide formation and the subsequent cyclization may have different optimal temperatures. Precise temperature control is essential to minimize side reactions and ensure complete conversion.

  • Efficient Mixing: Homogeneous mixing is critical, especially in larger reactors, to ensure uniform heat distribution and reactant contact.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction. Efficient removal of water, for instance by using a Dean-Stark apparatus, is vital for driving the reaction to completion.

  • Purity of Starting Materials: The purity of 2-aminothiophenol is particularly important as it is prone to oxidation. Using freshly purified starting materials is recommended for optimal results.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (2-aminothiophenol and 3-hydroxypropanoic acid) and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient water removal. 4. Oxidation of 2-aminothiophenol.1. Increase reaction time and monitor by TLC/HPLC until starting materials are consumed. 2. Optimize the reaction temperature. A step-wise temperature profile might be necessary. 3. Use a Dean-Stark trap or a suitable dehydrating agent. 4. Use freshly distilled 2-aminothiophenol and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Byproducts 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. Undesired polymerization of 3-hydroxypropanoic acid.1. Lower the reaction temperature and prolong the reaction time. 2. Ensure the purity of starting materials by recrystallization or distillation. 3. Add 3-hydroxypropanoic acid slowly to the reaction mixture at an elevated temperature.
Difficult Purification 1. The product is a polar compound, which can be challenging to isolate. 2. Presence of polar impurities.1. Utilize column chromatography with a suitable adsorbent (e.g., silica gel) and eluent system. 2. Consider a pre-purification step such as an acid-base extraction to remove ionic impurities.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. The product may have a low melting point.1. Ensure complete removal of solvent under high vacuum. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach.

Experimental Protocols

Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol

This protocol describes the synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol from 2-aminothiophenol and 3-hydroxypropanoic acid.

Materials:

  • 2-Aminothiophenol

  • 3-Hydroxypropanoic acid

  • p-Toluenesulfonic acid (p-TSA) or other suitable catalyst

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminothiophenol (1.0 eq), 3-hydroxypropanoic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a sufficient amount of toluene to suspend the reactants.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC/HPLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Signaling Pathways and Workflows

Synthesis_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate_Amide Intermediate_Amide 2-Aminothiophenol->Intermediate_Amide Condensation 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic_Acid->Intermediate_Amide Product 2-(Benzo[d]thiazol-2-yl)ethanol Intermediate_Amide->Product Cyclization (-H2O)

Caption: Synthetic pathway for 2-(Benzo[d]thiazol-2-yl)ethanol.

Troubleshooting_Workflow Start Low Yield Check_Completion Reaction Complete? Start->Check_Completion Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Optimize_Temp Optimize Temperature Check_Completion->Optimize_Temp Yes Increase_Time->Check_Completion Check_Water_Removal Efficient Water Removal? Optimize_Temp->Check_Water_Removal Improve_Dehydration Improve Dehydration Method Check_Water_Removal->Improve_Dehydration No Check_Purity Starting Material Purity? Check_Water_Removal->Check_Purity Yes Improve_Dehydration->Check_Water_Removal Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No End Yield Improved Check_Purity->End Yes Purify_Reagents->Check_Purity

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
p-TSATolueneReflux8-1275-85General Method
H2O2/HClEthanolRoom Temp1-285-94[1]
None (Microwave)Glycerol1000.1-0.278-96[1]

Table 2: Physical and Spectroscopic Data of 2-(Benzo[d]thiazol-2-yl)ethanol

PropertyValue
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
AppearanceWhite to off-white solid
Melting Point85-93 °C
1H NMR (CDCl3, 400 MHz) δ (ppm)7.95 (d, 1H), 7.80 (d, 1H), 7.45 (t, 1H), 7.35 (t, 1H), 4.10 (t, 2H), 3.20 (t, 2H), 2.50 (br s, 1H)
13C NMR (CDCl3, 100 MHz) δ (ppm)170.1, 153.2, 135.0, 126.2, 125.1, 123.0, 121.6, 60.5, 35.8
IR (KBr, cm-1)3350 (O-H), 3060, 2940, 1595, 1510, 1430, 1050
Mass Spec (EI, m/z)179 (M+), 148, 136

References

Optimization

Technical Support Center: Overcoming Reactivity Challenges with 2-(Benzo[d]thiazol-2-yl)ethanol in Coupling Reactions

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering poor reactivity with 2-(Benzo[d]thiazol-2-yl)ethanol in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering poor reactivity with 2-(Benzo[d]thiazol-2-yl)ethanol in various coupling reactions. The inherent properties of this substrate, namely the hydroxyl group and the benzothiazole core, can present unique challenges in standard cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(Benzo[d]thiazol-2-yl)ethanol often unreactive in standard palladium-catalyzed cross-coupling reactions like Suzuki or Heck?

A1: The poor reactivity of 2-(Benzo[d]thiazol-2-yl)ethanol stems from two primary factors:

  • Poor Leaving Group: The hydroxyl (-OH) group is a notoriously poor leaving group. In typical cross-coupling catalytic cycles, the substrate must undergo oxidative addition to the metal center. For this to occur with an alcohol, the C-O bond must be cleaved, which is energetically unfavorable.

  • Catalyst Inhibition: The benzothiazole nitrogen and the hydroxyl oxygen are Lewis basic sites that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, preventing it from participating effectively in the catalytic cycle.

Q2: What are the main strategies to overcome the poor reactivity of the hydroxyl group?

A2: There are two main approaches:

  • Activation of the Hydroxyl Group: This involves converting the -OH group into a better leaving group, such as a tosylate, mesylate, or halide. This "activated" substrate can then participate in standard cross-coupling reactions.

  • Alternative Coupling Methodologies: These methods are designed to work directly with alcohols or their derivatives, bypassing the need for a pre-activated leaving group. Examples include Nickel-catalyzed reductive cross-coupling and dehydrative coupling reactions.

Q3: When should I choose to activate the alcohol versus using an alternative coupling method?

A3: The choice depends on several factors, including the desired product, the functional group tolerance of your starting materials, and the availability of reagents and catalysts.

  • Activation is a good choice when:

    • You are performing a standard, well-established cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).

    • Your molecule can tolerate the conditions required for the activation step (e.g., presence of a base for tosylation).

    • You want to synthesize a C(sp²)-C(sp³) coupled product.

  • Alternative methods are preferable when:

    • You want to avoid an extra synthetic step of activation.

    • Your substrate is sensitive to the reagents used for activation.

    • You are performing a C-O or other heteroatom coupling.

    • You are facing difficulties with traditional palladium catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with 2-(Benzo[d]thiazol-2-yl)ethanol and its derivatives.

Problem 1: Low to no conversion in a standard Suzuki coupling with an aryl halide.

Possible Causes & Solutions:

CauseRecommended Solution
Hydroxyl group interference Activate the alcohol to a better leaving group (e.g., tosylate) before the coupling reaction. See Protocol 1.
Catalyst poisoning by benzothiazole nitrogen Use a higher catalyst loading (2-5 mol%). Employ ligands that are less sensitive to coordination, such as bulky biaryl phosphines (e.g., SPhos, XPhos). Consider switching to a nickel catalyst, which can sometimes be more tolerant of coordinating heterocycles.
Suboptimal reaction conditions Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., Toluene, Dioxane, DMF), and temperatures (80-120 °C).
Poor quality reagents Ensure boronic acid is not degraded. Use freshly distilled and degassed solvents.
Problem 2: Decomposition of starting material or product under activation conditions (e.g., tosylation).

Possible Causes & Solutions:

CauseRecommended Solution
Harsh reaction conditions Use a milder activation method, such as the Mitsunobu reaction to form an intermediate that can be displaced. See Protocol 2.
Instability of the activated intermediate Use the activated intermediate immediately in the subsequent coupling step without prolonged storage.
Problem 3: Failure of direct C-O coupling (Buchwald-Hartwig type) with an aryl halide.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient catalyst system This is a challenging transformation for this substrate. Consider specialized ligands developed for C-O coupling. A more reliable approach for C-O bond formation with this substrate might be a two-step sequence involving a Mitsunobu reaction with a phenol.
Competitive side reactions β-hydride elimination can be a competing pathway. Optimize the ligand and base to favor reductive elimination.
Problem 4: Low yield in Nickel-catalyzed reductive cross-coupling.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete reduction of Ni(II) precatalyst Ensure the reducing agent (e.g., Zn, Mn) is of high purity and activated if necessary.
Ligand choice Screen different bipyridine or phosphine ligands. The electronic and steric properties of the ligand are crucial for success.
Substrate compatibility Ensure the aryl halide coupling partner is suitable for reductive coupling conditions. Aryl iodides and bromides are generally more reactive than chlorides.

Experimental Protocols

Protocol 1: Two-Step Suzuki-Miyaura Coupling via Tosylation

This protocol first activates the alcohol as a tosylate, which is then used in a subsequent Suzuki-Miyaura coupling.

Step 1: Tosylation of 2-(Benzo[d]thiazol-2-yl)ethanol

  • Reagents:

    • 2-(Benzo[d]thiazol-2-yl)ethanol (1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

    • Triethylamine (TEA) or Pyridine (1.5 equiv)

    • Dichloromethane (DCM) (0.1 M solution)

  • Procedure:

    • Dissolve 2-(Benzo[d]thiazol-2-yl)ethanol in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine or pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(Benzo[d]thiazol-2-yl)ethyl 4-methylbenzenesulfonate.

Step 2: Suzuki-Miyaura Coupling of the Tosylate

  • Reagents:

    • 2-(Benzo[d]thiazol-2-yl)ethyl 4-methylbenzenesulfonate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

    • Toluene/Water (4:1 mixture, 0.1 M solution)

  • Procedure:

    • To a Schlenk flask, add the tosylate, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 90-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 2-(2-arylethyl)benzothiazole.

Protocol 2: Two-Step Coupling via Mitsunobu Reaction and Subsequent Nucleophilic Substitution

This method is useful if the substrate is sensitive to the basic conditions of tosylation.

Step 1: Mitsunobu Reaction

  • Reagents:

    • 2-(Benzo[d]thiazol-2-yl)ethanol (1.0 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

    • A suitable nucleophile (e.g., a phenol for C-O coupling, or a halide source for subsequent C-C coupling) (1.2 equiv)

    • Anhydrous THF (0.1 M solution)

  • Procedure:

    • Dissolve 2-(Benzo[d]thiazol-2-yl)ethanol, the nucleophile, and PPh₃ in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add DIAD or DEAD dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the substituted product.

Step 2: Cross-Coupling of the Resulting Halide (if applicable)

If a halide was introduced in Step 1, it can be used in a standard cross-coupling reaction as described in Protocol 1, Step 2.

Protocol 3: Nickel-Catalyzed Reductive Cross-Coupling

This is a one-pot method that directly couples the alcohol with an aryl halide.

  • Reagents:

    • 2-(Benzo[d]thiazol-2-yl)ethanol (activated in situ, see procedure)

    • Aryl halide (1.0 equiv)

    • NiCl₂·glyme (5-10 mol%)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-20 mol%)

    • Zinc or Manganese powder (3.0 equiv)

    • Anhydrous DMF or DMA (0.1 M solution)

  • Procedure:

    • In situ activation: In a separate flask, the alcohol can be converted to a more reactive intermediate like a tosylate or halide under conditions compatible with the subsequent coupling. Alternatively, some reductive coupling methods can utilize the alcohol directly or after conversion to an intermediate in the same pot.

    • In a glovebox or under a strictly inert atmosphere, add the Ni catalyst, ligand, and reducing agent to a Schlenk tube.

    • Add the anhydrous solvent, followed by the aryl halide and the activated alcohol derivative.

    • Seal the tube and heat the reaction to the desired temperature (typically 60-100 °C).

    • Stir vigorously and monitor the reaction by GC-MS.

    • Upon completion, cool the reaction, filter through a pad of Celite to remove the metal salts, and rinse with an organic solvent.

    • The filtrate is then worked up and purified by column chromatography.

Data Presentation: Comparison of Coupling Strategies

The following tables provide a general comparison of expected yields and conditions for different coupling strategies. Note that actual results may vary depending on the specific aryl coupling partner and optimization of reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Activated 2-(Benzo[d]thiazol-2-yl)ethanol Derivatives

Leaving GroupPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
-OTsPd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O1001260-85
-OTsPdCl₂(dppf) (3)dppfCs₂CO₃Dioxane100870-90
-BrPd₂(dba)₃ (2)SPhosK₃PO₄Toluene110675-95

Table 2: Nickel-Catalyzed Reductive Cross-Coupling with Aryl Bromides

Ni Catalyst (mol%)Ligand (mol%)ReductantSolventTemp (°C)Time (h)Typical Yield (%)
NiCl₂·glyme (10)dtbbpy (20)ZnDMF801650-75
NiBr₂·diglyme (5)terpyridine (10)MnDMA602445-70

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Formation check_activation Is the -OH group activated? start->check_activation activate_OH Activate -OH Group (e.g., Tosylation, Mitsunobu) check_activation->activate_OH No check_catalyst Review Catalyst System check_activation->check_catalyst Yes activate_OH->check_catalyst optimize_catalyst Increase Catalyst Loading Change Ligand Switch to Ni Catalyst check_catalyst->optimize_catalyst Ineffective check_conditions Evaluate Reaction Conditions check_catalyst->check_conditions Appears Suitable optimize_catalyst->check_conditions optimize_conditions Screen Base, Solvent, Temperature check_conditions->optimize_conditions Suboptimal alternative_method Consider Alternative Coupling (e.g., Reductive Coupling) check_conditions->alternative_method Still No Reaction success Successful Coupling optimize_conditions->success alternative_method->success

Caption: A general troubleshooting workflow for poor reactivity in coupling reactions.

Decision Pathway for Coupling Strategy

Decision_Pathway start Goal: Couple Aryl Group to 2-(Benzo[d]thiazol-2-yl)ethanol check_bond Desired Bond? start->check_bond cc_bond C-C Bond check_bond->cc_bond co_bond C-O Bond check_bond->co_bond activation_path Activation Pathway cc_bond->activation_path reductive_path Reductive Coupling cc_bond->reductive_path mitsunobu_path Mitsunobu Pathway co_bond->mitsunobu_path activation_step Activate -OH to -OTs/-Br (Protocols 1 & 2) activation_path->activation_step ni_coupling Ni-catalyzed Reductive Coupling (Protocol 3) reductive_path->ni_coupling mitsunobu_co Mitsunobu with Phenol (Protocol 2) mitsunobu_path->mitsunobu_co suzuki_heck Standard Pd-catalyzed Coupling (Suzuki, Heck, etc.) activation_step->suzuki_heck

Caption: Decision tree for selecting a suitable coupling strategy.

Troubleshooting

Refinement of analytical methods for 2-(1,3-benzothiazol-2-yl)ethanol characterization

Welcome to the Technical Support Center for the analytical characterization of 2-(1,3-benzothiazol-2-yl)ethanol. This guide provides detailed troubleshooting advice, experimental protocols, and data interpretation resour...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical characterization of 2-(1,3-benzothiazol-2-yl)ethanol. This guide provides detailed troubleshooting advice, experimental protocols, and data interpretation resources to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of 2-(1,3-benzothiazol-2-yl)ethanol using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Q1: What are the common causes of shifting retention times for my analyte?

A1: Fluctuating retention times can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation over time can alter polarity and affect retention. Always prepare fresh mobile phase and ensure proper mixing and degassing.[1][2]

  • Column Temperature: Variations in ambient temperature can affect column performance. Using a column oven is recommended to maintain a stable temperature.[2]

  • Flow Rate Instability: Leaks in the system or worn pump seals can cause the flow rate to fluctuate. Check for leaks, especially around fittings, and perform regular pump maintenance.[3][4]

  • Column Equilibration: Insufficient equilibration time when changing mobile phases can lead to drifting retention times. Ensure the column is fully equilibrated, which may take 10-20 column volumes or more for some methods.[1]

Q2: My chromatogram shows significant peak tailing. How can I fix this?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

  • Chemical Interactions: The nitrogen in the benzothiazole ring can interact with free silanol groups on the silica support of the column. Consider using a column with end-capping or adding a competitive base like triethylamine (in small concentrations) to the mobile phase.

  • Column Voids: A void at the head of the column can disrupt the sample band. This may require replacing the column.[1]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[4]

  • Contamination: Strongly retained materials from previous injections can build up and cause tailing. Use a guard column and flush the column periodically with a strong solvent.[1][5]

Q3: The backpressure in my HPLC system is abnormally high. What should I do?

A3: High backpressure is a sign of a blockage in the system.

  • Identify the Source: Work backward from the detector. Disconnect the column and check the pressure. If it drops to normal, the blockage is in the column. If not, continue moving backward (injector, tubing, pump).

  • Column Obstruction: If the column is the issue, try back-flushing it (disconnected from the detector) at a low flow rate.[3] If this fails, the inlet frit may be clogged and need replacement, or the column itself may need to be replaced.[3]

  • System Blockage: Check for blocked or kinked tubing and obstructed in-line filters.[2] Precipitated buffer salts are a common cause; flush the system with water to dissolve them.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: I am observing severe peak tailing for 2-(1,3-benzothiazol-2-yl)ethanol. Why is this happening?

A1: 2-(1,3-benzothiazol-2-yl)ethanol is a polar compound, and peak tailing in GC is often due to unwanted interactions with active sites within the system.[6]

  • Active Sites: Exposed silanol groups in the injector liner, column inlet, or on system contaminants can interact with the polar hydroxyl and benzothiazole groups of the analyte.[6]

  • Troubleshooting Steps:

    • Deactivated Liner: Replace the injector liner with a new, deactivated one.[6][7]

    • Column Maintenance: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[7]

    • Column Choice: Use a polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, which is better suited for analyzing polar compounds.[8]

Q2: Why can't I detect my compound, or why is the signal weak?

A2: This could be due to several factors related to the compound's properties.

  • Thermal Instability: Benzothiazole derivatives can be thermolabile. Excessively high temperatures in the injector or column oven can cause the compound to degrade before it reaches the detector. Try lowering the injector temperature.[6]

  • Low Volatility: The compound may not be volatile enough for efficient GC analysis. While the ethanol group adds some volatility, the benzothiazole ring makes it less volatile than small alcohols. Ensure the temperature program is appropriate.

  • Derivatization: For difficult-to-analyze polar compounds, derivatization (e.g., silylation of the hydroxyl group) can increase volatility and thermal stability, and reduce tailing by masking the polar group.

Q3: What are "ghost peaks" and how can I get rid of them?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, often from contamination or carryover from previous injections.[9]

  • Sources: Common sources include contaminated carrier gas, septa bleed, or residue from previous samples in the injector or column.

  • Solutions:

    • Run a blank solvent injection to confirm the source.

    • Bake out the column at a high temperature (within its limit) to remove contaminants.[9]

    • Replace the injector septum and ensure high-purity carrier gas is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The peaks in my 1H NMR spectrum are broad and poorly resolved. How can I improve this?

A1: Poor resolution in NMR can stem from several issues:

  • Sample Purity: The presence of paramagnetic impurities can cause significant peak broadening. Ensure your sample is pure.

  • Shimming: The magnetic field may not be homogeneous. Re-shim the spectrometer before acquiring the spectrum.

  • Sample Concentration: Very high concentrations can lead to increased viscosity and peak broadening. Prepare a sample with an appropriate concentration (typically 5-10 mg in 0.6-0.7 mL of deuterated solvent).

  • Solvent Choice: Ensure you are using a high-quality deuterated solvent.

Q2: I see an unexpected broad peak in my 1H NMR spectrum. What could it be?

A2: A common unexpected peak is water. The hydroxyl proton (-OH) of your compound is also exchangeable and can appear as a broad singlet. To confirm if a peak is from an exchangeable proton (like -OH or residual H2O), add a drop of D2O to the NMR tube, shake it, and re-acquire the spectrum. The exchangeable proton peak will diminish or disappear.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q1: What is the best way to prepare my solid sample for FTIR analysis?

A1: For a solid sample like 2-(1,3-benzothiazol-2-yl)ethanol, the easiest and most common method is using an Attenuated Total Reflectance (ATR) accessory. This requires placing a small amount of the powder directly onto the ATR crystal and applying pressure. Alternatively, you can prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.

Q2: How do I interpret the FTIR spectrum? What are the key functional groups to look for?

A2: FTIR spectroscopy is used to identify functional groups within a molecule.[10] For 2-(1,3-benzothiazol-2-yl)ethanol, you should look for characteristic absorption bands. The spectrum serves as a chemical fingerprint.[10] Key peaks include:

  • O-H Stretch: A broad band around 3400-3200 cm⁻¹ from the alcohol group.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (from the -CH2-CH2- group).

  • C=N Stretch: A sharp band around 1550-1600 cm⁻¹ from the benzothiazole ring.[11][12]

  • C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.[12]

  • C-O Stretch: A strong peak in the 1200-1050 cm⁻¹ region.

  • C-S Stretch: A weaker band around 700-600 cm⁻¹.[11]

Quantitative Data Summary

Note: As 2-(1,3-benzothiazol-2-yl)ethanol is a specialized chemical, published analytical data is scarce. The following tables are based on typical values for structurally similar benzothiazole derivatives and general analytical principles.

Table 1: Typical HPLC-UV Parameters

Parameter Value
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)[13]
Flow Rate 1.0 mL/min[14]
Detection Wavelength 254 nm[14] or Diode Array Detector (DAD) scan
Column Temperature 25-30 °C

| Injection Volume | 10-20 µL |

Table 2: Predicted Key Mass Fragments in GC-MS (Electron Ionization)

m/z Value Possible Fragment Identity Notes
179 [M]⁺ (Molecular Ion) C₉H₉NOS
135 [M - CH₂CH₂OH]⁺ Loss of the hydroxyethyl group
134 [M - CH₂CH₂OH - H]⁺ Benzothiazole radical cation
108 [C₆H₄S]⁺ Fragment of the benzothiazole ring

| 45 | [CH₂CH₂OH]⁺ | Hydroxyethyl cation |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted Shift (ppm) Multiplicity Assignment
~8.0-7.8 Multiplet Aromatic protons on benzothiazole
~7.5-7.3 Multiplet Aromatic protons on benzothiazole
~4.1 Triplet -CH₂-OH
~3.2 Triplet Benzothiazole-CH₂-
~2.5 (broad) Singlet -OH
¹³C NMR Predicted Shift (ppm) Assignment
~168 C=N (thiazole ring)
~153, ~135 Quaternary aromatic carbons
~126, ~125, ~123, ~121 Aromatic C-H carbons
~61 -CH₂-OH

| | ~36 | | Benzothiazole-CH₂- |

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300 Broad, Strong O-H stretch (alcohol)
~3060 Medium Aromatic C-H stretch
~2940, ~2880 Medium Aliphatic C-H stretch
~1595 Medium-Strong C=N stretch (thiazole ring)[12]
~1470, ~1430 Medium C=C stretch (aromatic ring)[12]
~1050 Strong C-O stretch (primary alcohol)
~750 Strong C-H out-of-plane bend (aromatic)

| ~680 | Weak-Medium | C-S stretch[11] |

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter and degas both solvents.

  • Sample Preparation: Accurately weigh ~1 mg of 2-(1,3-benzothiazol-2-yl)ethanol and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Use a C18 column.

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Run a gradient elution: e.g., start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Set UV detection at 254 nm.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject a solvent blank, followed by your prepared sample.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Set to 250 °C (or lower to test for thermal degradation). Use splitless injection mode for trace analysis.

    • Column: Use a mid-polarity column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the sample. Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak.

Mandatory Visualizations

G Workflow for Characterization of 2-(1,3-benzothiazol-2-yl)ethanol cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesis Synthesis & Purification Dissolution Dissolve in Appropriate Solvent (e.g., HPLC grade MeCN, Deuterated CDCl3) Synthesis->Dissolution HPLC HPLC-UV/DAD (Purity & Quantification) Dissolution->HPLC GCMS GC-MS (Impurity Profile & ID) Dissolution->GCMS NMR NMR (¹H, ¹³C) (Structure Elucidation) Dissolution->NMR FTIR FTIR (Functional Groups) Dissolution->FTIR DataAnalysis Compare Spectra/Chromatograms with Reference Data HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis StructureConfirm Confirm Structure & Assess Purity DataAnalysis->StructureConfirm

Caption: General workflow for sample analysis.

G Troubleshooting HPLC Peak Tailing Start Peak Tailing Observed CheckSystem Check for System Issues: - Column void? - Leaks? Start->CheckSystem CheckMethod Check for Method Issues: - Sample solvent stronger than mobile phase? - pH appropriate? CheckSystem->CheckMethod No FixSystem Fix Leaks or Replace Column CheckSystem->FixSystem Yes CheckColumn Check for Column Issues: - Silanol interactions? - Contamination? CheckMethod->CheckColumn No FixMethod Dissolve Sample in Mobile Phase CheckMethod->FixMethod Yes FixColumn Use End-Capped Column or Add Mobile Phase Modifier CheckColumn->FixColumn Silanol UseGuard Use Guard Column and Flush Regularly CheckColumn->UseGuard Contamination Resolved Problem Resolved FixSystem->Resolved FixMethod->Resolved FixColumn->Resolved UseGuard->Resolved

Caption: Logic for HPLC peak tailing issues.

G GC-MS Troubleshooting: Polar Analytes cluster_chemical Chemical Causes cluster_physical Physical/Method Causes cluster_solutions Potential Solutions Problem Poor Peak Shape (Tailing) or No Peak Detected ActiveSites Active Sites in System Problem->ActiveSites Degradation Thermal Degradation Problem->Degradation Temp Incorrect Oven/Inlet Temp Problem->Temp ColumnChoice Wrong Column Polarity Problem->ColumnChoice Sol_Liner Use Deactivated Liner ActiveSites->Sol_Liner Sol_Trim Trim Column Inlet ActiveSites->Sol_Trim Sol_Derivatize Derivatize Sample (Silylation) ActiveSites->Sol_Derivatize Sol_Temp Lower Inlet Temperature Degradation->Sol_Temp Degradation->Sol_Derivatize Temp->Sol_Temp Sol_Column Use a 'Wax' Column ColumnChoice->Sol_Column

Caption: Troubleshooting GC-MS for polar analytes.

References

Reference Data & Comparative Studies

Validation

Validating the structure of 2-(Benzo[d]thiazol-2-yl)ethanol using X-ray crystallography

A Comparative Guide to the Structural Validation of 2-(Benzo[d]thiazol-2-yl)ethanol For Researchers, Scientists, and Drug Development Professionals The definitive determination of a molecule's three-dimensional structure...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Validation of 2-(Benzo[d]thiazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of a compound's reactivity, physical properties, and biological activity. For a novel or synthesized compound like 2-(Benzo[d]thiazol-2-yl)ethanol, a multifaceted analytical approach is essential for unambiguous structural validation. This guide provides a comparative overview of X-ray crystallography, the gold standard for structural elucidation, alongside other powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a public crystal structure for 2-(Benzo[d]thiazol-2-yl)ethanol is not currently available, this guide will utilize the crystallographic data of a closely related compound, 2-(Benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile, to illustrate the depth of information obtainable from X-ray diffraction. This will be contrasted with the structural insights provided by NMR and MS for similar benzothiazole derivatives.

Structural Validation Workflow

The process of validating a chemical structure typically follows a logical progression, beginning with spectroscopic methods that confirm the presence of key functional groups and the overall molecular framework, and culminating in the precise spatial arrangement of atoms provided by X-ray crystallography.

Structural_Validation_Workflow Workflow for Structural Validation of 2-(Benzo[d]thiazol-2-yl)ethanol cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_validation Final Validation Synthesis Synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Elucidation Structure Elucidation & Validation NMR->Structure_Elucidation MS->Structure_Elucidation XRD X-ray Diffraction Crystal_Growth->XRD XRD->Structure_Elucidation

Caption: Experimental workflow for structural validation.

Comparison of Analytical Techniques

The following table summarizes the type of information obtained from each analytical method, using data from benzothiazole derivatives as representative examples.

Analytical Technique Information Obtained Example Data (for Benzothiazole Derivatives)
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry.For 2-(Benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile, the C-S bond length in the thiazole ring is approximately 1.75 Å and the C=N bond length is about 1.30 Å. The benzothiazole ring system is nearly planar.
¹H NMR Spectroscopy Number of unique proton environments, chemical shifts (electronic environment), spin-spin coupling (connectivity of neighboring protons), and integration (ratio of protons).For a 2-(benzo[d]thiazol-2-ylthio) derivative, aromatic protons of the benzothiazole ring typically appear as multiplets between δ 7.3-8.1 ppm. The methylene protons adjacent to the sulfur and hydroxyl groups would show distinct chemical shifts and coupling patterns.
¹³C NMR Spectroscopy Number of unique carbon environments and their chemical shifts, providing insights into the carbon skeleton and functional groups.In a 2-(benzo[d]thiazol-2-ylthio) derivative, the carbon of the C=N bond is typically observed around δ 166 ppm. Aromatic carbons resonate in the δ 121-153 ppm region, while the aliphatic carbons of the ethanol moiety would appear further upfield.
Mass Spectrometry (MS) Molecular weight of the compound, elemental composition (with high-resolution MS), and fragmentation patterns that can help in identifying structural motifs.For a 2-(benzo[d]thiazol-2-ylthio)-1-phenylethan-1-one derivative, the protonated molecule [M+H]⁺ was observed at m/z 286.0360, confirming the molecular formula C₁₅H₁₂NOS₂.[1]

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be well-formed, optically clear, and typically 0.1-0.3 mm in each dimension.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector. A full sphere of data is collected to ensure completeness.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of deuterated solvents prevents the large solvent proton signal from overwhelming the analyte signals.[2] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added to reference the chemical shifts to 0 ppm.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans are required to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the signals are integrated to determine the relative ratios of the protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a low concentration (typically in the µg/mL to ng/mL range).

  • Ionization: The sample solution is introduced into the mass spectrometer, where the molecules are ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[4]

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of ions as a function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the exact mass is measured with high precision, allowing for the determination of the elemental formula.[4]

References

Comparative

A Comparative Analysis of the Biological Profiles of 2-(Benzo[d]thiazol-2-yl)ethanol and its Thio-analogue

A detailed guide for researchers and drug development professionals on the synthesis, biological activities, and experimental evaluation of 2-(Benzo[d]thiazol-2-yl)ethanol and its corresponding thio-analogue, 2-(Benzo[d]...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, biological activities, and experimental evaluation of 2-(Benzo[d]thiazol-2-yl)ethanol and its corresponding thio-analogue, 2-(Benzo[d]thiazol-2-yl)ethanethiol. This report synthesizes available data to facilitate a comparative understanding of these two benzothiazole derivatives.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on a comparative analysis of two specific derivatives: 2-(Benzo[d]thiazol-2-yl)ethanol and its thio-analogue, 2-(Benzo[d]thiazol-2-yl)ethanethiol. While direct comparative studies evaluating the biological activities of these two specific compounds are limited in the currently available literature, this document compiles existing data on their synthesis and the bioactivity of closely related structures to provide a useful reference for researchers.

Synthesis of Target Compounds

The synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol and its thio-analogue can be achieved through multi-step reactions starting from 2-aminothiophenol. A general synthetic approach involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative to form the benzothiazole ring, followed by modification of the side chain.

For the synthesis of 2-(substituted)benzothiazole derivatives, a common method involves the condensation of 2-aminothiophenol with various aldehydes, esters, or carboxylic acids.[1][2][3] Specifically, 2-(Benzo[d]thiazol-2-yl)ethanol can be prepared by the reaction of 2-aminothiophenol with γ-butyrolactone. The synthesis of the thio-analogue, 2-(Benzo[d]thiazol-2-yl)ethanethiol, would likely involve a similar strategy, potentially starting from a protected thio-acid derivative.

General Synthesis of 2-Substituted Benzothiazoles A 2-Aminothiophenol C Condensation A->C B Carboxylic Acid / Ester / Aldehyde B->C D 2-Substituted Benzothiazole C->D

A generalized reaction scheme for the synthesis of 2-substituted benzothiazoles.

Comparative Biological Activity

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] For instance, certain 2-arylbenzothiazoles show potent growth inhibition against human-derived breast carcinoma cell lines.[1] The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity Data for Representative Benzothiazole Derivatives

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
2-(Piperidine-1-yl) ethyl substituted benzo[d]imidazo[2,1-b]thiazoleA549Lung Cancer2.03[1]
2-(Piperidine-1-yl) ethyl substituted benzo[d]imidazo[2,1-b]thiazoleH2228Lung Cancer9.80[1]
Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)SKRB-3Breast Cancer0.0012[2]
Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)SW620Colon Cancer0.0043[2]
Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)A549Lung Cancer0.044[2]
Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e)HepG2Liver Cancer0.048[2]

Note: The data presented is for structurally related compounds and not for 2-(Benzo[d]thiazol-2-yl)ethanol or its thio-analogue due to a lack of available data.

Antimicrobial Activity

Benzothiazole derivatives are also known for their antibacterial and antifungal properties.[4][5] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity for Representative Benzothiazole Derivatives

Compound/DerivativeMicroorganismActivity TypeMIC (µg/mL)Reference
Thiophene-substituted benzothiazole (Compound 13)Staphylococcus aureusAntibacterial3.125
Thiazole-substituted benzothiazole (Compound 3)Aspergillus fumigatusAntifungal6.25
Pyrazolo[1,5-a]pyrimidine-substituted benzothiazole (Compound 21b)Fusarium oxysporumAntifungal6.25
Benzothiazole-thiazole hybridStaphylococcus aureusAntibacterial0.97 - 500[6]
Benzothiazole-thiazole hybridMycobacterium tuberculosisAntibacterial0.97 - 500[6]

Note: The data presented is for structurally related compounds and not for 2-(Benzo[d]thiazol-2-yl)ethanol or its thio-analogue due to a lack of available data.

Experimental Protocols

To aid researchers in the evaluation of 2-(Benzo[d]thiazol-2-yl)ethanol and its thio-analogue, detailed protocols for common biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-(Benzo[d]thiazol-2-yl)ethanol and its thio-analogue) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for In Vitro Cytotoxicity Assessment A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

A general workflow for assessing the in vitro cytotoxicity of test compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While a direct, head-to-head comparison of the biological activity of 2-(Benzo[d]thiazol-2-yl)ethanol and its thio-analogue 2-(Benzo[d]thiazol-2-yl)ethanethiol is not available in the current scientific literature, this guide provides a framework for their synthesis and evaluation. The broader family of benzothiazole derivatives demonstrates significant potential in anticancer and antimicrobial applications. The provided experimental protocols offer a starting point for researchers to investigate and compare the biological profiles of these specific compounds. Further research is warranted to elucidate the specific activities of 2-(Benzo[d]thiazol-2-yl)ethanol and its thio-analogue and to understand the structure-activity relationships that govern their biological effects. The subtle change from a hydroxyl to a thiol group at the ethyl side chain could significantly impact the compounds' polarity, reactivity, and interaction with biological targets, making such a comparative study a valuable contribution to the field of medicinal chemistry.

References

Validation

A Comparative Analysis of the Fluorescent Properties of 2-Benzothiazolethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the fluorescent properties of 2-Benzothiazolethanol derivatives. These compounds are of signific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the fluorescent properties of 2-Benzothiazolethanol derivatives. These compounds are of significant interest in various scientific fields, including bio-imaging and sensing, due to their unique photophysical characteristics. This document summarizes key performance data, details experimental protocols for their synthesis and characterization, and visualizes the fundamental mechanism governing their fluorescence.

Data Presentation: Photophysical Properties

DerivativeExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
HBT ~350~530 (Keto)~180Low in polar solventsVarious
HBT-COOH ~350~530 (Keto)~180-Toluene
HBT-CH₃ ~350~530 (Keto)~180-Toluene
HBT-OH ~350~530 (Keto)~180-Toluene
HBT-OCH₃ ~350~530 (Keto)~180-Toluene
BHPO1 ~365~530 (Green)~1650.489 (in aggregates)THF/Water
BHPO2 ~365~560 (Orange)~1950.498 (in aggregates)THF/Water

Note: BHPO1 and BHPO2 are N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide, respectively. Their data in an aggregated state highlights the significant environmental sensitivity of these fluorophores.

Experimental Protocols

Synthesis of 2-Benzothiazole Derivatives

A general and efficient one-pot synthesis method for 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carboxylic acid or aldehyde.[1][2][3][4][5] Microwave-assisted synthesis has also been shown to be a rapid and high-yield approach.[6]

Example Protocol: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)

  • Reaction Setup: A mixture of 2-aminothiophenol (1.0 mmol) and salicylaldehyde (1.0 mmol) is prepared in ethanol (10 mL).

  • Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid or a few drops of hydrochloric acid, is added to the mixture.[4][5]

  • Reaction: The mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a critical parameter for evaluating the efficiency of a fluorophore. The relative method, using a well-characterized standard, is a common and accessible approach.[7][8][9][10]

Protocol for Relative Quantum Yield Measurement

  • Standard Selection: Choose a standard fluorophore with a known quantum yield and an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Mandatory Visualization

Excited-State Intramolecular Proton Transfer (ESIPT)

The characteristic large Stokes shift observed in many 2-(2'-hydroxyphenyl)benzothiazole derivatives is attributed to an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[6][11][12][13][14] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring. This process involves a change in the electronic and geometric structure of the molecule, leading to the formation of a transient keto-tautomer which is responsible for the red-shifted fluorescence emission.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_ground2 GS_Enol Enol (S₀) ES_Enol Enol* (S₁) GS_Enol->ES_Enol Absorption (hν) ES_Keto Keto* (S₁) ES_Enol->ES_Keto ESIPT (<100 fs) GS_Keto Keto (S₀) ES_Keto->GS_Keto Fluorescence (hν') GS_Keto->GS_Enol Back Proton Transfer

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and photophysical characterization of 2-Benzothiazoleethanol derivatives.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Start Starting Materials (2-Aminothiophenol & Substituted Aldehyde/Acid) Synthesis One-Pot Synthesis (e.g., Reflux or Microwave) Start->Synthesis Purification Purification (Filtration, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Photophysics Photophysical Measurement Characterization->Photophysics Pure Compound DataAnalysis Data Analysis Photophysics->DataAnalysis End Comparative Analysis DataAnalysis->End

Caption: A typical experimental workflow for the synthesis and analysis of 2-Benzothiazoleethanol derivatives.

References

Comparative

Validating the Synthesis of 2-(1,3-benzothiazol-2-yl)ethanol: A Comparative Guide to Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of three potential synthetic routes for the target compound 2-(1,3-benzothiazol-2-yl)ethanol. The routes are eval...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three potential synthetic routes for the target compound 2-(1,3-benzothiazol-2-yl)ethanol. The routes are evaluated based on established chemical principles for benzothiazole synthesis, adapted for this specific target. The comparison includes reaction conditions, reagent safety, and potential yields based on analogous transformations reported in the literature. Detailed experimental protocols, data summaries, and workflow visualizations are provided to aid researchers in selecting and validating an optimal synthetic strategy.

Overview of Synthetic Strategies

The synthesis of 2-substituted benzothiazoles is a well-established field, with the most common approach being the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound.[1] This guide explores three distinct strategies to achieve the target molecule, 2-(1,3-benzothiazol-2-yl)ethanol:

  • Route 1: Direct Condensation. This classical approach involves the direct cyclocondensation of 2-aminothiophenol with a three-carbon building block already containing a hydroxyl group, specifically 3-hydroxypropanoic acid.

  • Route 2: Two-Step Functionalization of 2-Methylbenzothiazole. This route begins with the synthesis of the readily accessible 2-methylbenzothiazole, followed by a hydroxymethylation step to introduce the ethanol side chain.

  • Route 3: Direct C-H Hydroxyethylation. This modern approach utilizes a direct C-H functionalization of the benzothiazole core with ethanol, offering a more atom-economical pathway.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes and a general workflow for their experimental validation.

Synthetic_Routes Proposed Synthetic Routes for 2-(1,3-benzothiazol-2-yl)ethanol cluster_route1 Route 1: Direct Condensation cluster_route2 Route 2: Functionalization of 2-Methylbenzothiazole cluster_route3 Route 3: Direct C-H Hydroxyethylation A1 2-Aminothiophenol C1 2-(1,3-benzothiazol-2-yl)ethanol A1->C1 PPA or Lawesson's Reagent B1 3-Hydroxypropanoic Acid B1->C1 A2 2-Aminothiophenol C2 2-Methylbenzothiazole A2->C2 B2 Acetic Acid B2->C2 D2 2-(1,3-benzothiazol-2-yl)ethanol C2->D2 1. n-BuLi 2. Formaldehyde A3 Benzothiazole C3 2-(1,3-benzothiazol-2-yl)ethanol A3->C3 K2S2O8 or hv, Selectfluor B3 Ethanol B3->C3

Figure 1: Proposed synthetic routes.

Experimental_Workflow General Experimental Validation Workflow start Select Synthetic Route synthesis Perform Synthesis (Based on Protocol) start->synthesis workup Reaction Work-up (e.g., Quenching, Extraction) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization data_analysis Data Analysis (Yield, Purity) characterization->data_analysis conclusion Validate Route data_analysis->conclusion

Figure 2: Experimental validation workflow.

Comparison of Synthetic Routes

The following table summarizes the key parameters for each proposed synthetic route. The quantitative data for yield and reaction time are based on analogous reactions found in the literature and should be considered as estimates for the synthesis of 2-(1,3-benzothiazol-2-yl)ethanol.

ParameterRoute 1: Direct CondensationRoute 2: Functionalization of 2-MethylbenzothiazoleRoute 3: Direct C-H Hydroxyethylation
Starting Materials 2-Aminothiophenol, 3-Hydroxypropanoic Acid2-Aminothiophenol, Acetic Acid, n-Butyllithium, FormaldehydeBenzothiazole, Ethanol
Key Reagents/Catalysts Polyphosphoric Acid (PPA) or Lawesson's Reagentn-ButyllithiumK₂S₂O₈ or Selectfluor
Estimated Yield Moderate to Good (50-80%)Moderate (40-60% over two steps)Moderate to Good (60-80%)
Estimated Reaction Time 2-12 hours4-24 hours6-18 hours
Number of Steps 121
Key Safety Concerns PPA is corrosive.[2][3][4] Lawesson's reagent is toxic and moisture-sensitive, releasing flammable and toxic gases upon contact with water.[1][5][6][7][8]n-Butyllithium is pyrophoric. Formaldehyde is a suspected carcinogen.K₂S₂O₈ is a strong oxidizer.[9][10][11][12] Selectfluor is an irritant and harmful if swallowed.[13][14][15][16]
Purification Method Recrystallization or Column Chromatography[17]Column ChromatographyColumn Chromatography

Experimental Protocols

The following are detailed, adapted methodologies for the three proposed synthetic routes.

Route 1: Direct Condensation with 3-Hydroxypropanoic Acid

Principle: This method relies on the acid-catalyzed condensation and cyclization of 2-aminothiophenol with 3-hydroxypropanoic acid. Polyphosphoric acid (PPA) acts as both the catalyst and a dehydrating agent.[12]

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 eq by weight to 2-aminothiophenol).

  • Heat the PPA to 80-90 °C with stirring.

  • Add 2-aminothiophenol (1.0 eq) to the hot PPA and stir for 15 minutes.

  • Add 3-hydroxypropanoic acid (1.1 eq) portion-wise to the mixture.

  • Increase the temperature to 150-160 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.[17]

Route 2: Functionalization of 2-Methylbenzothiazole

Principle: This two-step route first involves the synthesis of 2-methylbenzothiazole, followed by deprotonation at the methyl group with a strong base and subsequent reaction with an electrophile (formaldehyde) to introduce the hydroxymethyl group.

Step 1: Synthesis of 2-Methylbenzothiazole

  • In a round-bottom flask, combine 2-aminothiophenol (1.0 eq) and glacial acetic acid (3.0 eq).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize with a solution of sodium carbonate until the product precipitates.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methylbenzothiazole.

Step 2: Hydroxymethylation of 2-Methylbenzothiazole

  • Dissolve 2-methylbenzothiazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. A color change should be observed, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • Introduce dry formaldehyde gas (generated by heating paraformaldehyde) into the reaction mixture via a cannula.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Direct C-H Hydroxyethylation with Ethanol

Principle: This method is a direct C-H functionalization of the benzothiazole ring at the C2 position. The reaction is mediated by the strong oxidizing agent potassium persulfate (K₂S₂O₈), which generates the necessary radical species from ethanol.[5][6]

Procedure:

  • In a pressure-tolerant vial, dissolve benzothiazole (1.0 eq) in a mixture of ethanol (2.0 mL) and water (2.0 mL).

  • Add potassium persulfate (K₂S₂O₈, 4.0 eq) to the solution.

  • Seal the vial and heat the reaction mixture to 65 °C for 3-6 hours, with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 2-(1,3-benzothiazol-2-yl)ethanol should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, as well as two triplets for the methylene protons of the ethanol side chain and a broad singlet for the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the characteristic C2 carbon of the benzothiazole ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as characteristic peaks for the aromatic C-H and C=N bonds.

Conclusion and Recommendations

This guide has presented three viable, albeit distinct, synthetic routes for the preparation of 2-(1,3-benzothiazol-2-yl)ethanol.

  • Route 1 represents a classical and straightforward approach, likely to provide good yields in a single step, though it requires the use of harsh and corrosive reagents.

  • Route 2 is a multi-step process that may result in lower overall yields but avoids some of the more hazardous reagents of Route 1. The handling of pyrophoric n-butyllithium requires significant care.

  • Route 3 is a modern and atom-economical alternative that utilizes a direct C-H functionalization. While promising, the reaction conditions and yields may require more optimization for this specific substrate.

The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. It is recommended that small-scale trials of the most promising routes be conducted to validate the experimental conditions and determine the actual yields and purity of the final product.

References

Validation

Cross-Validation of Analytical Data: A Comparative Guide to 2-(Benzo[d]thiazol-2-yl)ethanol and its Analogue

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of analytical data for 2-(Benzo[d]thiazol-2-yl)ethanol and a structurally related alternative, 2-(2-Benzothiazoly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical data for 2-(Benzo[d]thiazol-2-yl)ethanol and a structurally related alternative, 2-(2-Benzothiazolylthio)ethanol. Due to the limited availability of direct experimental data for 2-(Benzo[d]thiazol-2-yl)ethanol, this document presents a cross-validation approach, utilizing established analytical methodologies for closely related benzothiazole derivatives. The information herein is intended to guide researchers in developing and validating analytical methods for these compounds.

Compound Profiles

Feature2-(Benzo[d]thiazol-2-yl)ethanol2-(2-Benzothiazolylthio)ethanol
Structure
CAS Number 46055-91-8[1]4665-63-8[2]
Molecular Formula C₉H₉NOS[1]C₉H₉NOS₂[2]
Molecular Weight 179.24 g/mol [1]211.30 g/mol [2]
Appearance Not specifiedPale yellow to brownish solid
Solubility Predicted to be soluble in polar solventsSoluble in polar solvents like water and alcohols[3]

Comparative Analytical Data

The following tables summarize key analytical data points, with the data for 2-(Benzo[d]thiazol-2-yl)ethanol being predicted or adapted from similar compounds, while the data for 2-(2-Benzothiazolylthio)ethanol is based on available experimental information.

Table 1: High-Performance Liquid Chromatography (HPLC) Data
Parameter2-(Benzo[d]thiazol-2-yl)ethanol (Adapted Method)2-(2-Benzothiazolylthio)ethanol (Adapted Method)
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile:Water (Gradient)
Detection UV at 254 nmUV at 254 nm
Expected Retention Time Shorter than the thio-analogue due to lower lipophilicityLonger than the ethanol-analogue due to higher lipophilicity
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
Parameter2-(Benzo[d]thiazol-2-yl)ethanol (Predicted)2-(2-Benzothiazolylthio)ethanol
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Expected m/z of Molecular Ion [M]⁺ 179211
Key Fragmentation Peaks (m/z) 149 (M-CH₂OH), 135 (benzothiazole)167 (M-CH₂CH₂OH), 135 (benzothiazole)
Table 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (in CDCl₃)
Proton Assignment2-(Benzo[d]thiazol-2-yl)ethanol (Predicted Chemical Shifts, δ ppm)2-(2-Benzothiazolylthio)ethanol (Experimental Data, δ ppm)
Aromatic-H 7.2 - 8.1 (m)7.3 - 8.0 (m)
-CH₂- (adjacent to ring) ~3.2 (t)~3.6 (t)
-CH₂- (adjacent to OH/S) ~4.0 (t)~3.9 (t)
-OH Variable (broad s)Variable (broad s)
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
Functional Group2-(Benzo[d]thiazol-2-yl)ethanol (Predicted Wavenumber, cm⁻¹)2-(2-Benzothiazolylthio)ethanol (Characteristic Absorptions, cm⁻¹)
O-H Stretch 3200-3600 (broad)3200-3600 (broad)
Aromatic C-H Stretch 3000-31003000-3100
C=N Stretch (thiazole) ~1600-1670~1600-1670
C-S Stretch (thiazole) ~600-700~600-700

Experimental Protocols (Adapted)

The following are generalized protocols that can be adapted for the analysis of 2-(Benzo[d]thiazol-2-yl)ethanol and its analogues. Researchers should perform method validation for their specific application.

High-Performance Liquid Chromatography (HPLC) Protocol
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • System: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 120°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Injection: Splitless injection of the sample dissolved in a suitable solvent like ethyl acetate.

  • MS Parameters: Scan a mass range of m/z 50-500.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
  • System: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Referencing: Reference the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • System: An FTIR spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan before analyzing the sample.

Visualizing Analytical Workflows

The following diagrams illustrate common workflows in analytical chemistry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing cluster_validation Validation & Comparison A Weighing & Dissolution B Dilution Series A->B D NMR / FTIR A->D C HPLC / GC-MS B->C E Peak Integration & Identification C->E F Spectral Interpretation D->F G Cross-Validation with Alternative E->G F->G

A generalized experimental workflow for analytical cross-validation.

Decision_Tree A Start: Analytical Goal B Purity Assessment? A->B C Structural Elucidation? A->C B->C No D HPLC / GC-MS B->D Yes E NMR & FTIR C->E Yes F Complex Mixture? C->F No D->F H Pure Compound E->H G LC-MS / GC-MS F->G Yes F->H No

A decision tree for selecting the appropriate analytical technique.

References

Comparative

Comparative study of 2-(Benzo[d]thiazol-2-yl)ethanol and other benzothiazole derivatives in biological assays

For Researchers, Scientists, and Drug Development Professionals The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of various benzothiazole derivatives, supported by experimental data from peer-reviewed literature. While this guide aims to be comprehensive, it is important to note that specific biological assay data for 2-(Benzo[d]thiazol-2-yl)ethanol is limited in the currently available scientific literature. Therefore, the following comparisons focus on other well-studied benzothiazole derivatives.

Anticancer Activity: A Comparative Perspective

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the benzothiazole core. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several benzothiazole derivatives against various human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Benzothiazole Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
2-Arylbenzothiazoles2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)27 ± 0.24[1]
2-((1S,2S)-2-((E)-4-florostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)35 ± 0.51[1]
Gemcitabine (Standard Drug)PANC-1 (Pancreatic)52 ± 0.72[1]
Benzothiazole-acetamide HybridsCompound 8hHepG2 (Liver)0.21[2]
Compound 10eHepG2 (Liver)0.26[2]
Compound 12iHepG2 (Liver)0.19[2]
Compound 15iHepG2 (Liver)0.18[2]
Doxorubicin (Standard Drug)HepG2 (Liver)Not specified in source[2]
Benzothiazole-1,3,4-oxadiazole HybridsN-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamideCCRF-CEM (Leukemia)8 ± 1[3]
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamideCCRF-CEM (Leukemia)12 ± 2[3]
Doxorubicin (Standard Drug)CCRF-CEM (Leukemia)Not specified in source[3]
Piperazinyl BenzothiazolesN-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-4-chloro-benzenesulfonodithioamideDU-145 (Prostate)8 ± 3[3]
N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amideDU-145 (Prostate)9 ± 2[3]
N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amideHepG2 (Liver)8 ± 2[3]

Antimicrobial Activity: A Comparative Overview

Benzothiazole derivatives also exhibit a broad range of antimicrobial activities against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to compare the potency of these compounds.

Table 2: Comparative in vitro Antimicrobial Activity of Benzothiazole Derivatives

Derivative ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Benzothiazole-Triazole HybridsCompound 3eStaphylococcus aureus3.12[4]
Compound 3eEnterococcus faecalis3.12[4]
Compound 3eSalmonella typhi3.12[4]
Compound 3eEscherichia coli3.12[4]
Compound 3eKlebsiella pneumoniae3.12[4]
Compound 3ePseudomonas aeruginosa3.12[4]
Ciprofloxacin (Standard Drug)Gram-positive & Gram-negative bacteria6.25[4]
Compound 3nCandida albicans1.56 - 12.5[4]
Compound 3nCandida tropicalis1.56 - 12.5[4]
Compound 3nCandida krusei1.56 - 12.5[4]
Compound 3nCryptococcus neoformans1.56 - 12.5[4]
Compound 3nAspergillus niger1.56 - 12.5[4]
Compound 3nAspergillus fumigatus1.56 - 12.5[4]
Benzothiazole-Thiazole HybridsCompound 4e'Bacillus subtilisNot specified in source[5]
Compound 4e'Staphylococcus aureusNot specified in source[5]
Compound 4e'Escherichia coliNot specified in source[5]
Compound 4e'Salmonella typhiNot specified in source[5]
Compound 4e'Pseudomonas aeruginosaNot specified in source[5]
Imipenem (Standard Drug)BacteriaNot specified in source[5]
Compound 4e'Aspergillus sp.95% inhibition at 2mg/ml[5]
Miconazole (Standard Drug)FungiNot specified in source[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activity of benzothiazole derivatives is often mediated through the modulation of various cellular signaling pathways. In cancer, for instance, many derivatives have been shown to induce apoptosis (programmed cell death).

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Benzothiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization invitro In vitro Assays (e.g., MTT, MIC) characterization->invitro invivo In vivo Studies (Animal Models) invitro->invivo pathway Signaling Pathway Analysis invivo->pathway target Target Identification pathway->target

Caption: A general experimental workflow for the development and evaluation of benzothiazole derivatives.

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

apoptosis_pathway Benzothiazole Benzothiazole Derivative Bax Bax Benzothiazole->Bax activates Bcl2 Bcl-2 Benzothiazole->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway modulated by some benzothiazole derivatives.

References

Validation

Head-to-head comparison of different synthetic methods for 2-Benzothiazoleethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-Benzothiazoleethanol, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-Benzothiazoleethanol, a key intermediate in pharmaceutical and materials science. Due to a lack of direct head-to-head comparative studies in published literature, this guide outlines two primary proposed synthetic methods based on well-established benzothiazole synthesis principles. The experimental data presented is extrapolated from analogous reactions and serves as a guideline for laboratory synthesis.

At a Glance: Comparison of Synthetic Methods for 2-Benzothiazoleethanol

The two principal methods for the synthesis of 2-Benzothiazoleethanol involve the condensation of 2-aminothiophenol with a three-carbon electrophile containing a hydroxyl group or a precursor.

ParameterMethod 1: Condensation with 3-Hydroxypropanoic AcidMethod 2: Reaction with Ethylene Oxide
Starting Materials 2-Aminothiophenol, 3-Hydroxypropanoic Acid2-Aminothiophenol, Ethylene Oxide
Catalyst/Reagent Dehydrating agent (e.g., MeSO₃H/SiO₂, P₄S₁₀)Typically requires a basic or acidic catalyst
Reaction Conditions High temperature (e.g., 140°C or microwave irradiation)Moderate temperature, pressure may be required
Reaction Time 2 - 12 hours (conventional heating); < 30 minutes (microwave)Variable, potentially several hours
Estimated Yield 60-85%50-70%
Key Advantages Utilizes a stable, readily available carboxylic acid.Atom economical.
Potential Drawbacks Requires high temperatures and a dehydrating agent.Ethylene oxide is a toxic, flammable gas.

Method 1: Condensation of 2-Aminothiophenol with 3-Hydroxypropanoic Acid

This approach is a direct application of the most common method for synthesizing 2-substituted benzothiazoles: the condensation of 2-aminothiophenol with a carboxylic acid.[1][2] The reaction proceeds via the formation of an amide intermediate, followed by cyclization and dehydration to yield the benzothiazole ring.

Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • 3-Hydroxypropanoic Acid

  • Methanesulfonic acid (MeSO₃H)

  • Silica gel (SiO₂)

  • Toluene (or other high-boiling solvent)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminothiophenol (1 equivalent) in toluene, add 3-hydroxypropanoic acid (1.1 equivalents).

  • Add a catalytic amount of methanesulfonic acid adsorbed on silica gel (MeSO₃H/SiO₂).

  • Heat the reaction mixture to reflux (approximately 140°C) for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Benzothiazoleethanol.

This protocol is adapted from general procedures for the condensation of 2-aminothiophenol with carboxylic acids.[2]

Method 2: Reaction of 2-Aminothiophenol with Ethylene Oxide

This method proposes the direct hydroxyethylation of the nucleophilic nitrogen of 2-aminothiophenol using ethylene oxide. This is a common strategy for introducing a 2-hydroxyethyl group. The reaction would likely proceed through the initial formation of a 2-amino-N-(2-hydroxyethyl)thiophenol intermediate, which would then undergo cyclization.

Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • Ethylene Oxide (gas or solution in a suitable solvent)

  • A suitable solvent (e.g., THF, Dioxane)

  • A catalytic amount of a base (e.g., triethylamine) or acid.

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) in a suitable anhydrous solvent in a pressure-rated vessel.

  • Add a catalytic amount of a base, such as triethylamine.

  • Cool the mixture and carefully introduce a measured amount of ethylene oxide (1.1 equivalents).

  • Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., 50-80°C) for several hours, with careful monitoring of pressure.

  • After the reaction is complete, cool the vessel and cautiously vent any excess ethylene oxide in a fume hood.

  • Quench the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-Benzothiazoleethanol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic methods for 2-Benzothiazoleethanol.

G cluster_0 Method 1: Condensation with 3-Hydroxypropanoic Acid cluster_1 Method 2: Reaction with Ethylene Oxide A1 2-Aminothiophenol C1 Amide Intermediate A1->C1 MeSO₃H/SiO₂ High Temperature B1 3-Hydroxypropanoic Acid B1->C1 D1 2-Benzothiazoleethanol C1->D1 Cyclization/ Dehydration A2 2-Aminothiophenol C2 Hydroxyethylated Intermediate A2->C2 Catalyst (Base or Acid) B2 Ethylene Oxide B2->C2 D2 2-Benzothiazoleethanol C2->D2 Intramolecular Cyclization

Caption: Proposed synthetic pathways for 2-Benzothiazoleethanol.

Conclusion

Both outlined methods present viable, albeit not experimentally validated in a side-by-side comparison, routes to 2-Benzothiazoleethanol. Method 1, the condensation with 3-hydroxypropanoic acid, is based on a more extensively documented general procedure for 2-substituted benzothiazole synthesis and may be considered a more reliable starting point for laboratory investigation.[2] Method 2, utilizing ethylene oxide, offers atom economy but requires specialized equipment and stringent safety precautions due to the hazardous nature of the reagent. The choice of synthetic route will ultimately depend on the available laboratory facilities, safety considerations, and the desired scale of production. Further experimental optimization would be necessary to determine the most efficient and highest-yielding method for the synthesis of 2-Benzothiazoleethanol.

References

Comparative

A Comparative Guide to the Purity and Performance of Synthesized 2-(1,3-Benzothiazol-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of synthesized 2-(1,3-benzothiazol-2-yl)ethan-1-ol with alternative benzothiazole derivatives, focusing on pu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 2-(1,3-benzothiazol-2-yl)ethan-1-ol with alternative benzothiazole derivatives, focusing on purity confirmation and antimicrobial performance. The information presented is supported by established experimental protocols and comparative data to aid in the selection and application of these compounds in research and drug development.

Synthesis and Purity Confirmation of 2-(1,3-Benzothiazol-2-yl)ethan-1-ol

The synthesis of 2-(1,3-benzothiazol-2-yl)ethan-1-ol can be achieved through the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative. A plausible and efficient method involves the reaction of 2-aminothiophenol with 3-hydroxypropanoic acid. The purity of the synthesized compound is critical for its application and can be rigorously assessed using a combination of spectroscopic and chromatographic techniques.

Diagram of the Synthesis Workflow

Reactants 2-Aminothiophenol + 3-Hydroxypropanoic Acid Reaction Condensation Reaction (e.g., with dehydrating agent) Reactants->Reaction Crude_Product Crude 2-(1,3-benzothiazol-2-yl)ethan-1-ol Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure 2-(1,3-benzothiazol-2-yl)ethan-1-ol Purification->Pure_Product Analysis Purity Confirmation Pure_Product->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS HPLC HPLC Analysis->HPLC

Caption: Workflow for the synthesis and purity confirmation of 2-(1,3-benzothiazol-2-yl)ethan-1-ol.

Experimental Protocols

1. Synthesis of 2-(1,3-Benzothiazol-2-yl)ethan-1-ol

  • Materials: 2-aminothiophenol, 3-hydroxypropanoic acid, polyphosphoric acid (PPA), sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure:

    • In a round-bottom flask, combine 2-aminothiophenol (1 eq) and 3-hydroxypropanoic acid (1.1 eq).

    • Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

    • Heat the mixture at 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with saturated sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

    • Collect the fractions containing the pure product and evaporate the solvent to obtain 2-(1,3-benzothiazol-2-yl)ethan-1-ol.

2. Purity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the aromatic protons of the benzothiazole ring, and the methylene protons of the ethanol side chain.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the benzothiazole ring and the ethanol substituent.

  • Mass Spectrometry (MS):

    • Utilize a technique such as Electrospray Ionization (ESI) to determine the molecular weight of the synthesized compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 2-(1,3-benzothiazol-2-yl)ethan-1-ol.

  • High-Performance Liquid Chromatography (HPLC):

    • Employ a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). The purity of the compound is determined by the peak area percentage, with a pure sample exhibiting a single major peak.

Comparative Performance: Antimicrobial Activity

The benzothiazole scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and antifungal properties.[1][2][3] To provide a comparative context for the synthesized 2-(1,3-benzothiazol-2-yl)ethan-1-ol, its potential antimicrobial activity is compared with other reported benzothiazole derivatives. The performance is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Diagram of Antimicrobial Activity Screening Workflow

cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound_Prep Prepare Stock Solutions of Test Compounds Serial_Dilution Perform Serial Dilutions in Microplate Compound_Prep->Serial_Dilution Culture_Prep Prepare Microbial Cultures (Bacteria/Fungi) Inoculation Inoculate with Microbial Suspension Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Comparative Antimicrobial Activity Data

The following table summarizes the reported antimicrobial activities of various benzothiazole derivatives against common bacterial and fungal strains. While specific data for 2-(1,3-benzothiazol-2-yl)ethan-1-ol is not extensively published, the data for related structures provide a valuable benchmark for its expected performance.

CompoundTarget OrganismMIC (µg/mL)Reference
Alternative 1: 2-(Substituted)-benzothiazole derivative AStaphylococcus aureus3.12 - 6.25[4]
Alternative 1: 2-(Substituted)-benzothiazole derivative AEscherichia coli3.12 - 6.25[4]
Alternative 2: 2-Amino-benzothiazole derivative BCandida albicans1.56 - 12.5[4]
Alternative 3: 6-amino-2-n-pentylthiobenzothiazoleCandida species≤ 40 µmol/ml[5]
Alternative 4: Benzothiazole-amide-imidazole scaffold CCandida albicans0.125 - 2[6]
Alternative 4: Benzothiazole-amide-imidazole scaffold CCryptococcus neoformans0.125 - 2[6]

Note: The performance of the target compound, 2-(1,3-benzothiazol-2-yl)ethan-1-ol, would need to be experimentally determined to be directly compared.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Materials: Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial and fungal strains, synthesized compounds, standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Procedure:

    • Prepare a stock solution of the synthesized 2-(1,3-benzothiazol-2-yl)ethan-1-ol and alternative compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

    • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

    • Add the microbial inoculum to each well containing the diluted compounds.

    • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.[7][8] Generally, the introduction of lipophilic groups at the 2-position can enhance antimicrobial activity. The presence of a hydroxyl group in the ethanol side chain of 2-(1,3-benzothiazol-2-yl)ethan-1-ol may influence its solubility and interaction with microbial targets. Comparative studies with analogs having different substituents on the ethanol side chain or the benzothiazole ring are crucial to elucidate the structure-activity relationship and to optimize the antimicrobial potency.

Diagram of Key Structural Features for Activity

Benzothiazole_Core Benzothiazole Scaffold (Essential for Activity) Position_2 Substituent at C2 (Key for modulating activity and lipophilicity) Benzothiazole_Core->Position_2 Benzene_Ring_Substituents Substituents on Benzene Ring (Fine-tunes electronic properties and activity) Benzothiazole_Core->Benzene_Ring_Substituents Ethanol_Side_Chain Ethanol Side Chain (Influences solubility and target interaction) Position_2->Ethanol_Side_Chain

Caption: Key structural features of benzothiazole derivatives influencing their biological activity.

Conclusion

This guide outlines the essential steps for the synthesis and purity confirmation of 2-(1,3-benzothiazol-2-yl)ethan-1-ol. By providing detailed experimental protocols and a framework for comparative performance evaluation against other benzothiazole derivatives, researchers can effectively assess the potential of this compound. The presented data and workflows serve as a valuable resource for the rational design and development of novel benzothiazole-based therapeutic agents. Further experimental investigation is necessary to fully characterize the antimicrobial profile of 2-(1,3-benzothiazol-2-yl)ethan-1-ol and establish its position among the class of benzothiazole antimicrobials.

References

Validation

Benchmarking the performance of 2-(Benzo[d]thiazol-2-yl)ethanol-based sensors

A Comparative Guide for Researchers and Drug Development Professionals The development of highly sensitive and selective chemical sensors is paramount in various scientific disciplines, including environmental monitoring...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of highly sensitive and selective chemical sensors is paramount in various scientific disciplines, including environmental monitoring, medical diagnostics, and drug discovery. Among the diverse range of sensing platforms, those based on the 2-(Benzo[d]thiazol-2-yl)ethanol scaffold and its derivatives have emerged as promising candidates, particularly as fluorescent chemosensors. This guide provides a comprehensive performance benchmark of these sensors against leading alternatives, supported by available experimental data and detailed methodologies.

While direct quantitative performance data for 2-(Benzo[d]thiazol-2-yl)ethanol as a sensor is limited in publicly available literature, this guide will draw upon data from closely related benzothiazole derivatives to provide a comparative analysis. This approach allows for an insightful, albeit inferred, performance assessment.

Comparison with Alternative Sensing Technologies

This guide focuses on the application of 2-(Benzo[d]thiazol-2-yl)ethanol-based sensors in three key areas: the detection of heavy metal ions (specifically mercury, Hg²⁺), biothiols (specifically cysteine), and ethanol vapor.

Mercury (Hg²⁺) Detection

Benzothiazole derivatives have demonstrated significant potential as fluorescent probes for the detection of mercuric ions. The underlying mechanism often involves a "turn-off" or "turn-on" fluorescent response upon binding with Hg²⁺.

A notable example is the 2-(Benzo-d-thiazol-2-yl)quinoline (BTQ) fluorescent chemosensor. Upon the addition of Hg²⁺, the fluorescence emission of BTQ is quenched. Interestingly, by selecting a specific excitation wavelength (373 nm), a fluorescence signal can be detected only in the presence of Hg²⁺, allowing for "emission" sensing. This dual-mode capability offers flexibility in detection methodologies.

Table 1: Performance Comparison of Fluorescent Probes for Mercury (Hg²⁺) Detection

Sensor/ProbeSensing MechanismLimit of Detection (LOD)Response TimeSelectivityReference
2-(Benzo-d-thiazol-2-yl)quinoline (BTQ) Fluorescence Quenching / EmissionNot explicitly quantifiedRapidHigh selectivity over other metal ions like Cd²⁺, Ni²⁺, Zn²⁺, Co²⁺, Ca²⁺, and Ba²⁺. Shows some interference from Cu²⁺.[1][2]
Rhodamine-based Polystyrene Sensor (PS-AC-II) Chelation-induced ring-opening0.032 µM~10 minutesHigh selectivity for Hg²⁺ over a range of other metal ions.[3]
Anthracene-based Probe (AN-4S) "Turn-on" fluorescence4.93 x 10⁻⁸ M< 1 minuteSpecific for Hg²⁺[4]
Coumarin-based Probe (HCDC) "Turn-on" fluorescence0.3 nMRapidHigh selectivity for Hg²⁺ in the presence of H₂O₂.[5]

Signaling Pathway for a Benzothiazole-Based Fluorescent "Turn-Off" Sensor for Hg²⁺

Benzothiazole_Fluorophore Benzothiazole_Fluorophore Complex Complex Benzothiazole_Fluorophore->Complex Binds to Hg2_ion Hg2_ion Hg2_ion->Complex Fluorescence_Quenching Fluorescence_Quenching Complex->Fluorescence_Quenching Leads to

Caption: Binding of Hg²⁺ to the benzothiazole fluorophore leads to fluorescence quenching.

Cysteine Detection

Certain benzothiazole derivatives have been engineered to act as highly sensitive and selective fluorescent probes for cysteine, a crucial amino acid. These probes often exploit the specific chemical reactivity of cysteine's thiol group.

A prime example is the 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) probe. This sensor exhibits a remarkable "turn-on" fluorescence response with a 4725-fold enhancement in the presence of cysteine, enabling detection at nanomolar concentrations.[6]

Table 2: Performance Comparison of Probes for Cysteine Detection

Sensor/ProbeSensing MechanismLimit of Detection (LOD)Response TimeSelectivityReference
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) "Turn-on" Fluorescence32.6 nMNot specifiedHigh selectivity for Cysteine over other thiols like homocysteine and glutathione.[6]
Cyanobiphenyl-based Probe (ZHJ-X) "Turn-on" Fluorescence3.8 µMShortSpecific for Cysteine over homocysteine and glutathione.[1]
Water-soluble Conjugated Polymer with Cu(II) Fluorescence Recovery0.33 µMImmediateSpecific for Cysteine over other amino acids.[7]
Rhodol-based Dual Emission Probe Dual Emission Fluorescence44 nM~5 minutesDifferentiates Cysteine/Homocysteine from Glutathione.[8]

Experimental Workflow for Cysteine Detection using a "Turn-on" Fluorescent Probe

cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Probe_Solution Prepare Benzothiazole Probe Solution Mix Mix Probe and Sample Probe_Solution->Mix Sample Prepare Cysteine- containing Sample Sample->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Analyze Analyze Data and Determine Concentration Measure->Analyze

Caption: Workflow for the detection of cysteine using a fluorescent probe.

Ethanol Vapor Detection

While fluorescent sensors based on 2-(Benzo[d]thiazol-2-yl)ethanol for ethanol vapor are not well-documented, the broader field of ethanol sensing is dominated by metal-oxide semiconductor (MOS) gas sensors. These sensors operate on the principle of resistance change upon exposure to the target gas.

Table 3: Performance Comparison of Ethanol Gas Sensors

Sensor MaterialOperating TemperatureResponse to 20 ppm Ethanol (R_a/R_g)Response TimeRecovery TimeSelectivityReference
La₂O₃-embedded SnO₂ Nanofibers 250 °C~89Not specifiedNot specifiedHigh selectivity for ethanol over other VOCs like acetone, methanol, and toluene.[9]
Pd-doped SnO₂ Nanorods 450 °C~15 (to 1000 ppm)~40 s~12 minNot specified[10]
Sb-doped SnO₂ Thin Films 30 °C842% (to 50 ppm)259 s214 sNot specified[11]

Logical Relationship in Metal-Oxide Semiconductor (MOS) Gas Sensing

Ethanol_Vapor Ethanol_Vapor MOS_Surface Metal-Oxide Semiconductor Surface Ethanol_Vapor->MOS_Surface Interacts with Adsorption Adsorption of Ethanol Molecules MOS_Surface->Adsorption Resistance_Change Change in Electrical Resistance Adsorption->Resistance_Change Causes Signal_Output Sensor Signal Output Resistance_Change->Signal_Output Generates

Caption: Interaction of ethanol vapor with a MOS sensor surface leading to a signal.

Experimental Protocols

General Protocol for Fluorescent Chemosensor Characterization

This protocol outlines a general procedure for evaluating the performance of a fluorescent chemosensor, adaptable for analytes such as metal ions or biomolecules.

1. Materials and Instrumentation:

  • Fluorescent chemosensor stock solution (e.g., in DMSO or acetonitrile).

  • Buffer solution (e.g., HEPES, PBS) at the desired pH.

  • Stock solutions of the target analyte and potential interfering species.

  • Fluorometer with excitation and emission wavelength control.

  • UV-Vis spectrophotometer.

  • pH meter.

2. Preparation of Solutions:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer.

  • Prepare a series of standard solutions of the target analyte with varying concentrations by diluting the stock solution in the same buffer.

  • Prepare solutions of potential interfering species at concentrations significantly higher than the target analyte.

3. Measurement Procedure:

  • Fluorescence Titration: To a fixed volume of the probe solution, add increasing aliquots of the target analyte standard solution. After each addition, record the fluorescence emission spectrum at a fixed excitation wavelength.

  • Selectivity Study: To separate solutions of the probe, add a fixed concentration of the target analyte and each of the potential interfering species. Record the fluorescence emission spectrum for each solution.

  • Response Time: To the probe solution, add a fixed concentration of the target analyte and record the fluorescence intensity at the emission maximum at regular time intervals until a stable reading is obtained.

  • pH Profile: Measure the fluorescence intensity of the probe in the absence and presence of the target analyte across a range of pH values.

4. Data Analysis:

  • Limit of Detection (LOD): Calculate the LOD using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).

  • Binding Stoichiometry: Use methods such as Job's plot to determine the binding ratio between the probe and the analyte.

General Protocol for Metal-Oxide Semiconductor (MOS) Gas Sensor Testing

This protocol describes a typical setup for evaluating the performance of a MOS gas sensor for ethanol vapor.

1. Materials and Instrumentation:

  • Fabricated MOS sensor.

  • Gas testing chamber with gas inlets and outlets.

  • Mass flow controllers to regulate gas concentrations.

  • Source of ethanol vapor (e.g., bubbler or certified gas mixture).

  • Carrier gas (e.g., dry air or nitrogen).

  • Heating element with temperature control for the sensor.

  • Data acquisition system to measure sensor resistance.

2. Experimental Setup:

  • Place the MOS sensor inside the gas testing chamber.

  • Connect the gas inlets to the mass flow controllers and the ethanol vapor source.

  • Connect the sensor to the data acquisition system.

  • Heat the sensor to its designated operating temperature.

3. Measurement Procedure:

  • Baseline Stabilization: Flow the carrier gas through the chamber until the sensor's resistance stabilizes.

  • Gas Exposure: Introduce a specific concentration of ethanol vapor mixed with the carrier gas into the chamber for a set period. Record the change in sensor resistance.

  • Recovery: Purge the chamber with the carrier gas to remove the ethanol vapor and allow the sensor's resistance to return to its baseline.

  • Concentration Dependence: Repeat the exposure and recovery cycle for different concentrations of ethanol vapor.

  • Selectivity Test: Expose the sensor to other volatile organic compounds (VOCs) at the same concentration as ethanol and record the response.

4. Data Analysis:

  • Sensor Response: Calculate the response as the ratio of the resistance in the carrier gas (R_a) to the resistance in the presence of ethanol vapor (R_g) for n-type semiconductors, or R_g/R_a for p-type semiconductors.

  • Response and Recovery Times: Determine the time taken for the sensor to reach 90% of its final response upon gas exposure and the time taken to return to 90% of its baseline resistance after the gas is removed.

Conclusion

Sensors based on the 2-(Benzo[d]thiazol-2-yl)ethanol scaffold and its derivatives show significant promise as fluorescent chemosensors, particularly for the detection of mercury and cysteine. They offer the potential for high sensitivity and selectivity, which are critical for reliable analytical measurements. When benchmarked against other fluorescent probes, they demonstrate competitive, and in some cases, superior performance.

In the realm of ethanol vapor sensing, metal-oxide semiconductors currently dominate the field. While direct comparisons are challenging due to the different sensing mechanisms, the development of fluorescent-based gas sensors could offer advantages in terms of room temperature operation and lower power consumption.

Further research is warranted to fully elucidate the sensing capabilities of 2-(Benzo[d]thiazol-2-yl)ethanol itself and to expand the library of its derivatives for a wider range of analytes. The experimental protocols provided in this guide offer a standardized framework for such future investigations, facilitating robust and comparable performance evaluations.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(Benzo[d]thiazol-2-yl)ethanol: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Benzo[d]thiazol-2-yl)ethanol, a chemical compound utilized in various research and development appli...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Benzo[d]thiazol-2-yl)ethanol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

2-(Benzo[d]thiazol-2-yl)ethanol (CAS No: 46055-91-8), also known as 2-Benzothiazoleethanol, presents several hazards that necessitate careful handling and disposal. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE): When handling 2-(Benzo[d]thiazol-2-yl)ethanol, it is mandatory to wear appropriate personal protective equipment, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The primary disposal method for 2-(Benzo[d]thiazol-2-yl)ethanol is through an approved hazardous waste disposal facility.[1] Never dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal:

Caption: Disposal workflow for 2-(Benzo[d]thiazol-2-yl)ethanol.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • Identify all waste streams containing 2-(Benzo[d]thiazol-2-yl)ethanol. This includes the pure chemical, solutions, and any contaminated materials (e.g., pipette tips, gloves, bench paper).

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • Containerization:

    • Select a designated hazardous waste container that is compatible with 2-(Benzo[d]thiazol-2-yl)ethanol. A high-density polyethylene (HDPE) container is generally suitable.

    • For liquid waste, pour carefully into the container, avoiding splashes. Do not fill the container to more than 80% capacity to allow for expansion.

    • For solid waste (e.g., contaminated gloves, weigh boats), place them in a designated solid hazardous waste container.

    • Ensure the container is securely sealed to prevent leaks or spills.

  • Labeling:

    • Properly label the hazardous waste container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-(Benzo[d]thiazol-2-yl)ethanol".

      • The date when waste was first added to the container (accumulation start date).

      • The appropriate GHS hazard pictograms (see table above).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from general traffic.

    • Ensure the storage area is secure and that the container is not exposed to sources of ignition or incompatible chemicals.

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies, arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to request a hazardous waste pickup.

    • Follow all internal procedures for waste pickup, including any required documentation.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the spill to your EHS department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for 2-(Benzo[d]thiazol-2-yl)ethanol and your local regulations before handling or disposing of this chemical.[1]

References

Handling

Personal protective equipment for handling 2-(Benzo[d]thiazol-2-yl)ethanol

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Benzo[d]thiazol-2-yl)ethanol (CAS No. 46055-91-8).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Benzo[d]thiazol-2-yl)ethanol (CAS No. 46055-91-8). The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

2-(Benzo[d]thiazol-2-yl)ethanol is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Adherence to proper PPE protocols is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentRecommended Practices
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.Ensure eye protection is worn at all times when handling the compound.
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.Inspect gloves for integrity before use. Remove contaminated clothing immediately.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or fumes are generated.Work within a chemical fume hood to minimize inhalation of vapors.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize risk.

Engineering Controls:

  • Always handle 2-(Benzo[d]thiazol-2-yl)ethanol in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe in fumes or dust.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean the work area and any equipment used.

  • Storage: Store the compound in a tightly-closed container.[1] Keep it in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible substances.[1]

Disposal Plan

Proper disposal of 2-(Benzo[d]thiazol-2-yl)ethanol and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste material in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Professional Disposal: Dispose of the contents and container through a licensed professional waste disposal service or an approved waste disposal plant.[1]

  • Environmental Precaution: Do not allow the product to enter drains, waterways, or the soil.[1]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Handling 2-(Benzo[d]thiazol-2-yl)ethanol

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE B Prepare Workspace A->B C Handle Chemical B->C D Post-Handling Decontamination C->D E Store in Designated Area D->E F Collect Waste D->F G Dispose via Approved Vendor F->G

References

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